3-(Dodecylthio)propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-dodecylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOPQHLJNFYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883676 | |
| Record name | Propanoic acid, 3-(dodecylthio)- | |
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Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-52-8 | |
| Record name | 3-(Dodecylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Dodecylthio)propionic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dodecylthiopropanoic acid | |
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| Record name | Propanoic acid, 3-(dodecylthio)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-(dodecylthio)- | |
| Source | EPA DSSTox | |
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| Record name | 3-(dodecylthio)propionic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.516 | |
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| Record name | 3-(DODECYLTHIO)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO2D9SOE2R | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Dodecylthio)propionic Acid for Researchers and Drug Development Professionals
Introduction
3-(Dodecylthio)propionic acid, also known as 3-(laurylthio)propionic acid, is a sulfur-containing carboxylic acid with significant potential in various scientific and industrial applications, particularly within the realm of drug development and materials science. Its unique molecular structure, featuring a long hydrophobic dodecyl chain, a flexible thioether linkage, and a hydrophilic carboxylic acid group, imparts amphiphilic properties that are crucial for its function. This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, spectral characterization, safety considerations, and its emerging role in pharmaceutical research. The thioether moiety is a key structural feature in numerous FDA-approved drugs, highlighting the importance of understanding molecules like this compound.[1]
I. Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in different environments and are critical for formulation, synthesis, and biological activity studies.
General and Physical Properties
The macroscopic and microscopic properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1462-52-8 | [2][3] |
| Molecular Formula | C₁₅H₃₀O₂S | [2][3] |
| Molecular Weight | 274.46 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 59 - 63 °C | [4] |
| Boiling Point | Predicted: 419.5 ± 19.0 °C at 760 mmHg | |
| Density | Predicted: 0.963 ± 0.06 g/cm³ | |
| Purity | ≥ 90% (GC) | [2] |
Note: Predicted values for boiling point and density are computationally derived and should be confirmed by experimental data where possible.
Solubility Profile
The solubility of this compound is dictated by its amphiphilic nature. The long dodecyl chain confers significant nonpolar character, while the carboxylic acid group provides a polar, hydrophilic head.
-
Water: Due to the long hydrophobic alkyl chain, it is expected to have low solubility in water.[5]
-
Organic Solvents: It is generally soluble in organic solvents such as ethanol, diethyl ether, and toluene.[5] The solubility in nonpolar solvents is enhanced by the dodecyl tail, while the carboxylic head allows for solubility in polar organic solvents, particularly those capable of hydrogen bonding.[6] The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[7][8]
II. Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through the nucleophilic addition of dodecanethiol to an acrylic acid derivative. This reaction, a Michael addition, is a common and efficient method for forming carbon-sulfur bonds.
Synthetic Pathway
A general and efficient microwave-assisted synthesis for 3-(alkylthio)propionic acids has been developed, which can be applied to the synthesis of this compound.[9] The reaction proceeds by the addition of 1-dodecanethiol to acrylic acid in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a microwave-safe reaction vessel, combine acrylic acid (1.0 equivalent), 1-dodecanethiol (1.0 equivalent), and a catalytic amount of a suitable base (e.g., sodium hydroxide).
-
Solvent: Add a minimal amount of a high-boiling point solvent such as ethanol or isopropanol to facilitate the reaction.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a specified duration (typically 10-30 minutes).
-
Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of this compound via Michael addition.
Chemical Reactivity
The reactivity of this compound is characterized by the functional groups present: the carboxylic acid and the thioether linkage.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.
-
Thioether Linkage: The sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents. This transformation can be a strategic step in modifying the molecule's polarity and biological activity.[10]
III. Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The expected signals for this compound are:
-
A triplet corresponding to the terminal methyl group of the dodecyl chain.
-
A complex multiplet for the methylene groups of the dodecyl chain.
-
Triplets for the two methylene groups adjacent to the sulfur atom and the carbonyl group.
-
A broad singlet for the acidic proton of the carboxylic acid group.
PubChem provides reference to a ¹H NMR spectrum for this compound.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretching band for the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).
-
C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹).
-
A C-S stretching band, which is typically weak (around 600-800 cm⁻¹).
A reference FT-IR spectrum is available on PubChem.[3]
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
IV. Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[11]
V. Applications in Drug Development
The unique structural features of this compound make it an interesting candidate for various applications in drug development and medicinal chemistry.
Role of the Thioether Linkage
The thioether functional group is present in a wide range of pharmaceuticals and natural products.[12] It can contribute to the biological activity of a molecule by participating in various interactions with biological targets. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic properties of a drug.[1] The thioether linkage is also relatively stable in vivo compared to other functional groups.
Caption: Potential applications of this compound in drug development.
Potential as a Building Block
The bifunctional nature of this compound, with its reactive carboxylic acid group and modifiable thioether linkage, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The long alkyl chain can be exploited for targeted delivery to lipid-rich environments or for the formation of self-assembling systems like micelles or liposomes for drug delivery.
VI. Conclusion
This compound is a versatile molecule with a range of interesting physical and chemical properties. Its amphiphilic character, coupled with the presence of a reactive carboxylic acid and a stable thioether linkage, opens up numerous possibilities for its application in materials science and, most notably, in drug development. As a building block for novel therapeutic agents or as a component in advanced drug delivery systems, a thorough understanding of its fundamental characteristics, as detailed in this guide, is paramount for unlocking its full potential. Further experimental investigation into its boiling point, density, and detailed solubility profile will provide an even more complete picture of this promising compound.
VII. References
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This compound. CymitQuimica. --INVALID-LINK--
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This compound | C15H30O2S | CID 73834. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
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Physical Properties of Carboxylic Acids. Chemistry LibreTexts. --INVALID-LINK--
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This compound | CAS 1462-52-8. Santa Cruz Biotechnology. --INVALID-LINK--
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Physical Properties of Carboxylic Acids. JoVE. --INVALID-LINK--
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. --INVALID-LINK--
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Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. --INVALID-LINK--
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Examples of biologically important thioethers. ResearchGate. --INVALID-LINK--
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. --INVALID-LINK--
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. --INVALID-LINK--
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Thioethers: An Overview. ResearchGate. --INVALID-LINK--
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Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. --INVALID-LINK--
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This compound | CAS 1462-52-8. Santa Cruz Biotechnology (French). --INVALID-LINK--
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Neopentanetetrayl 3-(dodecylthio)propionate | C65H124O8S4 | CID 122423. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
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3-(Dodecylthio)propanoic acid. CAS Common Chemistry. --INVALID-LINK--
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This compound 1462-52-8. Tokyo Chemical Industry Co., Ltd. (APAC). --INVALID-LINK--
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Thiols And Thioethers. Master Organic Chemistry. --INVALID-LINK--
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Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Thieme Connect. --INVALID-LINK--
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. --INVALID-LINK--
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This compound 90.0+%, TCI America™. Fisher Scientific. --INVALID-LINK--
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Solubility. Chemistry LibreTexts. --INVALID-LINK--
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An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. ResearchGate. --INVALID-LINK--
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1H NMR Spectrum (1D, D2O, experimental) (T3D4444). T3DB. --INVALID-LINK--
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Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. --INVALID-LINK--
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Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. --INVALID-LINK--
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. --INVALID-LINK--
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This compound 1462-52-8. Tokyo Chemical Industry (India) Pvt. Ltd. --INVALID-LINK--
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BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank. --INVALID-LINK--
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β-BENZOYLPROPIONIC ACID. Organic Syntheses. --INVALID-LINK--
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Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents. --INVALID-LINK--
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An In-Depth Technical Guide to 3-(Dodecylthio)propionic Acid: Structure, Properties, and Advanced Applications
This guide provides a comprehensive technical overview of 3-(Dodecylthio)propionic acid, a versatile bifunctional molecule. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, experimental protocols, and field-proven applications of this compound, moving beyond a simple datasheet to offer actionable insights grounded in scientific expertise.
Core Molecular Identity and Physicochemical Landscape
This compound, also known by synonyms such as 3-(Laurylthio)propionic acid, is an organic compound characterized by a saturated 12-carbon alkyl chain (dodecyl group) linked via a thioether bond to a propionic acid moiety.[1][2][3][4] This unique amphiphilic structure, combining a long hydrophobic tail with a hydrophilic carboxylic acid head, is the primary driver of its chemical behavior and diverse applications.
The fundamental properties of this molecule are summarized below, providing a foundational dataset for experimental design and computational modeling.
Table 1: Key Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O₂S | [1][2][5][6] |
| Molecular Weight | 274.46 g/mol | [1][2][5] |
| CAS Registry Number | 1462-52-8 | [1][2][6][7] |
| IUPAC Name | 3-(dodecylsulfanyl)propanoic acid | [5][8] |
| Appearance | White to off-white crystalline solid/powder | [1][9] |
| Melting Point | 59-63 °C | [3][10] |
| Purity (Typical) | >90% (by Gas Chromatography) | [1][3][10] |
The molecule's structure is fundamentally linear, with the flexible dodecyl chain and the propionic acid group connected by a sulfur atom. This thioether linkage is more nucleophilic than its ether counterpart and is stable under many reaction conditions, yet it can be selectively oxidized if required. The terminal carboxylic acid group provides a reactive handle for a multitude of chemical transformations.
Caption: Molecular structure of this compound.
Synthesis and Chemical Reactivity
Established Synthesis Protocol: Thia-Michael Addition
From a synthetic standpoint, the most direct and industrially scalable route to this compound is the base-catalyzed conjugate addition (a thia-Michael reaction) of 1-dodecanethiol to an acrylic acid derivative. This reaction is highly efficient and proceeds under mild conditions, making it the preferred method for production.
The causality behind this choice is rooted in the high nucleophilicity of the thiolate anion, which readily attacks the electrophilic β-carbon of the acrylate system. The use of a catalytic amount of a non-nucleophilic base is sufficient to deprotonate the thiol, initiating the reaction without promoting unwanted side reactions like polymerization of the acrylic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-dodecanethiol (1.0 eq), acrylic acid (1.1 eq), and a suitable solvent such as ethanol or THF.
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, ~0.05 eq).
-
Reaction: Stir the mixture at room temperature. Gentle heating (40-50°C) may be employed to increase the reaction rate. Monitor the disappearance of the thiol starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute solution of HCl (e.g., 1M) until the pH is ~2-3. This step ensures the carboxylate is fully protonated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexanes to yield a white crystalline solid.
Core Reactivity Insights
The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the thioether.[1]
-
Carboxylic Acid: This group undergoes typical reactions of carboxylic acids. It can be activated, for instance with carbodiimides like EDC in the presence of NHS, to readily form stable amide bonds with primary amines.[1] This is a cornerstone reaction for bioconjugation or surface functionalization. Esterification can also be achieved by reacting with an alcohol under acidic catalysis.
-
Thioether Sulfur: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents (e.g., H₂O₂, m-CPBA). This provides a route to modify the polarity and hydrogen bonding capability of the molecular backbone.
Spectroscopic Characterization
Authenticating the structure and purity of this compound relies on standard spectroscopic techniques. While actual spectra are lot-dependent, the expected features are highly predictable.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH (Carboxylic Acid) | δ 10-12 ppm (broad singlet) | Deshielded, acidic proton. |
| -S-CH₂ -CH₂ -COOH | δ 2.6-2.9 ppm (triplets) | Protons alpha to the sulfur and carbonyl group. | |
| -S-CH₂ -(CH₂)₁₀-CH₃ | δ 2.5-2.7 ppm (triplet) | Protons on the carbon adjacent to the thioether. | |
| -(CH₂ )₁₀- | δ 1.2-1.6 ppm (multiplet) | Bulk methylene protons of the alkyl chain. | |
| -CH₃ | δ ~0.9 ppm (triplet) | Terminal methyl group of the dodecyl chain. | |
| ¹³C NMR | -C =O (Carbonyl) | δ ~175-180 ppm | Carbonyl carbon of the carboxylic acid. |
| Alkyl Chain (-C H₂-) | δ 20-40 ppm | Methylene carbons of the alkyl chain. | |
| Terminal -C H₃ | δ ~14 ppm | Terminal methyl carbon. | |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding.[11] |
| C=O Stretch (Carbonyl) | 1700-1725 cm⁻¹ (strong, sharp) | Carbonyl stretch of a saturated carboxylic acid.[11] | |
| C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ (strong) | Aliphatic C-H stretching vibrations. |
Note: NMR shifts are referenced to TMS and can vary based on the solvent used.
Key Applications in Research and Development
The dual functionality of this compound makes it a valuable building block in several advanced applications, particularly where interfacing between organic and inorganic materials or tuning hydrophobic-hydrophilic balance is critical.
Self-Assembled Monolayers (SAMs)
A primary application is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.[3][12] The thiol (or in this case, thioether, though thiols are more common for initial binding) end-group has a strong affinity for the gold surface, leading to spontaneous chemisorption. The long dodecyl chains then pack together via van der Waals forces, creating a dense, ordered, and insulating molecular layer.
References
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An In-depth Technical Guide to the Synthesis of 3-dodecylsulfanylpropanoic acid
Introduction: The Significance of 3-dodecylsulfanylpropanoic acid in Modern Research
3-dodecylsulfanylpropanoic acid, a bifunctional molecule featuring a long hydrophobic dodecyl chain and a terminal carboxylic acid group, is a compound of increasing interest in the fields of materials science and drug delivery. The thioether linkage provides stability, while the carboxyl group offers a versatile handle for further functionalization, such as conjugation to active pharmaceutical ingredients (APIs), polymers, or nanoparticles. Its amphiphilic nature makes it an attractive component for self-assembling systems, including micelles and liposomes, which are critical for the formulation and targeted delivery of therapeutic agents. Furthermore, the thiol-ether moiety has been explored for its potential in creating self-assembled monolayers on noble metal surfaces, with applications in biosensors and functional coatings. This guide provides a comprehensive overview of the primary synthetic pathways to 3-dodecylsulfanylpropanoic acid, offering detailed, field-proven protocols and insights into the rationale behind experimental choices, aimed at researchers, scientists, and drug development professionals.
Core Synthesis Pathways: A Comparative Overview
The synthesis of 3-dodecylsulfanylpropanoic acid is primarily achieved through two main routes:
-
Direct Thiol-Ene "Click" Reaction: This is the most common and efficient method, involving the Michael addition of 1-dodecanethiol to an acrylic acid derivative. This pathway is favored for its high atom economy, mild reaction conditions, and high yields.
-
Two-Step Alkylation of 3-mercaptopropanoic acid: This approach involves the initial protection of the carboxylic acid of 3-mercaptopropanoic acid, followed by alkylation of the thiol group with a dodecyl halide, and subsequent deprotection. While a viable route, it is less direct than the thiol-ene reaction.
This guide will focus on the direct thiol-ene reaction, providing detailed protocols for both base-catalyzed and radical-initiated methods.
Pathway 1: Base-Catalyzed Michael Addition
The base-catalyzed Michael addition is a highly efficient and widely used method for the synthesis of 3-dodecylsulfanylpropanoic acid. The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the acrylic acid.
Mechanism of Base-Catalyzed Michael Addition
The reaction is initiated by a base, which deprotonates the 1-dodecanethiol to form a dodecanethiolate anion. This potent nucleophile then undergoes a conjugate addition to the electron-deficient double bond of acrylic acid. The resulting enolate intermediate is then protonated by the conjugate acid of the base or during aqueous workup to yield the final product.
Detailed Experimental Protocol: Base-Catalyzed Synthesis
This protocol describes a robust and scalable method for the synthesis of 3-dodecylsulfanylpropanoic acid using triethylamine as a catalyst.
Materials:
-
1-Dodecanethiol (C12H25SH)
-
Acrylic acid (CH2=CHCOOH)
-
Triethylamine (TEA)
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecanethiol (20.24 g, 0.1 mol) in 100 mL of toluene.
-
Addition of Reactants: To the stirred solution, add acrylic acid (7.21 g, 0.1 mol) followed by triethylamine (1.01 g, 0.01 mol).
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Workup: After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 50 mL) to remove the triethylamine. Separate the organic layer and wash it with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Filter the white solid, wash with cold hexane, and dry under vacuum.
Expected Yield: 85-95%
Purity: >98% (as determined by NMR and GC-MS)
Causality in Experimental Choices:
-
Solvent: Toluene is chosen for its ability to dissolve both the nonpolar 1-dodecanethiol and the more polar acrylic acid, and its boiling point allows for a controlled reaction temperature.
-
Catalyst: Triethylamine is a commonly used base for Michael additions. It is strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Phosphine catalysts like dimethylphenylphosphine (DMPP) can also be used for faster reaction times[1][2].
-
Purification: Recrystallization is an effective method for purifying the final product, which is a solid at room temperature. The choice of a hexane/ethyl acetate solvent system allows for good separation from unreacted starting materials and byproducts.
Pathway 2: Radical-Initiated Thiol-Ene Reaction
The radical-initiated thiol-ene reaction is another powerful method for the synthesis of 3-dodecylsulfanylpropanoic acid. This "click" chemistry approach offers high yields and is tolerant of a wide range of functional groups[3]. The reaction proceeds via a free-radical chain mechanism and can be initiated by photoinitiators or thermal initiators.
Mechanism of Radical-Initiated Thiol-Ene Reaction
The reaction is initiated by the formation of a thiyl radical from 1-dodecanethiol. This radical then adds across the double bond of acrylic acid in an anti-Markovnikov fashion to form a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of 1-dodecanethiol, propagating the chain and forming the desired product.
References
Introduction: A Molecule of Amphiphilic Versatility
An In-depth Technical Guide to 3-(Laurylthio)propionic Acid (CAS: 1462-52-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
3-(Laurylthio)propionic acid, also known as 3-(Dodecylthio)propanoic acid (CAS No. 1462-52-8), is a bifunctional organic molecule that commands attention in advanced materials science and chemical synthesis.[1][2] Its unique structure, featuring a long lipophilic 12-carbon lauryl chain, a flexible thioether linkage, and a hydrophilic carboxylic acid head, imparts distinct amphiphilic properties. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its practical implementation in research and development.
The strategic combination of a lengthy alkyl chain and a reactive carboxyl terminus makes this compound a valuable intermediate and functional ingredient. The thioether group, in particular, plays a crucial role in its utility as a stabilizer and surface-active agent. Understanding the interplay of these functional groups is key to unlocking its full potential in diverse applications ranging from polymer chemistry to corrosion inhibition.
Section 1: Core Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data presented below has been aggregated from various technical datasheets and chemical databases to provide a reliable reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1462-52-8 | [1][3] |
| Molecular Formula | C₁₅H₃₀O₂S | [1] |
| Molecular Weight | 274.5 g/mol | [2] |
| Appearance | White crystalline solid/powder | (related compound) |
| Purity | Typically ≥90% | [4] |
| Solubility | Insoluble in water; Soluble in most organic solvents. | [5] (related compound) |
| Chemical Name | 3-(Dodecylthio)propanoic acid | [1] |
Section 2: Synthesis Pathways and Methodologies
The most prevalent and efficient synthesis of 3-(laurylthio)propionic acid is achieved via a nucleophilic conjugate addition, specifically a thiol-ene Michael addition reaction. This pathway is favored for its high atom economy and relatively mild reaction conditions.
The core mechanism involves the addition of the sulfur nucleophile from 1-dodecanethiol to the electron-deficient β-carbon of acrylic acid. The reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more potent thiolate nucleophile, thereby accelerating the reaction rate.
Caption: Synthesis of 3-(Laurylthio)propionic acid via Michael Addition.
An alternative approach involves the copper-mediated S-arylation (or S-alkylation) of 3-mercaptopropionic acid with an appropriate lauryl halide.[6][7] While effective, this method is more commonly employed for creating aryl-thio linkages and may require more stringent control of reaction conditions to avoid side products.
Experimental Protocol: Synthesis of 3-(Laurylthio)propionic Acid
This protocol describes a standard laboratory procedure for the synthesis via Michael addition.
1. Materials & Equipment:
-
1-Dodecanethiol (Lauryl Mercaptan)
-
Acrylic Acid
-
Pyridine (as catalyst and solvent)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
2. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-dodecanethiol (e.g., 20.24 g, 0.1 mol) and acrylic acid (e.g., 7.21 g, 0.1 mol) in pyridine (50 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 115°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of 2M HCl to neutralize the pyridine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like hexane to yield the final product as a white solid.
3. Validation:
-
Confirm the structure and purity of the synthesized 3-(laurylthio)propionic acid using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Determine the melting point and compare it with literature values.
Section 3: Applications and Mechanistic Insights
The dual functionality of 3-(laurylthio)propionic acid is the primary driver of its applications. The thioether is a potent peroxide decomposer, while the carboxylic acid provides a site for attachment, pH-responsiveness, and surface activity.
Caption: Functional domains of LTPA and their roles in key applications.
-
Antioxidant and Polymer Stabilizer : While 3-(laurylthio)propionic acid itself has antioxidant properties, its diester derivative, dilauryl thiodipropionate (DLTDP), is widely used as a secondary antioxidant in plastics like polypropylene and polyethylene. The thioether moiety acts as a hydroperoxide decomposer, synergistically working with primary phenolic antioxidants to prevent thermo-oxidative degradation of the polymer matrix.[5] This extends the service life and maintains the integrity of the material.
-
Surface Modification and Self-Assembled Monolayers (SAMs) : Thiol-containing molecules are foundational to the field of self-assembled monolayers, particularly on noble metal surfaces like gold. While research on 3-(laurylthio)propionic acid itself is limited, its structural analog, 3-mercaptopropionic acid, is widely used to form hydrophilic SAMs.[8] The lauryl chain in LTPA would drive the formation of a hydrophobic, well-ordered monolayer. The terminal carboxylic acid groups can then be used to immobilize biomolecules for biosensor applications or to alter surface wettability and adhesion.[9]
-
Corrosion Inhibition : The presence of both a sulfur atom and a carboxylic acid group makes 3-(laurylthio)propionic acid a candidate for a mixed-type corrosion inhibitor.[10] The thioether can adsorb onto the metal surface, while the carboxylate head can form a passive, protective salt layer, effectively shielding the metal from corrosive agents like chlorides and acids.[11][12] The long lauryl tail contributes to forming a dense hydrophobic barrier that repels water.
-
Precursor in Drug Development : Thiopropanoic acid derivatives are valuable building blocks in medicinal chemistry.[9] They can be used to synthesize compounds with potential therapeutic applications, including enzyme modulators and antioxidants.[13] The lauryl group in 3-(laurylthio)propionic acid can be exploited to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and bioavailability—a key consideration in drug delivery system design.[14]
Section 4: Toxicological Profile and Safe Handling
The safety profile of 3-(laurylthio)propionic acid and its derivatives is well-documented, particularly in the context of its use in cosmetics and food-contact materials.
Summary of Toxicological Data:
| Endpoint | Result | Remarks | Source(s) |
| Acute Oral Toxicity | Slightly toxic | Based on studies of its ester, DLTDP. | [5][15] |
| Skin Irritation | Causes skin irritation | Direct contact should be avoided. | [4][16] |
| Eye Irritation | Causes serious eye irritation | Requires use of eye protection. | [4][16] |
| Mutagenicity | Non-mutagenic | Based on multiple assay systems for DLTDP. | [15] |
| Reproductive/Developmental Toxicity | Not a teratogen or reproductive toxicant | Based on oral studies of the parent acid, TDPA. | [15] |
Safe Handling and Personal Protective Equipment (PPE): Given its classification as a skin and eye irritant, proper laboratory hygiene and personal protective equipment are mandatory.
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][17]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[16][17]
-
Eye Protection : Use safety glasses with side shields or chemical goggles.[1][16]
-
Skin and Body Protection : Wear a lab coat.[1]
-
Spill Management : In case of a spill, avoid generating dust.[1] Use dry clean-up procedures and collect the material in a suitable container for disposal.[1]
-
Fire Safety : The material is not considered a significant fire risk, though its container may burn.[1] Use extinguishing media suitable for the surrounding area.[1]
Conclusion
3-(Laurylthio)propionic acid (CAS: 1462-52-8) is a highly versatile molecule whose value lies in its distinct functional domains. For materials scientists, it offers a pathway to creating robust antioxidants, corrosion inhibitors, and tailored surfaces. For professionals in drug development, it represents a lipophilic building block that can be integrated into more complex molecules to modulate their physicochemical properties. Its straightforward synthesis and well-characterized safety profile make it an accessible and reliable component for advanced research and application development. Future investigations may further exploit its self-assembly characteristics for creating novel nanostructured materials and sophisticated drug delivery vehicles.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1462-52-8 Cas No. | 3-(Dodecylthio)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 5. Dilauryl Thiodipropionate-Application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. atamankimya.com [atamankimya.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Frontiers | Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical prediction of corrosion inhibition by ionic liquid derivatives: a DFT and molecular dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 3-(Dodecylthio)propionic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dodecylthio)propionic acid. As a molecule of interest in various research and development sectors, understanding its behavior in different solvent systems is critical for its effective application. This document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for both qualitative and quantitative assessment, and outlines the necessary safety precautions for handling this compound. This guide is intended for researchers, scientists, and professionals in drug development and material science who work with or plan to utilize this compound.
Introduction to this compound: A Molecule of Dichotomy
This compound (CAS No. 1462-52-8) is an amphipathic molecule, possessing a distinct duality in its structure that dictates its physical and chemical properties.[1][2] Its molecular structure consists of a long, nonpolar dodecyl (C12) alkyl chain, which imparts significant hydrophobic character.[3][4] Conversely, the terminal propionic acid moiety provides a polar, hydrophilic head group capable of engaging in hydrogen bonding.[3] This dual nature is the primary determinant of its solubility behavior, suggesting a preference for nonpolar environments while exhibiting some affinity for polar interactions under specific conditions.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C15H30O2S | [1][2] |
| Molecular Weight | 274.46 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 59.0 to 63.0 °C | |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Computed XLogP3-AA | 6 | [2] |
The high computed XLogP3-AA value of 6 strongly indicates a lipophilic nature, predicting poor solubility in aqueous solutions and higher solubility in nonpolar organic solvents.[2]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] The dominant feature of the molecule is its long C12 alkyl chain, which will favor interactions with nonpolar solvent molecules through van der Waals forces.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): High solubility is anticipated in these solvents. The nonpolar dodecyl tail will readily interact with the nonpolar solvent molecules, leading to effective solvation.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Moderate to good solubility is expected. While these solvents possess a dipole moment, they lack the ability to donate hydrogen bonds. The energy required to break the solvent-solvent interactions may be overcome by the favorable interactions between the solvent and the hydrophobic tail of the solute.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Poor solubility is predicted, particularly in water.[3] The strong hydrogen bonding network of water would require significant energy to disrupt for the large hydrophobic chain to be accommodated.[5][6] In shorter-chain alcohols like ethanol and methanol, solubility is expected to be slightly better than in water due to their lower polarity and the ability of the carboxylic acid head to interact with the alcohol's hydroxyl group.[3]
The acidic nature of the carboxylic acid group suggests that the solubility in aqueous solutions will be highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic species will have significantly higher water solubility due to ion-dipole interactions with water molecules.[7]
Caption: Predicted interactions of this compound with solvents.
Experimental Determination of Solubility
To provide actionable data for laboratory work, this section outlines protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment: A Rapid Screening Method
This method allows for a quick determination of solubility in various solvents, categorizing the compound as soluble, partially soluble, or insoluble.
Materials:
-
This compound
-
A selection of common lab solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Hexane, Chloroform, 5% w/v aqueous NaOH, 5% w/v aqueous HCl)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Protocol:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.
-
-
Record Observations: Record the results in a table.
Caption: Workflow for qualitative solubility assessment.
Expected Qualitative Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | Large hydrophobic tail dominates. |
| Ethanol | Sparingly Soluble to Soluble | The alkyl chain of ethanol can interact with the dodecyl tail. |
| Methanol | Sparingly Soluble | Less nonpolar character than ethanol. |
| Acetone | Soluble | Good balance of polarity to interact with both ends of the molecule. |
| Acetonitrile | Sparingly Soluble | More polar than acetone. |
| Tetrahydrofuran (THF) | Soluble | Cyclic ether with good nonpolar character. |
| Toluene | Soluble | Aromatic, nonpolar solvent. |
| Hexane | Soluble | Aliphatic, nonpolar solvent. |
| Chloroform | Soluble | Halogenated, nonpolar solvent. |
| 5% aq. NaOH | Soluble (with reaction) | Forms a water-soluble salt. |
| 5% aq. HCl | Insoluble | Suppresses ionization of the carboxylic acid. |
Quantitative Solubility Determination: The Shake-Flask Method
This method provides a precise measurement of solubility (e.g., in mg/mL or g/L) at a specific temperature.
Materials:
-
This compound
-
Chosen solvents
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm, PTFE for organic solvents, or other compatible material)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or another suitable analytical technique for quantification.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the same temperature for the solid to settle.
-
Carefully draw an aliquot of the supernatant into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or other quantitative method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation:
The quantitative solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Water | 25 | [Experimental Value] | [Calculated Value] |
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
Hazard Identification: [8]
-
Skin Irritation: Causes skin irritation.[8]
-
Serious Eye Damage: Causes serious eye damage.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Precautions: [9]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
First Aid Measures: [9]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Conclusion
The solubility of this compound is governed by its amphipathic structure. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, especially water. Its solubility in aqueous media is expected to increase significantly in alkaline conditions due to salt formation. The experimental protocols provided in this guide offer a robust framework for the qualitative and quantitative determination of its solubility in various laboratory solvents. Adherence to the outlined safety procedures is paramount to ensure safe handling and minimize potential hazards. The information and methodologies presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pharmaacademias.com [pharmaacademias.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. csub.edu [csub.edu]
- 8. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Dodecylthio)propionic Acid
This guide provides a detailed exploration of the spectroscopic data for 3-(Dodecylthio)propionic acid (CAS No. 1462-52-8), a molecule of interest in materials science and drug development.[1][2] As a bifunctional molecule incorporating a long alkyl chain, a thioether linkage, and a carboxylic acid, its complete structural elucidation relies on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to characterize such structures.
Our approach moves beyond a simple presentation of data. We will delve into the rationale behind experimental choices, the interpretation of the resulting spectra, and the synergistic power of these techniques in confirming the molecular identity and purity of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses the molecular formula C₁₅H₃₀O₂S and a molecular weight of 274.46 g/mol .[3][4] Its structure features a C12 alkyl chain (dodecyl group) connected via a sulfur atom to a propionic acid moiety. This unique combination of a hydrophobic tail and a hydrophilic, functional head group makes its precise characterization essential for its application.
The primary analytical techniques discussed herein—NMR, IR, and MS—each provide a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to build a complete picture of the atomic connectivity.
Experimental Protocol: NMR Data Acquisition
The following outlines a typical, robust protocol for acquiring high-quality NMR data for a sample like this compound. The choices made reflect the need to ensure complete dissolution, achieve atomic-level resolution, and obtain quantifiable data.
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve nonpolar to moderately polar organic compounds. The carboxylic acid proton may exchange with trace amounts of water, but it is often still observable. For definitive observation of the acidic proton, a solvent like DMSO-d₆ could be used.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.
-
Concentration: A concentration of 10-25 mg in 0.6-0.7 mL of solvent is standard for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Acquisition Parameters: A relaxation delay of 2-5 seconds is crucial for ¹³C NMR to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration if quantitative analysis is needed. For ¹H NMR, a shorter delay is usually sufficient.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Parameters may include a spectral width of 200-220 ppm, a relaxation delay of 5 seconds to ensure quantitative potential, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Diagram: General Workflow for NMR Analysis
References
An In-depth Technical Guide to the Chemical Reactivity of the Thioether Group in 3-(Dodecylthio)propionic Acid
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the thioether moiety in 3-(Dodecylthio)propionic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded understanding of the key transformations this versatile molecule can undergo. We will delve into the synthesis of the parent molecule, its oxidation to sulfoxides and sulfones, alkylation to form sulfonium salts, and its role in Michael additions. Each section is supported by detailed, field-proven experimental protocols, causality-driven explanations of procedural choices, and visual aids to elucidate complex workflows. The overarching goal is to equip the reader with the authoritative knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction: The Unique Character of the Thioether in this compound
This compound, with the chemical formula C₁₅H₃₀O₂S, is a bifunctional molecule featuring a terminal carboxylic acid and a central thioether linkage.[1][2][3] The long dodecyl chain imparts significant hydrophobic character, while the carboxylic acid provides a hydrophilic handle for conjugation and solubility modulation. The reactivity of this molecule is dominated by the sulfur atom of the thioether group. Unlike its oxygen analog, the ether, the thioether sulfur possesses a higher nucleophilicity and can be readily oxidized, making it a versatile functional group in organic synthesis and materials science.[4] This unique combination of a reactive sulfur center and a long alkyl chain makes this compound a valuable building block in various applications, including stimuli-responsive drug delivery systems and the formation of self-assembled monolayers.[4][5]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michael addition of dodecanethiol to an acrylic acid derivative. A particularly effective approach involves a microwave-assisted synthesis, which offers rapid reaction times and high yields.[6][7]
Microwave-Assisted Synthesis Protocol
This protocol is adapted from a general procedure for the synthesis of 3-(alkylthio)propionic acids.[6][7]
Reagents and Equipment:
-
1-Dodecanethiol
-
3-Mercaptopropionic acid
-
Sodium hydroxide
-
Ethanol
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, dissolve sodium hydroxide (2.0 equivalents) in ethanol.
-
To this solution, add 3-mercaptopropionic acid (1.0 equivalent).
-
Finally, add 1-dodecanethiol (1.0 equivalent) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted dodecanethiol.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: The base is crucial for deprotonating the thiol group of 3-mercaptopropionic acid, forming the thiolate anion, which is the active nucleophile in the Michael addition.
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner product formation.
-
Acidification: Protonation of the carboxylate salt is necessary to precipitate the final carboxylic acid product.
Caption: Microwave-assisted synthesis of this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for its use in further applications. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive structural confirmation.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.88 | t | 3H | -CH₃ | |
| 1.26 | m | 18H | -(CH₂)₉- | |
| 1.58 | p | 2H | -S-CH₂-CH₂ - | |
| 2.56 | t | 2H | -S-CH₂ -CH₂- | |
| 2.77 | t | 2H | -S-CH₂-CH₂ -COOH | |
| 2.87 | t | 2H | -S-CH₂ -CH₂-COOH | |
| 11.5 (broad) | s | 1H | -COOH |
Data sourced from PubChem CID 73834.[1]
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 14.1 | -CH₃ | |
| 22.7 | -CH₂-CH₃ | |
| 28.8 - 29.6 | -(CH₂)₈- | |
| 31.9 | -CH₂-CH₂-S- | |
| 32.1 | -S-CH₂- | |
| 34.6 | -CH₂-COOH | |
| 178.9 | -COOH |
Data sourced from PubChem CID 73834.[1]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the carboxylic acid and the long alkyl chain.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (carboxylic acid) | 2500-3300 (broad) |
| C=O (carboxylic acid) | 1700-1725 |
| C-H (alkyl) | 2850-2960 |
Key Chemical Reactions of the Thioether Group
The thioether linkage in this compound is the primary site of its chemical reactivity, enabling a range of useful transformations.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thioether can be selectively oxidized to a sulfoxide (S=O) or a sulfone (O=S=O) using various oxidizing agents. This transformation is particularly relevant in the development of stimuli-responsive materials, as the change in the polarity of the sulfur center can trigger conformational changes or cleavage of adjacent bonds.[4][5][8]
Caption: Oxidation states of the thioether in this compound.
Experimental Protocol: Oxidation to the Sulfoxide
This protocol provides a general method for the selective oxidation of a thioether to a sulfoxide.
Reagents and Equipment:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfoxide.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide in Acetic Acid: This system provides a controlled oxidation, minimizing the over-oxidation to the sulfone.
-
Stoichiometry: Using a slight excess of the oxidizing agent ensures complete conversion of the starting material.
-
Neutralization: Quenching the reaction with a base is essential to stop the oxidation and to allow for effective extraction of the product.
Alkylation to Sulfonium Salts
The nucleophilic sulfur atom of the thioether can react with alkylating agents, such as alkyl halides, to form a sulfonium salt.[9][10] This reaction introduces a positive charge into the molecule, which can be exploited in various applications, including as intermediates in organic synthesis.
Experimental Protocol: Formation of a Sulfonium Salt
This is a general procedure for the S-alkylation of a thioether.
Reagents and Equipment:
-
This compound
-
Methyl iodide
-
Acetonitrile
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add methyl iodide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure to obtain the crude sulfonium salt.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/acetonitrile).
Causality Behind Experimental Choices:
-
Methyl Iodide: A highly reactive alkylating agent that readily undergoes Sₙ2 reaction with the thioether.
-
Acetonitrile: A polar aprotic solvent that is suitable for Sₙ2 reactions and can dissolve both the starting material and the resulting salt to some extent.
-
Reflux: The elevated temperature increases the rate of the reaction.
Michael Addition (Thia-Michael Reaction)
While the synthesis of this compound itself involves a Michael addition, the thioether can also participate in subsequent Michael-type reactions, particularly after deprotonation of the carboxylic acid to form a thiolate. However, the primary reactivity in this context lies with the parent thiol, dodecanethiol, in a Michael addition to an activated alkene.
Caption: Thia-Michael addition of a thiol to an activated alkene.
Experimental Protocol: Base-Catalyzed Michael Addition of Dodecanethiol
This protocol describes the addition of dodecanethiol to an acrylate ester.[9][11][12][13][14]
Reagents and Equipment:
-
1-Dodecanethiol
-
Methyl acrylate
-
Triethylamine
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1-dodecanethiol (1.0 equivalent) and methyl acrylate (1.1 equivalents) in dichloromethane.
-
Add triethylamine (0.1 equivalents) as a catalyst.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Triethylamine: A common base catalyst that deprotonates the thiol to the more nucleophilic thiolate.
-
Excess Acrylate: Using a slight excess of the Michael acceptor ensures complete consumption of the thiol.
-
Aqueous Workup: The washing steps remove the catalyst and any unreacted starting materials.
Applications in Research and Development
The versatile reactivity of the thioether group in this compound makes it a valuable tool in several advanced applications.
Stimuli-Responsive Drug Delivery
The oxidation of the thioether to a more polar sulfoxide or sulfone can be triggered by reactive oxygen species (ROS), which are often overexpressed in diseased tissues such as tumors.[4][5][15] This property can be harnessed to design "smart" drug delivery systems where a hydrophobic drug carrier containing this compound derivatives becomes more hydrophilic in the presence of ROS, leading to the release of an encapsulated therapeutic agent.[4][5][8]
Self-Assembled Monolayers (SAMs)
The thiol group of the parent molecule, dodecanethiol, or the carboxylic acid group of this compound can be used to form highly ordered self-assembled monolayers on gold surfaces.[16] These SAMs can be used to modify the surface properties of materials, for example, in the development of biosensors or biocompatible coatings.[17]
Conclusion
This compound is a molecule of significant interest due to the versatile reactivity of its thioether group. This guide has provided a detailed overview of its synthesis, characterization, and key chemical transformations, including oxidation, alkylation, and its role in Michael additions. The experimental protocols and mechanistic explanations provided herein are intended to serve as a valuable resource for researchers and scientists seeking to leverage the unique properties of this compound in their work. The continued exploration of the chemistry of this compound and its derivatives holds great promise for advancements in fields ranging from targeted drug delivery to the development of novel functional materials.
References
- 1. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Thioether-based ROS responsive polymers for biomedical applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Thioether-based ROS responsive polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. researchgate.net [researchgate.net]
- 11. CA2533599A1 - Dual cure reaction products of self-photoinitiating multifunctional acrylates with thiols and synthetic methods - Google Patents [patents.google.com]
- 12. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.de [thieme-connect.de]
- 17. mdpi.com [mdpi.com]
Understanding self-assembled monolayers with 3-(Dodecylthio)propionic acid
An In-Depth Technical Guide to Self-Assembled Monolayers with 3-(Dodecylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Precision of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, offering a straightforward yet elegant method for tailoring the chemical and physical properties of interfaces.[1][2] These highly ordered molecular assemblies form spontaneously through the chemisorption of organic molecules onto a substrate, creating a well-defined molecular landscape with tunable functionality.[1][3] Among the various molecules capable of forming SAMs, alkanethiols on noble metal surfaces, particularly gold, have emerged as a leading platform due to their ease of preparation and the robust nature of the sulfur-gold bond.[4][5]
This guide focuses on a particularly versatile molecule, this compound, for the formation of SAMs. This molecule is comprised of three key components: a sulfur headgroup that anchors to the substrate, a dodecyl (C12) alkyl chain that provides structural order through van der Waals interactions, and a terminal carboxylic acid group that imparts functionality to the monolayer surface.[6] The carboxylic acid terminus is of particular interest in biomedical and drug development applications as it provides a reactive handle for the covalent immobilization of biomolecules such as proteins, enzymes, and antibodies, and can influence the surface's charge and hydrophilicity.[1][2]
This document serves as a comprehensive technical resource, providing not only the "how" but, more critically, the "why" behind the experimental choices involved in the creation, characterization, and application of this compound SAMs.
Part 1: The Foundation - Understanding this compound
This compound is an organosulfur compound with the chemical formula C15H30O2S.[7][8] Its utility in SAM formation stems from its bifunctional nature, possessing both a thiol-related anchor and a functional carboxylic acid tail.
Synthesis and Purity Considerations
While commercially available, understanding the synthesis of this compound can provide insight into potential impurities that may affect SAM quality. A common synthetic route involves the reaction of a dodecyl halide with 3-mercaptopropionic acid.[9] Another method involves the copper-mediated reaction of aryl iodides with 3-mercaptopropionic acid.[10]
It is crucial to use high-purity this compound for SAM formation, as contaminants can introduce defects into the monolayer, altering its properties and performance. For instance, the presence of dithiols can lead to looped or lying-down orientations on the substrate, disrupting the formation of a densely packed, upright monolayer.[5]
Part 2: The Art of Assembly - Formation of High-Quality SAMs
The formation of a well-ordered SAM is a dynamic process influenced by several key parameters. The widely accepted mechanism involves the oxidative adsorption of the thiol's sulfur-hydrogen bond onto the gold surface, leading to the formation of a strong gold-thiolate bond and the reductive elimination of hydrogen.[11]
The Self-Assembly Mechanism
The process of SAM formation can be visualized in distinct stages:
Figure 1: The multi-stage process of SAM formation on a gold substrate.
Initially, at low surface coverage, the thiol molecules tend to lie parallel to the substrate.[5][11] As the surface concentration increases, lateral pressure between the alkyl chains induces the formation of ordered islands where the molecules adopt a more upright orientation.[11] This process continues until the entire surface is covered by a densely packed, quasi-crystalline monolayer.[11]
Key Experimental Parameters
The quality of the resulting SAM is highly dependent on several experimental factors:
| Parameter | Recommended Range/Value | Rationale and Impact on SAM Quality |
| Substrate | Gold (evaporated films or single crystals) | Gold is the most common substrate due to the strong, stable bond it forms with thiols.[6] The surface crystallography of the gold can influence the packing density and stability of the SAM.[12] |
| Solvent | Ethanol, Isooctane | The choice of solvent can significantly impact SAM formation kinetics and structure.[3][13] Generally, solvents with low dielectric constants that do not strongly interact with the substrate tend to produce higher quality monolayers.[14] |
| Concentration | 1 mM | Lower concentrations typically require longer immersion times but can result in more crystalline domains.[3] A 1 mM solution is a common starting point that balances formation time and monolayer quality.[4] |
| Immersion Time | 12-24 hours | While initial monolayer formation can occur within minutes, longer immersion times allow for the annealing of defects and the formation of a more ordered and stable structure.[3] |
| Temperature | Room Temperature (20-25°C) | Room temperature preparation generally improves the kinetics of SAM formation and reduces the likelihood of defect formation.[3] However, in some cases, elevated temperatures can be used to promote a more compact structure.[15] |
A Self-Validating Protocol for SAM Preparation
This protocol is designed to be self-validating by incorporating control measures and characterization steps to ensure the formation of a high-quality monolayer.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean gold-coated substrates by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 10 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Immediately before immersion, treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to remove any organic contaminants.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to minimize oxidation.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the thiol solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Post-Formation Rinsing:
-
Carefully remove the substrates from the thiol solution.
-
Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen.
-
-
Storage:
-
Store the SAM-modified substrates in a desiccator or under an inert atmosphere to minimize degradation from ambient conditions.[16]
-
Part 3: Characterization - Validating Monolayer Integrity
A suite of surface-sensitive analytical techniques is employed to confirm the formation and quality of the SAM.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Provides information on the surface wettability, which is indicative of the terminal functional group. For a carboxylic acid-terminated SAM, the surface should be hydrophilic. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, including the presence of sulfur, carbon, and oxygen, and provides information on the chemical state of the sulfur (thiolate vs. oxidized species). |
| Ellipsometry | Measures the thickness of the monolayer, which should be consistent with the length of the this compound molecule in an upright orientation. |
| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing the presence of domains, defects, and the overall smoothness of the monolayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used in reflection-absorption mode (RAIRS) to identify the vibrational modes of the alkyl chain and the terminal carboxylic acid group, providing information on the conformational order of the monolayer. |
Part 4: Stability and Functionalization - The Working Surface
Stability of this compound SAMs
The long-term stability of thiol-based SAMs is a critical factor for their practical application. Several factors influence their robustness:
-
Alkyl Chain Length: The dodecyl chain of this compound contributes to a more stable monolayer due to increased van der Waals interactions between adjacent molecules compared to shorter chain thiols.[4]
-
Oxidative Degradation: The gold-thiolate bond is susceptible to oxidation in the presence of air, light, and water, which can lead to degradation of the SAM.[16] Storing and handling SAMs under inert conditions is therefore recommended.
-
Electrochemical Stability: The stability of the SAM under an applied electrical potential is crucial for applications in biosensors and other electrochemical devices. The reductive and oxidative stability limits are dependent on the substrate, the thiol structure, and the pH of the electrolyte.[17][18]
Functionalization of the Carboxylic Acid Terminus
The terminal carboxylic acid groups provide a versatile platform for the covalent attachment of biomolecules, a key step in the development of biosensors and other bio-interfaces. A common and effective method for this is carbodiimide coupling chemistry.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiol-Based Surface Chemistry: Dodecanethiol vs. 3-(Dodecylthio)propionic Acid
Executive Summary
In the realms of nanotechnology, drug delivery, and biosensor development, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, represent a cornerstone technology for achieving this control. This guide provides a detailed technical comparison between two pivotal, yet functionally distinct, alkanethiols: 1-Dodecanethiol (DDT) and 3-(Dodecylthio)propionic acid (DTA). While both molecules share an identical twelve-carbon alkyl chain and a sulfur headgroup for surface anchoring, their terminal functionalities—a methyl group for DDT and a carboxylic acid for DTA—dictate profoundly different physicochemical properties and unlock divergent application pathways. This document will elucidate these differences, providing researchers and drug development professionals with the foundational knowledge to strategically select the appropriate ligand for their specific application, be it creating a robust hydrophobic barrier or designing a reactive surface for targeted bioconjugation.
Introduction: The Power of Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface.[1][2] The process is driven by thermodynamics, resulting in a densely packed, stable, and functional interface that is typically one molecule thick.[1] For researchers working with gold nanoparticles or planar gold surfaces, alkanethiols are the most prevalent class of molecules for forming SAMs due to the strong, quasi-covalent bond that forms between sulfur and gold.[2][3][4]
An alkanethiol molecule can be deconstructed into three key components:
-
The Head Group: The thiol (-SH) group that has a strong affinity for the metal substrate, serving as the anchor.[1][2]
-
The Spacer/Backbone: An alkyl chain ((CH₂)n) that provides structural integrity through van der Waals interactions between adjacent molecules, influencing the packing density and stability of the monolayer.[1]
-
The Terminal Group: The functional group at the exposed end of the molecule, which dictates the ultimate surface properties of the monolayer (e.g., wettability, reactivity, and biocompatibility).[1][5]
This guide focuses on the critical impact of the terminal group by comparing Dodecanethiol (DDT), which is terminated with a non-polar methyl group, and this compound (DTA), which features a polar, ionizable carboxylic acid group.
Chapter 1: 1-Dodecanethiol (DDT) - The Archetypal Hydrophobic Monolayer
1-Dodecanethiol (CAS 112-55-0), also known as n-dodecyl mercaptan, is a straight-chain aliphatic thiol that has become a benchmark compound for studying the fundamental principles of SAM formation.[6][7] Its simple structure and predictable self-assembly behavior make it an ideal choice for applications requiring a well-defined, inert, and hydrophobic surface.
Chemical and Physical Properties
DDT is a colorless to pale-yellow liquid with a characteristic mild, skunk-like odor.[8][9][10] Its long alkyl chain renders it insoluble in water but soluble in many organic solvents like ethanol, acetone, and toluene.[6][8]
| Property | 1-Dodecanethiol (DDT) |
| CAS Number | 112-55-0[6] |
| Molecular Formula | C₁₂H₂₆S[6][9] |
| Molecular Weight | 202.40 g/mol [9][11] |
| Appearance | Colorless to pale-yellow liquid[9][10] |
| Density | ~0.845 g/mL at 25 °C[8][11] |
| Boiling Point | 266-283 °C[8][11] |
| Solubility | Insoluble in water; Soluble in organic solvents[6][8] |
| Terminal Group | Methyl (-CH₃) |
Mechanism and Characteristics of SAM Formation
When a gold substrate is exposed to a dilute solution of DDT, the thiol head groups chemisorb onto the gold surface, forming strong gold-thiolate (Au-S) bonds.[2][12] This initial adsorption is followed by a slower organization phase where the dodecyl chains align and pack tightly due to intermolecular van der Waals forces.[1][2] This process results in a dense, quasi-crystalline monolayer that presents a uniform surface of methyl groups.
The key characteristics of a DDT SAM are:
-
Hydrophobicity: The exposed methyl-terminated surface is highly non-polar, resulting in high water contact angles (typically ~110-114°), effectively repelling aqueous solutions.[13]
-
Inertness: The methyl surface is chemically passive, preventing non-specific adsorption of many proteins and other biomolecules from solution.
-
Barrier Properties: The densely packed alkyl chains form an effective barrier against corrosion and oxidation of the underlying metal substrate.[14]
-
Stability: DDT monolayers on gold are robust and stable across a range of temperatures and solvents.[15][16]
Core Applications
The properties of DDT SAMs make them suitable for:
-
Surface Passivation: Protecting metal surfaces from oxidation, corrosion, and environmental contaminants.[14]
-
Nanoparticle Stabilization: Acting as a capping agent to stabilize gold nanoparticles in organic solvents, preventing their aggregation.[17][18][19]
-
Fundamental Surface Science: Serving as a model system for studying electron transport, friction, and wetting phenomena at the nanoscale.[12][16]
-
Creating Hydrophobic Coatings: Modifying surfaces for applications in microfluidics or to control cell adhesion.
Experimental Protocol: Formation of a DDT SAM on a Gold Substrate
This protocol describes a standard method for creating a dodecanethiol monolayer on a gold-coated substrate. The causality behind this simple immersion technique lies in the strong affinity of sulfur for gold and the thermodynamic drive for the alkyl chains to self-organize.
Materials:
-
Gold-coated substrate (e.g., glass slide with a Ti/Au layer)
-
1-Dodecanethiol (DDT), ≥98% purity
-
Absolute Ethanol (200 proof), spectroscopic grade
-
Acetone, ACS grade
-
Argon or Nitrogen gas source
-
Glass beaker and petri dish
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning (Self-Validation Step): A pristine surface is critical for forming a high-quality monolayer.
-
Rinse the gold substrate with copious amounts of acetone, followed by ethanol.
-
Dry the substrate under a gentle stream of argon or nitrogen.
-
Optional but recommended: Clean the substrate using a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of DDT in absolute ethanol. For example, add ~22.5 µL of DDT to 100 mL of ethanol in a clean glass beaker.
-
Deaerate the solution by bubbling with argon or nitrogen for 10 minutes to minimize oxidative side reactions.[13]
-
-
Monolayer Formation:
-
Immerse the cleaned gold substrate into the DDT solution. Ensure the entire gold surface is submerged.
-
Cover the beaker (e.g., with a petri dish or parafilm) to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered, crystalline monolayer. While initial adsorption is rapid, the ordering process is slower.[2]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed (physisorbed) molecules.
-
Perform a final rinse with acetone.
-
Dry the substrate again under a gentle stream of argon or nitrogen.
-
-
Characterization (Self-Validation Step):
Chapter 2: this compound (DTA) - The Functional Hydrophilic Monolayer
This compound (CAS 1462-52-8) is structurally similar to DDT but contains a short propionic acid linker between the dodecyl chain and the terminal carboxylic acid group.[20][21] This seemingly minor addition fundamentally transforms the surface from a passive, hydrophobic interface to a reactive, hydrophilic one, opening a vast array of possibilities for bio-functionalization.
Chemical and Physical Properties
DTA is a white to off-white crystalline solid at room temperature.[20] The presence of the carboxylic acid group allows it to be deprotonated in basic solutions, significantly altering its solubility characteristics compared to DDT.
| Property | This compound (DTA) |
| CAS Number | 1462-52-8[20][22] |
| Molecular Formula | C₁₅H₃₀O₂S[20][21] |
| Molecular Weight | 274.46 g/mol [20][23] |
| Appearance | White to almost white powder/crystal[20] |
| Melting Point | 61-62 °C[22] |
| Solubility | Insoluble in water; Soluble in many organic solvents. Soluble in aqueous base upon deprotonation. |
| Terminal Group | Carboxylic Acid (-COOH) |
Mechanism and Characteristics of SAM Formation
The formation of a DTA SAM on gold follows the same initial principle as DDT: chemisorption via the sulfur headgroup. However, the terminal carboxylic acid group imparts unique and crucial properties:
-
Hydrophilicity: The -COOH group is polar and can engage in hydrogen bonding, making the surface significantly more hydrophilic than a DDT surface.
-
pH-Responsiveness: The carboxylic acid group has a pKa (acid dissociation constant) which, for SAMs, is typically in the range of 5-7. At pH values above the pKa, the group deprotonates to form a negatively charged carboxylate (-COO⁻). This charge can be used to electrostatically attract or repel other molecules.
-
Reactive Handle for Covalent Coupling: The carboxylic acid is a versatile functional group that can be readily activated to form stable amide bonds with primary amines found in proteins, peptides, and other biomolecules.[24] This is the most significant advantage of DTA over DDT for bio-applications.
Core Applications
The functional nature of DTA SAMs makes them indispensable for:
-
Biosensor Development: Covalently immobilizing antibodies, enzymes, or DNA probes onto a sensor surface for specific analyte detection.[25][26]
-
Drug Delivery: Functionalizing gold nanoparticles to carry amine-containing drugs or targeting ligands. The carboxylic acid group can also impart aqueous stability to the nanoparticles.[27][28]
-
Controlling Cell Adhesion: Presenting a charged or neutral surface (by controlling pH) to influence cell attachment and growth.
-
Fundamental Biophysics Studies: Creating well-defined surfaces to study protein-surface interactions.
Experimental Protocol: Covalent Immobilization of a Biomolecule via EDC/NHS Chemistry
This protocol details the most common method for activating a DTA-functionalized surface to covalently bind a protein. The causality is a two-step chemical activation that converts the carboxyl group into a more reactive intermediate, which then readily reacts with primary amines on the target biomolecule.
Materials:
-
DTA-functionalized gold substrate (prepared as in section 1.4, substituting DTA for DDT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Protein or other amine-containing biomolecule for immobilization
Procedure:
-
Surface Preparation: Start with a gold substrate functionalized with a high-quality DTA monolayer.
-
Carboxyl Group Activation (The "Why"): EDC reacts with the -COOH group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water. Sulfo-NHS is added to react with the intermediate, forming a more stable sulfo-NHS ester. This amine-reactive ester has a longer half-life in aqueous solution, increasing the efficiency of the subsequent coupling step.[24]
-
Prepare a fresh activation solution of 400 mM EDC and 100 mM sulfo-NHS in chilled Activation Buffer.
-
Immerse the DTA-functionalized substrate in the activation solution for 15-30 minutes at room temperature.
-
Rinse the activated surface with Activation Buffer.
-
-
Biomolecule Coupling:
-
Immediately immerse the activated substrate in a solution of your target protein (e.g., 10-100 µg/mL in PBS, pH 7.4). The primary amine groups (-NH₂) on the protein will nucleophilically attack the NHS ester, forming a stable amide bond and releasing sulfo-NHS.
-
Incubate for 1-2 hours at room temperature or overnight at 4 °C.
-
-
Quenching/Blocking (Self-Validation Step):
-
Remove the substrate and rinse with PBS.
-
Immerse the substrate in the Quenching Buffer for 10-15 minutes. The ethanolamine will react with any remaining active NHS esters, preventing non-specific binding in subsequent steps.
-
Rinse thoroughly with PBS and store in an appropriate buffer.
-
-
Characterization:
-
FTIR or XPS: Confirm the presence of the amide bond and characteristic protein signals.
-
Functional Assay: Perform a bioactivity assay (e.g., ELISA for an antibody) to confirm that the immobilized biomolecule is active.
-
Chapter 3: Head-to-Head Comparison: DDT vs. DTA
The choice between Dodecanethiol and this compound is a critical decision point in experimental design, driven entirely by the intended application.
The Core Structural Difference
The fundamental divergence between the two molecules is the terminal group attached to the C12 alkyl-sulfur chain.
Caption: Core molecular structures of DDT and DTA.
Comparative Summary of Functional Properties
| Feature | 1-Dodecanethiol (DDT) | This compound (DTA) | Rationale / Implication |
| Terminal Group | -CH₃ (Methyl) | -COOH (Carboxylic Acid) | Defines all subsequent surface properties. |
| Surface Wettability | Hydrophobic (High contact angle) | Hydrophilic (Low contact angle) | Governs interaction with aqueous vs. organic environments. |
| Surface Charge | Neutral | pH-Dependent (Anionic above pKa) | Allows for electrostatic control of molecular interactions. |
| Reactivity | Inert, Passive | Reactive: Enables covalent coupling | DTA is the choice for permanent immobilization of biomolecules. |
| Primary Application | Passivation, Hydrophobic barriers, Nanoparticle stabilization in organic media[17] | Bioconjugation, Biosensors, Nanoparticle stabilization in aqueous media[27][28] | Application dictates ligand selection. |
Workflow: Choosing the Right Ligand
This decision tree guides the selection process for surface modification applications.
Caption: Decision workflow for ligand selection.
Conclusion
The key difference between dodecanethiol and this compound lies entirely in the functionality of their terminal groups. Dodecanethiol, with its terminal methyl group, is the quintessential molecule for generating stable, inert, and hydrophobic surfaces, ideal for passivation and fundamental studies. In contrast, the terminal carboxylic acid of this compound provides a hydrophilic, pH-responsive, and chemically reactive surface. This functionality is the gateway to the vast field of bioconjugation, enabling the covalent attachment of biomolecules for applications ranging from advanced biosensors to targeted drug delivery systems. A thorough understanding of these differences is not merely academic; it is a prerequisite for the rational design and successful execution of cutting-edge research in materials science and nanomedicine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. Gold Nanoparticles | Antibody Conjugated Gold Nanoparticles & Bioconjugation | Nanopartz [nanopartz.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 112-55-0: 1-Dodecanethiol | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-Dodecanethiol | 112-55-0 [chemicalbook.com]
- 9. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Dodecanethiol [cdc.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Spatial variations of conductivity of self-assembled monolayers of dodecanethiol on Au/mica and Au/Si substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 17. hiyka.com [hiyka.com]
- 18. op.niscpr.res.in [op.niscpr.res.in]
- 19. Crystal Growth of Thiol-Stabilized Gold Nanoparticles by Heat-Induced Coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | CymitQuimica [cymitquimica.com]
- 21. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
- 23. parchem.com [parchem.com]
- 24. emsdiasum.com [emsdiasum.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. biomedres.us [biomedres.us]
- 28. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc | MDPI [mdpi.com]
A Technical Guide to 3-(Dodecylthio)propionic Acid: Commercial Grades, Purity, and Application in Advanced Research
For researchers, scientists, and drug development professionals working at the cutting edge of nanotechnology and surface science, the selection of high-quality reagents is paramount. 3-(Dodecylthio)propionic acid (DTPA), a key molecule for the formation of self-assembled monolayers (SAMs), is no exception. This guide provides an in-depth analysis of the commercial landscape of DTPA, focusing on available purity grades, the critical impact of purity on experimental outcomes, and best practices for its application in research and development.
The Role of this compound in Research and Development
This compound (CAS No. 1462-52-8), also known as 3-(laurylthio)propionic acid, is an omega-functionalized alkanethiol. Its molecular structure consists of a twelve-carbon alkyl chain (dodecyl group) providing hydrophobicity and van der Waals forces for monolayer packing, a central thioether linkage that acts as a stable anchor to noble metal surfaces, and a terminal carboxylic acid group that provides a versatile point for further chemical modification or imparts specific surface properties like hydrophilicity and charge.
This unique combination of features makes DTPA an indispensable tool for:
-
Functionalization of Gold Nanoparticles: The thiol group readily forms a strong bond with gold surfaces, allowing for the creation of core-shell nanoparticles. The terminal carboxylic acid groups can then be used to conjugate drugs, proteins, or targeting ligands for applications in drug delivery, diagnostics, and bio-imaging.[1][2]
-
Formation of Self-Assembled Monolayers (SAMs): DTPA spontaneously organizes into ordered, single-molecule-thick layers on gold and other metal substrates.[3][4] These SAMs are used to precisely control the surface properties of materials, such as wettability, biocompatibility, and protein adhesion, which is critical in the development of biosensors and medical implants.
-
Molecular Electronics: The well-defined structure of SAMs makes them a component of interest in the fabrication of molecular-scale electronic devices.[4]
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, though the available purity grades and the level of accompanying documentation can vary significantly.
Key Commercial Suppliers:
-
TCI (Tokyo Chemical Industry): A major supplier that offers DTPA, often with a specified purity of >90.0% determined by Gas Chromatography (GC).[5][6] Their products are widely available through distributors like Fisher Scientific[5] and CP Lab Safety.[7]
-
Santa Cruz Biotechnology (SCBT): Provides DTPA for research purposes and advises referring to the lot-specific Certificate of Analysis for detailed data.
-
Parchem: Supplies this compound, categorizing it as a specialty chemical.[1]
-
Apollo Scientific: Lists the compound with a purity of 90%.
-
CymitQuimica: Distributes TCI products and specifies a purity of >90.0% (GC).[8]
Available Purity Grades:
The most commonly encountered commercial grade for this compound is ≥90.0% (GC) . While some suppliers may list higher purities, such as 99%, these are less common and should be verified with lot-specific analytical data. For demanding applications like the formation of highly ordered SAMs, even seemingly small amounts of impurities can have a significant impact.
Table 1: Representative Commercial Purity Specifications for this compound
| Parameter | Specification | Analytical Method | Significance for Researchers |
| Purity | ≥90.0% | Gas Chromatography (GC) | Indicates the percentage of the target molecule. Higher purity is crucial for reproducibility and forming well-ordered monolayers. |
| Appearance | White to off-white powder or crystals | Visual Inspection | A significant deviation from white may indicate the presence of colored impurities or degradation products. |
| Identity | Conforms to structure | IR, NMR | Confirms the molecular structure of the compound. |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) | Visual Inspection | Important for preparing solutions for SAM formation or nanoparticle functionalization. |
The Critical Impact of Purity on Application Performance
For applications involving self-assembly, the purity of the precursor molecule is not a trivial detail; it is a critical determinant of the final assembly's quality and function. Research has shown that even low levels of contaminants can impede the formation of structurally well-defined monolayers.[3]
Diagram: The Impact of Impurities on Self-Assembled Monolayer Formation
Caption: Purity of this compound directly impacts SAM quality.
Common Impurities and Their Effects:
The synthesis of this compound typically involves the reaction of 1-dodecanethiol with an acrylic acid derivative. Based on this, potential impurities include:
-
Unreacted 1-Dodecanethiol: This shorter molecule can co-assemble on the surface, creating defects and disrupting the packing of the monolayer.
-
Didodecyl Disulfide: Formed by the oxidation of 1-dodecanethiol, this larger, two-tailed molecule can also incorporate into the monolayer, leading to significant disorder.
-
Unreacted Acrylic Acid or its Derivatives: These small, polar molecules can adsorb to the surface and inhibit the formation of a complete DTPA monolayer.
-
Solvents and Reagents: Residual solvents or other reagents from the synthesis and purification process can also act as contaminants.
The presence of these impurities can lead to:
-
Reduced Packing Density: The monolayer will be less compact, with more gaps and defects.[4]
-
Increased Surface Roughness: A disordered monolayer will not present a smooth, uniform surface.
-
Inconsistent Surface Properties: The presence of different functional groups from impurities will lead to unpredictable wettability and reactivity.
-
Poor Performance in Drug Delivery: For functionalized nanoparticles, a poorly formed monolayer can lead to premature drug release or non-specific binding of proteins (biofouling). The presence of impurities can drastically impact the outcome of nanoparticle syntheses.[9][10][11]
Quality Control and Best Practices for Researchers
Given the importance of purity, researchers must adopt a rigorous approach to the procurement and use of this compound.
Workflow for Ensuring High-Quality SAMs
Caption: A recommended workflow for the procurement and use of DTPA.
Experimental Protocol: Formation of a this compound SAM on a Gold Substrate
This protocol provides a general guideline for forming a high-quality SAM.
-
Substrate Preparation:
-
Obtain a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer).
-
Clean the substrate to remove any organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen or argon gas.
-
-
Solution Preparation:
-
In a clean glass vial, prepare a 1 mM solution of this compound in a high-purity solvent, such as 200 proof ethanol.
-
Ensure the DTPA is fully dissolved, using gentle sonication if necessary.
-
-
Monolayer Assembly:
-
Immediately immerse the clean, dry gold substrate into the DTPA solution.
-
Seal the vial to minimize exposure to air and moisture, which can lead to oxidation of the thiol.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[3]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen or argon.
-
-
Characterization (Recommended):
-
The quality of the resulting SAM can be assessed using techniques such as contact angle goniometry (to measure surface wettability), ellipsometry (to measure monolayer thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface.[4]
-
Conclusion and Future Outlook
This compound is a powerful tool for researchers in nanotechnology, materials science, and drug development. However, realizing its full potential is critically dependent on the purity of the material. The standard commercial grade of >90% may be sufficient for some applications, but for the creation of highly ordered self-assembled monolayers, which are the foundation of many advanced applications, higher purity is essential.
As research in these fields becomes more sophisticated, the demand for well-characterized, high-purity reagents like DTPA will undoubtedly increase. It is incumbent upon researchers to demand detailed analytical information from suppliers and to implement their own quality control measures to ensure the validity and reproducibility of their results. The future of SAM-based technologies relies on the quality of its molecular building blocks.
References
- 1. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Gold Nanoparticles: Synthesis, Properties and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eag.com [eag.com]
- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 1462-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Use of 3-(Dodecylthio)propionic Acid
This guide provides comprehensive safety and handling protocols for 3-(Dodecylthio)propionic acid, designed for researchers, scientists, and professionals in drug development and chemical synthesis. Moving beyond a simple recitation of procedural steps, this document delves into the rationale behind each precaution, grounding safety measures in the physicochemical properties and reactivity of the molecule. Our objective is to foster a proactive safety culture through a deeper understanding of the material being handled.
Understanding the Compound: Physicochemical and Hazardous Profile
This compound (CAS RN: 1462-52-8) is a bifunctional molecule featuring a long C12 alkyl chain linked via a thioether bond to a propionic acid moiety.[1][2][3][4] This structure dictates its physical properties, reactivity, and toxicological profile. The long hydrophobic dodecyl chain suggests low water solubility, while the carboxylic acid group provides a site for polar interactions and typical acid-base chemistry.
Intrinsic Hazards and GHS Classification
The primary hazards associated with this compound stem from its corrosive nature and irritant effects.[5][6][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6][7] | Danger | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[5][6][7] | Danger | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5][6][7] | Warning |
Causality Insight: The corrosive nature is primarily attributed to the carboxylic acid functional group. However, the thioether linkage can also play a role in its reactivity and potential for skin and respiratory irritation. Direct contact can lead to chemical burns and irreversible eye damage.
Physicochemical Data
Understanding the physical properties of a compound is fundamental to its safe handling and storage.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₂S | [1][3][4][8] |
| Molecular Weight | 274.46 g/mol | [1][3][4][8][9] |
| Appearance | White to almost white powder or crystal | [1][3][8] |
| CAS Number | 1462-52-8 | [1][3][7][8][10] |
| Melting Point | 61-62 °C | [4] |
Reactivity Profile and Incompatibility
The dual functionality of this compound—a carboxylic acid and a thioether—governs its chemical reactivity and potential incompatibilities.
-
Acidic Nature : As a carboxylic acid, it will react exothermically with bases. These reactions can be vigorous and generate heat.
-
Thioether Reactivity : The sulfur atom in the thioether linkage is nucleophilic and susceptible to oxidation.[11] Strong oxidizing agents can oxidize the thioether to a sulfoxide and further to a sulfone, which can be highly exothermic and potentially explosive depending on the oxidant used.[1][12]
Table 3: Known and Predicted Chemical Incompatibilities
| Incompatible Material | Rationale for Incompatibility |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Hypochlorite) | The thioether linkage is readily oxidized.[13][14] This reaction is highly exothermic and can lead to a runaway reaction or explosion.[1][12] |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Classic acid-base neutralization reaction that is exothermic. Rapid addition can cause localized boiling and splashing of corrosive material. |
| Strong Acids | While it is an acid, mixing with stronger acids can lead to unexpected reactions or decomposition, especially at elevated temperatures. |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | The carboxylic acid can react with active metals to produce flammable hydrogen gas. |
Core Handling and Storage Protocols
A systematic approach to handling and storage is paramount to ensuring laboratory safety.
Engineering Controls and Ventilation
All work with this compound should be conducted in a well-ventilated area.
-
Primary Control : A certified chemical fume hood is mandatory for any procedure involving heating, aerosol generation, or handling of significant quantities of the solid. The rationale is to prevent inhalation of any dust or potential vapors, which can cause respiratory irritation.[5][6][7]
-
General Laboratory Ventilation : Ensure the laboratory has adequate air exchange rates to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is your last line of defense and must be appropriate for the identified hazards.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement. Due to the severe eye damage risk, a full-face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use. Dispose of contaminated gloves according to institutional protocols.
-
Lab Coat : A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection : Under normal use in a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing accidental contact with incompatible materials.
-
Container : Keep the container tightly closed to prevent absorption of moisture.[15]
-
Location : Store in a cool, dry, well-ventilated area.
-
Segregation : Store away from the incompatible materials listed in Table 3, particularly strong bases and oxidizing agents.
Emergency Procedures: A Validating System
Rapid and correct response to an emergency situation is crucial.
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15] The speed of response is critical to prevent permanent eye damage.
-
Skin Contact : Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Spill Response
A pre-planned response to a spill is essential for minimizing risk.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE : At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill : For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill (if melted), create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralize : Slowly and carefully cover the spill with a neutralizing agent suitable for acids, such as sodium bicarbonate or a commercial acid neutralizer. Avoid excessive effervescence.
-
Collect and Dispose : Once neutralized, carefully scoop the mixture into a designated, labeled waste container.
-
Decontaminate : Clean the spill area with soap and water, followed by a final rinse with water.
-
Waste Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.
Diagram: Spill Response Workflow
Caption: Workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[15]
-
Unsuitable Extinguishing Media : Do not use a heavy stream of water, as it may spread the fire if the material is molten.
-
Specific Hazards : During a fire, irritating and toxic gases may be generated through thermal decomposition, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[16][17] Vapors may form explosive mixtures with air at elevated temperatures.[15]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Procedure : The preferred method of disposal is incineration by a licensed hazardous waste disposal facility. However, neutralization and subsequent disposal may be an option depending on local regulations.
-
Neutralization for Disposal : For small laboratory quantities, careful neutralization with a base (e.g., sodium bicarbonate or calcium hydroxide) in a fume hood can be performed.[18][19] The resulting salt solution should be evaluated for its environmental impact before drain disposal is considered. Always consult your institution's environmental health and safety office for specific guidance.
-
Landfill Disposal : If landfilling is the only option, it must be done at a permitted hazardous waste facility. Due to the sulfur content, co-disposal with a neutralizing agent like limestone is recommended to prevent the acidification of leachate.[20][21]
Toxicological Information
-
Acute Effects : The primary acute effects are corrosive burns to the eyes and skin, and irritation to the respiratory tract upon inhalation of dust or aerosols.[5][6][7] Ingestion is expected to cause severe burns to the gastrointestinal tract.[22][23]
-
Chronic Effects : No specific data on the chronic effects of this compound were found. However, prolonged or repeated skin contact may lead to dermatitis.[22]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. calpaclab.com [calpaclab.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fiveable.me [fiveable.me]
- 16. hillbrothers.com [hillbrothers.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. laballey.com [laballey.com]
- 20. open.alberta.ca [open.alberta.ca]
- 21. open.alberta.ca [open.alberta.ca]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. carlroth.com:443 [carlroth.com:443]
A Technical Guide to the Thermal Stability and Degradation of 3-(Dodecylthio)propionic Acid
Introduction
3-(Dodecylthio)propionic acid, a molecule incorporating a long alkyl chain, a thioether linkage, and a carboxylic acid functional group, finds utility in various industrial applications, including as a corrosion inhibitor, a lubricant additive, and a surface-active agent.[1][2][3] Its performance and safety in these roles are intrinsically linked to its thermal stability. Understanding the thermal degradation pathways and the onset temperatures for decomposition is critical for defining safe handling, storage, and processing conditions. This is particularly crucial in applications where the material may be subjected to elevated temperatures.[4][5]
This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound. It is intended for researchers, scientists, and drug development professionals who work with this compound or similar chemical structures. The guide will delve into the theoretical degradation mechanisms, present robust analytical methodologies for assessing thermal stability, and offer insights into the potential degradation products.
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is expected to be a complex process involving the decomposition of its two primary functional groups: the carboxylic acid and the thioether. The presence of both moieties within the same molecule suggests the potential for intramolecular interactions and unique degradation pathways.
Degradation of the Carboxylic Acid Group
Carboxylic acids can undergo thermal decomposition through several pathways, with decarboxylation being a primary route.[6] This process involves the elimination of carbon dioxide (CO2). The mechanism of decarboxylation can vary depending on the molecular structure and conditions. For a generic carboxylic acid, a unimolecular heterolytic fission leading to the formation of a carbanion is a common mechanism.[7] In the case of this compound, this would result in the formation of a dodecylthioethyl carbanion and subsequent proton abstraction to yield dodecyl ethyl sulfide.
Another potential pathway for carboxylic acid degradation is dehydration, leading to the formation of a ketene or a cyclic anhydride, although this is generally more prevalent for dicarboxylic acids or under specific catalytic conditions.[8]
Degradation of the Thioether Linkage
Thioethers are known to undergo thermal decomposition, primarily through homolytic cleavage of the carbon-sulfur (C-S) bonds.[9][10] This process generates free radicals, which can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination. For this compound, the initial C-S bond cleavage could occur at two positions: between the dodecyl group and the sulfur atom, or between the sulfur atom and the propionic acid moiety.
Cleavage of the dodecyl-sulfur bond would generate a dodecyl radical and a 3-thiopropionic acid radical. The dodecyl radical could then abstract a hydrogen atom to form dodecane or undergo further fragmentation. The 3-thiopropionic acid radical could undergo subsequent reactions, including decarboxylation.
Cleavage of the sulfur-propionic acid bond would yield a dodecylthiol radical and a propionic acid radical. The dodecylthiol radical could abstract a hydrogen atom to form dodecanethiol, a compound known for its strong odor.[11][12] The propionic acid radical could undergo decarboxylation to form an ethyl radical, which could then lead to the formation of ethane or ethene.
The presence of oxygen can significantly influence the degradation of thioethers, often leading to oxidation products such as sulfoxides and sulfones.[13]
The following diagram illustrates the potential primary degradation pathways:
Caption: Predicted primary thermal degradation pathways of this compound.
Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach employing various thermoanalytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[14][15][16]
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on degradation.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature ranges.
-
Determine the final residual mass at the end of the experiment.
-
The following diagram illustrates a typical TGA workflow:
Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to obtain information about exothermic or endothermic decomposition processes.[19][20]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Typically performed under an inert nitrogen atmosphere.
-
Temperature Program:
-
Melting Point Determination: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a controlled rate (e.g., 5 °C/min).
-
Decomposition Analysis: Heat the sample to a higher temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) to observe any exothermic or endothermic events associated with decomposition.
-
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Identify the onset temperature and peak temperature of any exothermic or endothermic events related to decomposition.
-
Calculate the enthalpy change (ΔH) associated with these events.
-
The following diagram illustrates a typical DSC workflow:
Caption: General workflow for Differential Scanning calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction under near-adiabatic conditions.[21][22] It is a crucial tool for assessing the thermal hazards of reactive chemicals by simulating a worst-case scenario of a runaway reaction.[4][5][23]
Experimental Protocol:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known amount of this compound is placed in a robust, sealed sample container (bomb).
-
Methodology: The instrument employs a "Heat-Wait-Search" mode. The sample is heated to a starting temperature and held isothermally to detect any self-heating. If the rate of self-heating exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating decomposition.
-
Measure the rates of temperature and pressure rise as a function of time.
-
Calculate the adiabatic temperature rise (ΔTad) and the time to maximum rate (TMR).
-
These parameters are vital for process safety design and establishing safe operating limits.
-
The following diagram illustrates the ARC "Heat-Wait-Search" principle:
Caption: The "Heat-Wait-Search" operational principle of Accelerating Rate Calorimetry (ARC).
Analysis of Degradation Products
Identifying the volatile and semi-volatile compounds produced during thermal degradation is crucial for a complete understanding of the decomposition mechanism and for assessing any potential hazards associated with the degradation products.
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Coupling the TGA instrument with a mass spectrometer or an FTIR spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.
Experimental Protocol:
-
Instrumentation: A TGA instrument connected via a heated transfer line to either an MS or an FTIR spectrometer.
-
Procedure: The TGA experiment is conducted as described previously. The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR for analysis.
-
Data Analysis:
-
TGA-MS: The mass spectrometer provides mass-to-charge ratio (m/z) data for the evolved gases, allowing for the identification of individual components based on their mass spectra.
-
TGA-FTIR: The FTIR spectrometer provides an infrared spectrum of the evolved gas mixture, allowing for the identification of functional groups and specific compounds based on their characteristic absorption bands.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials.
Experimental Protocol:
-
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.
-
Procedure: A small amount of this compound is placed in the pyrolyzer. The sample is rapidly heated to a specific temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere. The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and polarity. The separated components then enter the mass spectrometer for identification.
-
Data Analysis: The retention times from the GC and the mass spectra from the MS are used to identify the individual degradation products.
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound:
-
Purity: The presence of impurities, such as residual catalysts from synthesis or oxidation products, can lower the decomposition temperature.
-
Atmosphere: As discussed, the presence of oxygen can lead to oxidative degradation pathways, which may occur at lower temperatures than pyrolytic decomposition.
-
Heating Rate: In dynamic tests like TGA, a higher heating rate can shift the decomposition to higher temperatures.
-
Contact with Incompatible Materials: Certain metals or other materials can catalyze decomposition reactions.
Handling and Storage Recommendations
Given the potential for thermal degradation and the odorous nature of some potential degradation products (e.g., thiols), proper handling and storage procedures are essential.[24][25][26]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or decomposition products.[12] Use appropriate personal protective equipment, including gloves and safety glasses.[1] Avoid contact with strong oxidizing agents.
Conclusion
The thermal stability of this compound is a critical parameter that dictates its safe and effective use in various applications. A thorough understanding of its degradation mechanisms, onset temperatures, and decomposition products is paramount. This guide has outlined the predicted degradation pathways based on the chemistry of its constituent functional groups and has provided detailed methodologies for its comprehensive thermal analysis using techniques such as TGA, DSC, and ARC. By employing these analytical strategies, researchers and professionals can obtain the necessary data to ensure the safe handling, processing, and application of this versatile compound.
References
- 1. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1462-52-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
- 5. belmontscientific.com [belmontscientific.com]
- 6. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 13. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 17. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. ARC [pages.mtu.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reddit.com [reddit.com]
- 26. faculty.washington.edu [faculty.washington.edu]
Methodological & Application
Formation of High-Quality Self-Assembled Monolayers on Gold using 3-(Dodecylthio)propionic Acid
<Application Note & Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation of self-assembled monolayers (SAMs) on gold substrates using 3-(Dodecylthio)propionic acid. This protocol details the fundamental principles of SAM formation, step-by-step procedures for substrate preparation, monolayer assembly, and post-assembly processing. The causality behind critical experimental choices is explained to ensure the formation of well-ordered, high-quality monolayers. Furthermore, this guide includes key characterization parameters and troubleshooting insights derived from field-proven experience.
Introduction: The Power of Carboxyl-Terminated SAMs
Self-assembled monolayers (SAMs) of organothiols on gold surfaces represent a cornerstone of modern surface science and nanotechnology.[1] The spontaneous organization of these molecules into highly ordered, crystalline-like films allows for precise control over the chemical and physical properties of a surface. This process is driven by the strong, semi-covalent interaction between the sulfur headgroup of the thiol and the gold substrate, an interaction with a bond strength of approximately 45 kcal/mol.
This compound is a particularly valuable molecule for SAM formation. It consists of three key components:
-
A sulfur headgroup: This provides the strong anchoring point to the gold surface.
-
A dodecyl (C12) alkyl chain: This long hydrocarbon chain promotes strong van der Waals interactions between adjacent molecules, driving the formation of a densely packed and well-ordered monolayer. A chain length of at least 10 carbons is generally required for the formation of a well-ordered monolayer.
-
A terminal carboxylic acid group: This functional group imparts a hydrophilic character to the surface and provides a reactive site for the covalent immobilization of biomolecules, such as proteins and DNA, making it highly relevant for biosensor and drug development applications.[2] The charge of this terminal group can be controlled by the pH of the surrounding environment.[3]
The resulting carboxyl-terminated SAMs can serve as robust platforms for a myriad of applications, including biosensing, studies of cell adhesion, and the development of anti-fouling surfaces.
The Mechanism of Self-Assembly: From Chaos to Order
The formation of a this compound SAM on gold is a multi-step process.[1][4] Understanding this mechanism is crucial for optimizing the experimental conditions to achieve a high-quality monolayer.
Initially, the thiol molecules rapidly adsorb onto the gold surface from solution, forming a disordered, low-density layer where the alkyl chains are oriented parallel to the substrate, often referred to as the "lying-down" phase.[1][4] As surface coverage increases, lateral pressure between the adsorbed molecules induces a two-dimensional phase transition.[5] This leads to the formation of islands of molecules in a more vertically oriented, "standing-up" configuration. These islands then grow and coalesce until a complete, densely packed monolayer is formed.[4] This final organization step is slower and can take several hours to reach a thermodynamically stable, well-ordered state.[6]
Figure 1: Schematic workflow of the self-assembly process.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution of each step contributes to the final quality of the SAM.
Materials and Reagents
| Material/Reagent | Specification | Rationale for Selection |
| Gold Substrates | Test-grade, e.g., gold-coated silicon wafers or glass slides. | Provides a smooth and uniform surface for monolayer formation. |
| This compound | ≥90.0% purity | High purity is essential to prevent contaminants from incorporating into the monolayer. |
| Ethanol | 200 proof, anhydrous | A common and effective solvent for dissolving alkanethiols and for rinsing.[6] Its use minimizes water contamination. |
| Sulfuric Acid (H₂SO₄) | Concentrated, reagent grade | Component of Piranha solution for aggressive cleaning of gold substrates. |
| Hydrogen Peroxide (H₂O₂) | 30% solution | The oxidizing agent in Piranha solution. |
| Ultrapure Water | Type 1, 18.2 MΩ·cm | Used for rinsing to remove contaminants. |
| Nitrogen Gas | High purity, filtered | For drying substrates and creating an inert atmosphere to prevent oxidation.[7] |
Gold Substrate Preparation: The Foundation of a Perfect SAM
The cleanliness of the gold substrate is paramount to forming a high-quality, defect-free SAM. Any organic contaminants on the surface will compete with the thiol molecules for binding sites, leading to a disordered monolayer.
Step-by-Step Protocol:
-
Initial Solvent Rinse: Sonicate the gold substrates in a beaker with ethanol for 10-15 minutes to remove gross organic contamination.
-
Piranha Solution Cleaning (Caution!) :
-
Prepare Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Extreme caution is required: Piranha solution is highly corrosive and reacts violently with organic materials. [8] This should be done in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Immerse the gold substrates in the freshly prepared Piranha solution for 5-10 minutes. This will aggressively remove organic residues. Extended exposure can damage the gold surface.[9][10]
-
-
Thorough Rinsing:
-
Carefully remove the substrates from the Piranha solution using clean tweezers.
-
Rinse the substrates copiously with ultrapure water.
-
Follow with a thorough rinse with absolute ethanol to displace the water.[8]
-
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.[8] The substrates should be used immediately for SAM formation to minimize re-contamination from the atmosphere.
SAM Formation: The Assembly Process
Step-by-Step Protocol:
-
Prepare the Thiol Solution:
-
Immersion:
-
Place the clean, dry gold substrates in a clean glass container.
-
Completely immerse the substrates in the 1 mM thiol solution. Handle the substrates only with clean tweezers.
-
-
Incubation:
-
Seal the container to prevent solvent evaporation and contamination. It is good practice to backfill the container with nitrogen gas.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.[8] While initial adsorption is rapid, this extended time is necessary for the monolayer to anneal into a well-ordered, crystalline-like structure.[6]
-
-
Post-Assembly Rinsing:
-
Final Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.[7] The substrates are now ready for characterization or further functionalization.
Figure 2: Step-by-step experimental workflow.
Characterization and Quality Control
Validating the quality of the formed SAM is a critical step. Several techniques can be employed to assess the order, packing density, and surface properties of the monolayer.
| Technique | Parameter Measured | Expected Result for High-Quality SAM |
| Contact Angle Goniometry | Advancing water contact angle | Varies with pH due to protonation/deprotonation of the carboxylic acid group. Generally, a lower contact angle is expected for the deprotonated (hydrophilic) state. |
| Ellipsometry | Monolayer thickness | Approximately 15-20 Å, consistent with a vertically oriented dodecyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of S 2p, C 1s, and O 1s peaks. The S 2p peak corresponding to gold-thiolate bond confirms chemisorption. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and order | Sharp, well-defined C-H stretching peaks indicate a highly ordered, all-trans alkyl chain conformation. |
| Cyclic Voltammetry (CV) | Electrochemical barrier properties | The SAM should block the electrochemical response of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻) at the gold electrode, indicating a low defect density.[12] |
Field-Proven Insights & Troubleshooting
-
Solvent Choice: While ethanol is the most common solvent, other aprotic solvents can be used. However, the choice of solvent can influence the kinetics of SAM formation and the final monolayer structure.[7][13] Ethanol is generally a good choice as it is a poor solvent for the alkyl chains, which promotes their association and ordering.
-
Stability: Carboxyl-terminated SAMs can exhibit pH-dependent stability.[3] The formation of hydrogen bonds between adjacent carboxylic acid groups can enhance the stability of the monolayer.[3][14] However, at high pH, deprotonation and electrostatic repulsion between the carboxylate groups may slightly decrease stability compared to neutral or protonated states.[15]
-
Purity of Thiol: The presence of disulfide impurities in the thiol source can lead to defects in the monolayer. It is crucial to use high-purity this compound.
-
Incomplete Monolayer Formation: If characterization reveals a disordered or incomplete monolayer, revisit the substrate cleaning procedure. Inadequate cleaning is the most common cause of poor SAM quality. Also, ensure the thiol solution was freshly prepared and the incubation time was sufficient.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the formation of high-quality, carboxyl-terminated self-assembled monolayers on gold surfaces using this compound. By understanding the underlying scientific principles and adhering to the detailed procedural steps, researchers can consistently produce well-defined surfaces tailored for a wide range of applications in biosensing, materials science, and drug development.
References
- 1. agilent.com [agilent.com]
- 2. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. if.tugraz.at [if.tugraz.at]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
A Researcher's Guide to Surface Modification with 3-(Dodecylthio)propionic Acid: Protocols and Application Notes
Foundational Concepts: Understanding Thiol-Based SAMs
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a cornerstone of surface science, providing a robust and flexible platform for tailoring surface properties. 3-(Dodecylthio)propionic acid is a particularly useful molecule for this purpose. Its thiol (-SH) group has a strong affinity for gold, forming a stable covalent bond.[1][2] The molecule's structure is completed by a dodecyl ((CH₂)₁₁) backbone, which promotes a densely packed, ordered monolayer through van der Waals forces, and a terminal carboxylic acid (-COOH) group, which imparts functionality to the surface. This terminal group can be used for subsequent covalent coupling of biomolecules or to control surface properties like wettability and charge.
Essential Preparations: Materials and Equipment
The quality of a SAM is directly dependent on the purity of the reagents and the cleanliness of the substrate.
| Category | Item | Specifications and Key Considerations |
| Reagents | This compound | Purity >90% is recommended for consistent monolayer formation.[3] |
| Absolute Ethanol (EtOH) | Anhydrous, 200 proof. To be used as the solvent for the thiol solution. | |
| Isopropanol (IPA) | ACS grade or higher for substrate cleaning. | |
| Deionized (DI) Water | High purity, with a resistivity greater than 18 MΩ·cm. | |
| Piranha Solution (Optional) | A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Extreme caution is required when handling. | |
| Substrates | Gold-Coated Substrates | Examples include gold-coated silicon wafers, glass slides, or quartz crystal microbalance (QCM) crystals. The smoothness and cleanliness of the gold surface are critical. |
| Equipment | Standard Laboratory Glassware | Beakers, petri dishes, etc. Must be scrupulously clean. |
| Fine-tipped Tweezers | Non-magnetic, preferably coated with a non-reactive polymer. | |
| Ultrasonic Bath | For effective solvent cleaning of substrates. | |
| Nitrogen or Argon Gas Source | For drying substrates without introducing contaminants. | |
| Fume Hood | Mandatory for working with organic solvents and especially Piranha solution. | |
| Surface Analysis Instrumentation | Contact Angle Goniometer, X-ray Photoelectron Spectrometer (XPS), Atomic Force Microscope (AFM), etc. |
Step-by-Step Protocol for SAM Formation on Gold
This protocol outlines the critical steps for creating a high-quality this compound SAM on a gold surface.
Substrate Cleaning: The Critical First Step
A pristine gold surface is non-negotiable for the formation of a well-ordered SAM. Any contaminants will introduce defects in the monolayer.
Step 1: Solvent Degreasing
-
Immerse the gold substrates in a beaker containing isopropanol.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Carefully decant the isopropanol and replace it with absolute ethanol.
-
Sonicate for another 15 minutes.
-
Thoroughly rinse the substrates with copious amounts of deionized water.
Step 2: Oxidative Cleaning (Optional, for Rigorous Applications) For applications demanding the highest quality SAMs, a Piranha etch is recommended to remove any residual organic contamination. WARNING: Piranha solution is extremely dangerous and must be handled with appropriate personal protective equipment in a certified fume hood.
-
Prepare the Piranha solution by slowly and carefully adding one part 30% H₂O₂ to three parts concentrated H₂SO₄. The solution will become extremely hot.
-
Using tweezers, immerse the solvent-cleaned substrates in the hot Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them extensively with deionized water.
Step 3: Drying
-
Gently dry the cleaned substrates under a stream of high-purity nitrogen or argon gas.
-
Proceed immediately to the SAM formation step to minimize atmospheric recontamination.
The Self-Assembly Process
Step 1: Thiol Solution Preparation
-
Prepare a solution of this compound in absolute ethanol with a concentration in the range of 1-10 mM. A 1 mM solution is a common starting point.
-
Ensure the complete dissolution of the thiol, using gentle warming or brief sonication if necessary.
Step 2: Immersion and Incubation
-
Place the clean, dry gold substrates in the thiol solution, ensuring the surfaces are fully submerged.
-
Cover the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While the initial layer forms rapidly, this extended time is crucial for the molecules to rearrange into a well-ordered, crystalline-like structure.[1]
Post-Assembly Rinsing
This step is vital to remove any molecules that are not chemically bonded to the gold surface (physisorbed molecules).
-
Remove the substrates from the thiol solution.
-
Rinse them thoroughly with fresh absolute ethanol.
-
To ensure the removal of loosely bound molecules, sonicate the substrates in fresh absolute ethanol for 1-2 minutes.
-
Perform a final rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen or argon.
Visualizing the Workflow
The following diagram provides a clear overview of the surface modification process.
Caption: A flowchart of the key stages in surface modification using this compound.
Surface Characterization: Validating Your Monolayer
Verification of the SAM's quality is a critical final step. Several techniques can be employed:
| Technique | Information Provided | Expected Outcome for a High-Quality SAM |
| Contact Angle Goniometry | Surface wettability. | A significant increase in the water contact angle compared to the clean gold surface, indicating the presence of the hydrophobic dodecyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state. | The presence of a sulfur S 2p peak at approximately 162 eV is indicative of a gold-thiolate bond.[4] Carbon and oxygen signals will also be present. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth, uniform surface. Can also be used to measure monolayer thickness via nanoscratching. |
| Ellipsometry | Monolayer thickness. | A uniform thickness across the surface, typically in the range of 1.5-2.0 nm for a dodecanethiol-based SAM. |
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
Application of 3-(Dodecylthio)propionic acid in electrochemical biosensors
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(Dodecylthio)propionic acid in the fabrication of high-performance electrochemical biosensors.
Introduction: The Role of Surface Chemistry in Biosensing
Electrochemical biosensors represent a powerful class of analytical devices that translate a biological recognition event into a measurable electrical signal.[1][2][3] The sensitivity, selectivity, and stability of these sensors are critically dependent on the controlled immobilization of biorecognition molecules (e.g., enzymes, antibodies, nucleic acids) onto the electrode surface.[4][5] Self-Assembled Monolayers (SAMs) provide an elegant and effective strategy for creating well-defined, robust, and functional interfaces on noble metal electrodes, particularly gold.[4][6]
This compound (DDTPA), also known as 3-(Laurylthio)propionic acid, has emerged as a key reagent in this field.[7][8] Its unique bifunctional structure—a thiol group for strong anchoring to gold surfaces and a terminal carboxylic acid group for covalent attachment of biomolecules—makes it an ideal candidate for constructing biosensor platforms. The long dodecyl (C12) alkyl chain is particularly advantageous as it promotes the formation of a densely packed, ordered, and insulating monolayer, which is crucial for minimizing non-specific binding and enhancing the signal-to-noise ratio in electrochemical measurements.[9]
This guide provides a detailed overview of the principles and protocols for using DDTPA in the development of electrochemical biosensors, with a focus on explaining the rationale behind key experimental steps and providing validated methodologies.
Part 1: The Foundation - Forming the DDTPA Self-Assembled Monolayer
The formation of a high-quality SAM is the cornerstone of the biosensor fabrication process. The thiol group (-SH) of DDTPA exhibits a strong affinity for gold, leading to the spontaneous formation of a stable gold-thiolate (Au-S) bond. The long alkyl chains then self-organize through van der Waals interactions to form a highly ordered and stable monolayer.[4]
Mechanism of SAM Formation
The process involves the chemisorption of thiol molecules onto the gold substrate, creating a robust and organized molecular layer. The terminal carboxylic acid groups are oriented away from the surface, making them accessible for subsequent functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Control and stability of self-assembled monolayers under biosensing conditions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Creating Hydrophilic Surfaces with 3-(Dodecylthio)propionic Acid Self-Assembled Monolayers
Introduction: The Critical Role of Surface Hydrophilicity in Advanced Research and Drug Development
In the realms of biomedical research, diagnostics, and drug development, the ability to precisely control the surface properties of materials is paramount. Hydrophilic surfaces, characterized by their strong affinity for water, are often a prerequisite for creating biocompatible interfaces that facilitate the study of biomolecular interactions, guide cellular behavior, and form the foundation of sensitive biosensors. Self-assembled monolayers (SAMs) offer a robust and versatile method for tailoring surface chemistry with molecular-level precision.
This guide provides a comprehensive overview and detailed protocols for the formation of hydrophilic surfaces using 3-(Dodecylthio)propionic acid (DDTPA). DDTPA is an organosulfur compound featuring a long dodecyl hydrocarbon chain that promotes the formation of a densely packed and well-ordered monolayer, a terminal carboxylic acid group that imparts hydrophilicity and provides a reactive site for subsequent functionalization, and a thiol headgroup that ensures strong chemisorption to gold surfaces. The resulting carboxyl-terminated surface is instrumental in a variety of applications, from fundamental studies of protein adsorption to the development of advanced drug delivery systems and biosensors.[1][2]
Mechanism of this compound SAM Formation on Gold
The formation of a DDTPA SAM on a gold substrate is a spontaneous process driven by the strong covalent bond between the sulfur atom of the thiol headgroup and the gold surface.[3] The assembly process can be conceptualized in several stages. Initially, the DDTPA molecules adsorb onto the gold surface from solution in a disordered, "lying-down" phase. As the surface coverage increases, intermolecular van der Waals interactions between the dodecyl chains induce a phase transition to a more ordered, "standing-up" configuration.[4] This upright orientation exposes the terminal carboxylic acid groups, rendering the surface hydrophilic.
The quality and ordering of the resulting SAM are influenced by several factors, including the cleanliness of the gold substrate, the purity of the DDTPA, the choice of solvent, the concentration of the DDTPA solution, and the immersion time.[5] Longer immersion times, typically 24-48 hours, generally lead to more crystalline and well-packed monolayers.[4]
Experimental Section
Materials and Reagents
-
Thiol: this compound (DDTPA, ≥90%)
-
Solvent: 200 proof ethanol
-
Substrates: Gold-coated silicon wafers, glass slides, or quartz crystals
-
Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ), deionized water (18 MΩ·cm), absolute ethanol.
-
Inert Gas: Dry nitrogen (N₂) or argon (Ar)
Protocol for the Formation of DDTPA SAMs on Gold Substrates
This protocol outlines the steps for creating a high-quality, hydrophilic DDTPA self-assembled monolayer on a gold surface.
1. Substrate Preparation (Critical Step)
The cleanliness of the gold substrate is crucial for the formation of a well-ordered SAM.
-
Solvent Cleaning: Sonicate the gold substrates in a sequence of acetone, isopropanol, and absolute ethanol for 10-15 minutes each to remove organic contaminants.
-
Piranha Etching (for robust cleaning): Immerse the substrates in freshly prepared piranha solution for 5-10 minutes. (Extreme Caution Advised) .
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Drying: Dry the substrates under a gentle stream of dry nitrogen gas.
-
UV/Ozone Cleaning (Alternative): An alternative to piranha etching is to use a UV/ozone cleaner for 15-20 minutes to remove organic residues.
2. Preparation of DDTPA Solution
-
Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may require some empirical determination but 1 mM is a common starting point.
-
Ensure the DDTPA is fully dissolved. Sonication for a few minutes can aid dissolution.
3. Self-Assembly Process
-
Immediately after cleaning and drying, immerse the gold substrates into the DDTPA solution in a clean, sealable container.
-
To minimize oxidation, it is recommended to purge the container with an inert gas (nitrogen or argon) before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.[4]
4. Rinsing and Drying
-
After the immersion period, carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of dry nitrogen gas.
5. Storage
-
Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a container backfilled with nitrogen, to prevent contamination and degradation.
Surface Characterization
The successful formation of a hydrophilic DDTPA SAM should be verified using appropriate surface analysis techniques.
Contact Angle Goniometry
This technique provides a straightforward assessment of the surface hydrophilicity. A droplet of deionized water is placed on the surface, and the angle it makes with the surface is measured. A low contact angle indicates a hydrophilic surface, while a high contact angle signifies a hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for confirming the elemental composition and chemical states of the atoms on the surface. For a DDTPA SAM on gold, the XPS spectrum should show the presence of gold (Au), sulfur (S), carbon (C), and oxygen (O). High-resolution scans of the S 2p region can confirm the formation of a gold-thiolate bond.[6]
Ellipsometry
Ellipsometry is used to measure the thickness of the SAM. For a well-formed monolayer of a long-chain alkane thiol like DDTPA, the thickness is expected to be in the nanometer range, consistent with the length of the molecule in a tilted, standing-up orientation.[7]
| Characterization Technique | Parameter | Expected Value for DDTPA SAM |
| Contact Angle Goniometry | Water Contact Angle | < 30° |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Au, S, C, O |
| S 2p Binding Energy | ~162 eV (for thiolate bond) | |
| Ellipsometry | Thickness | 1.5 - 2.5 nm |
Note: The expected values are based on typical results for long-chain carboxylic acid-terminated SAMs. Actual values may vary depending on the specific experimental conditions and the quality of the monolayer.
Applications in Drug Development and Research
The hydrophilic and functionalizable surface created by DDTPA SAMs is a versatile platform for a wide range of applications in the life sciences.
Biosensor Development
The terminal carboxylic acid groups of the DDTPA SAM can be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to covalently immobilize biomolecules such as antibodies, enzymes, or nucleic acids.[2] This forms the basis for highly specific and sensitive biosensors for detecting disease biomarkers or for high-throughput drug screening.
Studying Biomolecular Interactions
DDTPA SAMs provide a well-defined and reproducible surface for studying the fundamental interactions between proteins and surfaces. The hydrophilic nature of the surface can reduce non-specific protein adsorption, allowing for more controlled experiments on the specific binding of target proteins.
Drug Delivery Systems
The carboxylic acid terminus can be used to attach drugs or targeting ligands to nanoparticles functionalized with DDTPA SAMs. This approach can be used to create targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells or tissues.
Visualizing the Workflow and Structure
Experimental Workflow for DDTPA SAM Formation
Caption: Workflow for preparing and characterizing DDTPA SAMs.
Structure of a DDTPA Self-Assembled Monolayer on a Gold Surface
Caption: Schematic of a DDTPA monolayer on a gold substrate.
Conclusion and Future Outlook
The use of this compound to form self-assembled monolayers is a powerful and reliable method for creating well-defined, hydrophilic surfaces on gold substrates. The protocols outlined in this guide, when coupled with rigorous characterization, provide a solid foundation for researchers and drug development professionals to engineer surfaces with tailored properties. The versatility of the terminal carboxylic acid group opens up a vast landscape of possibilities for the covalent immobilization of biomolecules, paving the way for innovations in biosensing, diagnostics, and targeted therapeutics. As the demand for more sophisticated and biocompatible materials continues to grow, the importance of well-characterized and reproducible surface modification techniques, such as the one described herein, will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Measurement of Water Permeation in Submerged Alkyl Thiol Self-Assembled Monolayers on Gold Surfaces Revealed by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Mixed Self-Assembled Monolayers using 3-(Dodecylthio)propionic Acid
Introduction: Engineering Surfaces with Precision
In the realms of biosensing, drug delivery, and functional materials, the ability to precisely control the chemical and physical properties of a surface at the molecular level is paramount. Self-assembled monolayers (SAMs) offer an elegant and effective solution for this purpose. This guide provides a comprehensive protocol for the creation of mixed self-assembled monolayers on gold substrates using 3-(Dodecylthio)propionic acid and a suitable co-adsorbate. The inclusion of this compound introduces carboxylic acid functional groups to the surface, which can be utilized for further chemical modifications, such as the immobilization of biomolecules. By creating a mixed monolayer, the density of these functional groups can be finely tuned, which is crucial for optimizing surface properties and biological interactions.
This document is intended for researchers, scientists, and drug development professionals. It goes beyond a simple recitation of steps, delving into the rationale behind the procedures to ensure the creation of high-quality, reproducible mixed SAMs.
Core Principles: The Science of Self-Assembly
The formation of a self-assembled monolayer of organosulfur compounds on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[1][2] This interaction leads to the formation of a stable gold-thiolate bond. The alkyl chains of the thiol molecules then align and pack closely due to van der Waals interactions, resulting in a dense and ordered monolayer.
When two or more different thiols are present in the deposition solution, they will co-adsorb onto the gold surface, forming a mixed SAM. The final composition of the mixed SAM is influenced by factors such as the relative concentrations of the thiols in the solution, their chain lengths, and the nature of their terminal functional groups. It is important to note that the components of a mixed SAM can either mix homogeneously at the molecular level or segregate into distinct domains.[3][4] The latter phenomenon, known as phase separation, can be influenced by the difference in chain length and intermolecular interactions between the co-adsorbates.[3][5]
For this protocol, we will focus on creating a mixed monolayer of this compound and 1-dodecanethiol. The similar alkyl chain lengths of these two molecules are chosen to minimize phase separation and promote the formation of a more homogeneously mixed monolayer.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages in the preparation and characterization of mixed self-assembled monolayers.
Caption: Workflow for the preparation and characterization of a mixed thiol-on-gold SAM.
Detailed Protocols
Part 1: Gold Substrate Preparation
A pristine gold surface is critical for the formation of a well-ordered and defect-free SAM.[1] The following protocol describes a robust cleaning procedure.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Anhydrous ethanol (200 proof)
-
High-purity nitrogen gas
-
Teflon or glass substrate holders
-
Glass beakers
Procedure:
-
Safety First: Don the appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) before handling piranha solution.
-
Piranha Etching: Place the gold substrates in a glass beaker within a fume hood. Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become hot. Immerse the substrates in the piranha solution for 10-15 minutes to remove organic contaminants.[1]
-
Thorough Rinsing: Using Teflon tweezers, carefully remove the substrates from the piranha solution and rinse them extensively with copious amounts of DI water. This step is crucial to remove all traces of the acid.
-
Ethanol Rinse: Following the water rinse, rinse the substrates with anhydrous ethanol to displace the water.[1]
-
Drying: Immediately dry the substrates under a gentle stream of high-purity nitrogen gas.[1]
-
Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent atmospheric contamination.[1]
Part 2: Mixed SAM Formation
This protocol details the co-adsorption of this compound and 1-dodecanethiol from an ethanolic solution.
Materials:
-
Clean gold substrates
-
This compound
-
1-Dodecanethiol
-
Anhydrous ethanol (200 proof)
-
Glass vials with sealable caps
-
Micropipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and 1-dodecanethiol in anhydrous ethanol. A typical total thiol concentration for SAM formation is 1 mM.[1] To create mixed monolayers with varying surface densities of carboxylic acid groups, prepare a series of solutions with different molar ratios of the two thiols, while keeping the total thiol concentration constant at 1 mM.
| Solution ID | Molar Ratio (this compound : 1-Dodecanethiol) | Concentration of this compound (mM) | Concentration of 1-Dodecanethiol (mM) |
| A | 100 : 0 | 1.0 | 0.0 |
| B | 75 : 25 | 0.75 | 0.25 |
| C | 50 : 50 | 0.50 | 0.50 |
| D | 25 : 75 | 0.25 | 0.75 |
| E | 0 : 100 | 0.0 | 1.0 |
-
Substrate Immersion: Place a clean, dry gold substrate in each vial containing the mixed thiol solutions. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vials to minimize solvent evaporation and exposure to oxygen. Allow the self-assembly to proceed for 18-24 hours at room temperature.[1][2] While initial monolayer formation is rapid, longer incubation times are crucial for the molecules to rearrange and form a more ordered and densely packed SAM.[2][6]
-
Rinsing: After incubation, remove the substrates from the thiol solutions with clean tweezers. Rinse each substrate thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed thiols.[1][2]
-
Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under an inert atmosphere, until characterization.[6]
Characterization Protocols: Validating Your Monolayer
Characterization is a critical step to confirm the successful formation and determine the properties of the mixed SAM.
Contact Angle Goniometry
This technique provides information about the wettability of the surface, which is directly related to the terminal functional groups of the SAM.
Protocol:
-
Place the SAM-coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on each sample to ensure homogeneity.
-
For a more comprehensive analysis, advancing and receding contact angles can be measured to assess contact angle hysteresis, which provides information on surface heterogeneity and roughness.[7][8]
Expected Results:
-
A pure 1-dodecanethiol SAM (terminated with methyl groups) will be highly hydrophobic, with a water contact angle of approximately 111°.[1]
-
A pure this compound SAM (terminated with carboxylic acid groups) will be more hydrophilic, exhibiting a lower contact angle.
-
The contact angles of the mixed SAMs are expected to vary with the surface composition, generally decreasing as the proportion of this compound increases.
Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.[9][10]
Protocol:
-
Measure the ellipsometric parameters (Ψ and Δ) of a bare, clean gold substrate to establish a baseline.[9][11]
-
After SAM formation, measure the ellipsometric parameters of the SAM-coated substrate over a range of wavelengths and at multiple angles of incidence (e.g., 65°, 70°, 75°).[9]
-
Model the system as a layered structure (e.g., Silicon/Titanium/Gold/SAM/Air).
-
Using the known optical constants for the substrate layers and assuming a refractive index for the organic layer (typically around 1.45-1.50 for alkanethiols), fit the experimental data to the model to determine the thickness of the SAM.[9][11]
Expected Results: The thickness of a well-ordered dodecanethiol-based SAM on gold is expected to be in the range of 1.5 - 2.0 nm. The thickness should be relatively consistent across the different mixed monolayer compositions due to the similar chain lengths of the two components.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface, making it ideal for confirming the presence of both components in the mixed SAM and assessing their mixing behavior.[12][13][14]
Protocol:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a focused beam of X-rays.
-
Detect the kinetic energy of the photoelectrons emitted from the top few nanometers of the surface.
-
Acquire high-resolution spectra for the relevant elements: C 1s, O 1s, S 2p, and Au 4f.
Data Analysis:
-
The presence of a significant O 1s signal will confirm the incorporation of the carboxylic acid-terminated thiol.
-
The relative atomic concentrations of the elements can be used to estimate the surface composition of the mixed SAM.
-
Analysis of the C 1s peak can reveal different chemical states of carbon (e.g., C-C/C-H, C-S, and O=C-O), further confirming the presence of both molecules.
-
A continuous shift in the binding energies of the core levels with changing mixing ratios can indicate a homogeneously mixed monolayer, whereas the appearance of double peaks might suggest phase separation.[12][13]
Troubleshooting and Expert Insights
-
Inconsistent Contact Angles: This may indicate a contaminated substrate or an incomplete/disordered monolayer. Re-evaluate the cleaning procedure and ensure a clean environment for SAM preparation.[2][6]
-
Low SAM Thickness: This could be due to insufficient incubation time, a low concentration of thiol in the solution, or a contaminated substrate.
-
Phase Separation: While minimized by using thiols of similar chain length, some degree of phase separation may still occur.[3] Techniques like Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) can be used to visualize the nanoscale morphology of the mixed SAM.[3][4]
-
Carboxylic Acid Reactivity: The protonation state of the carboxylic acid groups will depend on the pH of the surrounding environment. This is a crucial consideration for subsequent applications, such as biomolecule immobilization.
Conclusion
The creation of mixed self-assembled monolayers using this compound provides a versatile platform for engineering surfaces with tunable chemical functionality. By carefully following the detailed protocols outlined in this guide and understanding the underlying scientific principles, researchers can reliably produce high-quality mixed SAMs for a wide range of applications in science and technology. The combination of robust preparation techniques and thorough characterization is the cornerstone of reproducible and impactful surface science research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. parikh.ucdavis.edu [parikh.ucdavis.edu]
- 4. Chemical Force Microscopy of Mixed Self-Assembled Monolayers of Alkanethiols on Gold: Evidence for Phase Separation | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estimating advancing and receding contact angles for pure and mixed liquids on smooth solid surfaces using the PCP-SAFT equation of state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. qd-uki.co.uk [qd-uki.co.uk]
- 12. Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers [mdpi.com]
Surface Modification of Polypropylene with Thiopropionate Derivatives: A Practical Guide to Thiol-Ene Click Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Polypropylene (PP) is a ubiquitous polymer valued for its mechanical strength, low cost, and chemical resistance. However, its inherent hydrophobicity and chemical inertness severely limit its application in advanced fields requiring specific surface interactions, such as biomedical devices, drug delivery systems, and high-performance composites.[1][2] This application note provides a comprehensive guide to a robust and efficient method for functionalizing PP surfaces using thiopropionate derivatives via thiol-ene "click" chemistry. We will detail the underlying mechanisms, provide step-by-step laboratory protocols, and outline the essential characterization techniques required to validate the modification. The protocols described herein are designed to be self-validating, offering researchers a reliable pathway to transform inert PP into a highly functionalized and versatile material.
Introduction: Overcoming the Inertness of Polypropylene
The challenge with polypropylene lies in its simple hydrocarbon backbone, which lacks reactive functional groups.[3] This low surface energy results in poor wettability and weak adhesion to other materials, hindering its use in applications that depend on strong interfacial bonding.[1][3] To overcome these limitations without altering the desirable bulk properties of PP, various surface modification techniques have been developed, including plasma treatment, UV/ozone irradiation, and chemical etching.[3]
Among the most powerful strategies for covalent surface functionalization is "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of various functional groups.[4] The radical-mediated thiol-ene reaction, in particular, has emerged as a premier tool for material and polymer synthesis.[5][6] This reaction facilitates the covalent bonding of thiol-containing molecules (like thiopropionates) onto alkene-functionalized surfaces with high efficiency and specificity.[4]
This guide focuses on a two-stage process: first, the activation of the PP surface to introduce reactive alkene ("ene") groups, and second, the subsequent grafting of thiopropionate derivatives via a UV-initiated thiol-ene reaction. This approach allows for the introduction of a wide array of functionalities, depending on the specific thiopropionate derivative used, enabling precise control over the final surface properties.
The Chemistry of Functionalization: A Two-Stage Process
The successful modification of polypropylene with thiopropionate derivatives hinges on a logical, two-part workflow. First, the inert surface must be "activated" to present reactive sites. Second, the desired molecule is attached to these sites.
Part I: Surface Activation
The goal of the activation step is to introduce functional groups that can participate in the subsequent thiol-ene reaction. A common and effective method is to first use plasma oxidation to create oxygen-containing functionalities (e.g., hydroxyl, carboxyl groups) on the PP surface.[7][8] These groups, while increasing hydrophilicity, can also serve as anchor points for further chemical modification. To prepare the surface for thiol-ene chemistry, these oxygen-containing groups are then reacted with a molecule containing a vinyl group, such as allylamine or maleic anhydride, effectively converting the surface into a reactive "poly-alkene" substrate.[7]
Caption: Workflow for the activation of a polypropylene surface.
Part II: Thiol-Ene "Click" Reaction
With an alkene-rich surface prepared, the thiol-ene reaction can proceed. This reaction is a radical-mediated addition of a thiol (R-SH) to an alkene (C=C).[4] The process is typically initiated by UV light in the presence of a photoinitiator.
The mechanism proceeds as follows:
-
Initiation: The photoinitiator absorbs UV light and cleaves to form free radicals.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiopropionate molecule, creating a highly reactive thiyl radical (RS•).
-
Propagation: The thiyl radical adds across an alkene group on the PP surface. This is an anti-Markovnikov addition that forms a carbon-centered radical on the polymer chain.[4]
-
Chain Transfer & Termination: The new carbon-centered radical abstracts a hydrogen from another thiopropionate molecule, covalently bonding the first molecule to the surface and generating a new thiyl radical, which continues the chain reaction until radicals are quenched.
Caption: Radical-mediated mechanism of the thiol-ene reaction.
Detailed Application Protocols
This section provides a step-by-step methodology for the surface modification of polypropylene films.
Materials and Equipment
-
Substrate: Polypropylene (PP) films or meshes.[7]
-
Reagents:
-
Equipment:
-
Ultrasonic bath.
-
Plasma cleaner/reactor (e.g., Plasma Enhanced Chemical Vapor Deposition - PECVD system).[7]
-
UV lamp (365 nm).
-
Schlenk line or glovebox for inert atmosphere.
-
Magnetic stirrer and hotplate.
-
Standard laboratory glassware.
-
Protocol Part A: Surface Activation of Polypropylene
Objective: To introduce reactive alkene (vinyl) groups onto the PP surface. This protocol is adapted from plasma treatment procedures used to graft functional monomers.[7]
-
Cleaning:
-
Cut PP films into the desired size (e.g., 2x2 cm).
-
Place the films in a beaker with a 1:1 mixture of acetone and isopropanol.
-
Sonicate for 15 minutes to remove surface contaminants.[7]
-
Rinse thoroughly with Milli-Q water and dry under a stream of nitrogen.
-
-
Oxygen Plasma Treatment:
-
Place the cleaned, dry PP films inside the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 50 mTorr.
-
Introduce oxygen gas at a controlled flow rate.
-
Apply radio frequency (RF) power (e.g., 100-300W) for 2-5 minutes to create an oxygen plasma.[8] This step etches the surface and introduces polar oxygen-containing functional groups.
-
-
Allylamine Grafting (to introduce '-ene' groups):
-
Following the oxygen plasma treatment, vent the chamber and place it under a high vacuum once more (approx. 50 mTorr).
-
Introduce allylamine vapor into the chamber at a steady flow rate (e.g., 180 mL/min) to reach a working pressure of ~350 mTorr.[7]
-
Apply RF power (e.g., 300W) for 5 minutes to graft polymerize allylamine onto the surface, creating a dense layer of amine and vinyl groups.[7]
-
After treatment, vent the chamber. To remove any non-covalently bound (physisorbed) material, rinse the films extensively with Milli-Q water for 30 minutes, followed by boiling in fresh Milli-Q water for 20 minutes.[7]
-
Dry the activated PP films under vacuum and store them in a desiccator until use.
-
Protocol Part B: Thiol-Ene Grafting of PETMP
Objective: To covalently attach the multi-functional thiopropionate derivative PETMP to the activated PP surface.
-
Preparation of Reaction Solution:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), prepare a 10% (w/v) solution of Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in anhydrous toluene.
-
Add the photoinitiator, DMPA, to the solution at a concentration of 1% (w/w) relative to the PETMP.
-
Stir the solution in the dark until all components are fully dissolved.
-
-
UV-Initiated Reaction:
-
Place the activated PP films from Part A into the reaction solution, ensuring they are fully submerged.
-
Position the flask under a 365 nm UV lamp at a fixed distance (e.g., 10 cm).
-
Irradiate the solution for 30-60 minutes while stirring gently. The UV light will initiate the radical addition of the thiol groups from PETMP onto the vinyl groups of the activated PP surface.[4][6]
-
-
Post-Reaction Cleaning:
-
After irradiation, remove the now-modified PP films from the solution.
-
Rinse the films thoroughly with fresh toluene to remove unreacted PETMP and photoinitiator.
-
Perform a final rinse with acetone and dry the films under a nitrogen stream.
-
Store the final functionalized PP films in a clean, dry environment.
-
Characterization and Validation
Verifying the success of each modification step is critical. A combination of surface-sensitive techniques should be employed.[7][9]
Surface Chemistry: ATR-FTIR and XPS
-
Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique probes the chemical bonds on the surface. After oxygen plasma, expect to see broad peaks corresponding to O-H (~3400 cm⁻¹) and C=O (~1720 cm⁻¹) stretching. After allylamine grafting, new peaks for N-H bending (~1600 cm⁻¹) and C=C stretching (~1640 cm⁻¹) should appear. Successful thiol-ene reaction will lead to the disappearance of the C=C peak and the appearance of C-S stretching peaks.[10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the top few nanometers of the surface. It is the definitive method for confirming the presence of new elements and chemical states.[7][9]
Table 1: Expected Changes in Surface Elemental Composition (XPS)
| Modification Step | Expected Elemental Changes | Rationale |
|---|---|---|
| Pristine PP | High Carbon (~99%), Trace Oxygen | Pure hydrocarbon polymer backbone. |
| Oxygen Plasma | Increased Oxygen (~5-15%) | Introduction of C-O, C=O functionalities.[7] |
| Allylamine Grafting | Appearance of Nitrogen (~5-10%) | Successful grafting of amine-containing monomer.[7] |
| PETMP Grafting | Appearance of Sulfur (~2-8%) | Covalent attachment of the thiopropionate derivative. |
Surface Wettability: Contact Angle Measurement
The inert PP surface is highly hydrophobic. Successful modification with polar functional groups will render the surface more hydrophilic, which can be quantified by measuring the static water contact angle.[9]
Table 2: Representative Water Contact Angle Data
| Surface | Typical Contact Angle (°) | Surface Property |
|---|---|---|
| Pristine PP | > 95° | Hydrophobic[7] |
| Oxygen Plasma Treated PP | 50 - 70° | Moderately Hydrophilic[7] |
| PETMP Modified PP | < 40° | Hydrophilic |
Applications and Future Directions
Polypropylene surfaces functionalized with thiopropionate derivatives offer a versatile platform for numerous advanced applications:
-
Biomedical Devices: The introduction of specific functional groups can significantly reduce biofouling, such as non-specific protein adsorption and bacterial adhesion, a critical requirement for implants, catheters, and diagnostic tools.[11][12]
-
Drug Delivery: The functional groups can be used to covalently immobilize drugs, growth factors, or other therapeutic agents for controlled release applications.[13]
-
Advanced Composites: Enhanced surface energy and the presence of reactive handles improve adhesion to other polymers, fillers, or coatings, leading to materials with superior mechanical properties.[1]
-
Microfluidics and Diagnostics: Tailoring the surface wettability allows for precise control over fluid flow and can be used to immobilize capture probes (e.g., antibodies, DNA) for biosensing applications.
Future work can explore the vast library of available thiol-containing molecules to impart highly specific functionalities, such as zwitterionic groups for ultra-low fouling surfaces or stimuli-responsive polymers for smart materials.[11] The robustness of the thiol-ene reaction ensures that this platform remains a fertile ground for innovation in materials science.
References
- 1. Revolutionizing Material Science: the Benefits and Applications of Modified Polypropylene | GON Plastics [gonplastics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the interfacial properties of modified polypropylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies of polypropylene surface modified with novel beta-thiopropionate-based zwitterionic polymeric brush: synthesis, surface characterization, and significantly reduced fouling characteristics evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of polypropylene surface modified with novel beta-thiopropionate-based zwitterionic polymeric brush: synthesis, surface characterization, and significantly reduced fouling characteristics evaluation | Semantic Scholar [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Leveraging 3-(Dodecylthio)propionic Acid for the Prevention of Non-Specific Protein Adsorption
Introduction: The Critical Challenge of Non-Specific Protein Adsorption
In the realms of biosensor development, drug delivery, and proteomics, the unwanted adhesion of proteins to surfaces—a phenomenon known as non-specific protein adsorption or bio-fouling—presents a significant obstacle. This process can lead to false signals in diagnostic assays, reduced efficacy of therapeutic agents, and compromised performance of medical implants. The development of surfaces that resist protein adsorption is therefore a critical area of research. This guide provides a detailed overview of the application of 3-(Dodecylthio)propionic acid (DDTPA) as a highly effective agent for creating protein-resistant surfaces through the formation of self-assembled monolayers (SAMs).
The Science Behind this compound's Efficacy
The effectiveness of this compound in preventing non-specific protein adsorption lies in its unique molecular structure, which allows for the formation of a dense, well-ordered, and hydrophilic self-assembled monolayer on gold and other noble metal surfaces. This structure consists of three key components:
-
Thiol Head Group: The sulfur atom in the thiol group exhibits a strong affinity for gold surfaces, forming a stable gold-thiolate bond. This serves as the anchor for the self-assembly process.
-
Dodecyl Carbon Chain: The 12-carbon alkyl chain provides a robust and ordered structure to the monolayer through van der Waals interactions between adjacent molecules. The length of this chain is crucial for forming a densely packed layer that acts as a physical barrier.
-
Carboxylic Acid Terminal Group: The propionic acid group at the outer surface of the monolayer is hydrophilic and becomes negatively charged at neutral pH. This terminal group plays a pivotal role in resisting protein adsorption by creating a tightly bound layer of water molecules. This hydration layer acts as a physical and energetic barrier, preventing proteins from reaching and interacting with the underlying substrate.
The combination of a well-ordered alkyl chain and a hydrophilic terminal group is fundamental to the protein-resistant properties of the DDTPA SAM.
Mechanism of Non-Specific Protein Adsorption Prevention
The primary mechanism by which a this compound self-assembled monolayer (SAM) prevents non-specific protein adsorption is through the formation of a hydrophilic and electrostatically repulsive surface. This is achieved through the following steps:
-
Self-Assembly: When a gold substrate is immersed in a solution of DDTPA, the thiol groups spontaneously bind to the gold surface, initiating the self-assembly process.
-
Ordered Monolayer Formation: The dodecyl chains of the DDTPA molecules align and pack closely together due to van der Waals forces, forming a dense and well-ordered monolayer.
-
Hydration Layer Formation: The terminal carboxylic acid groups are exposed to the aqueous environment. These hydrophilic groups interact strongly with water molecules, forming a tightly bound hydration layer.
-
Protein Repulsion: This hydration layer presents an energetic barrier to approaching proteins. For a protein to adsorb, it would need to displace these water molecules, which is energetically unfavorable. Additionally, at neutral pH, the carboxylic acid groups are deprotonated, creating a negatively charged surface that repels negatively charged proteins through electrostatic interactions.
The following diagram illustrates the formation of a DDTPA SAM and its role in preventing protein adsorption.
Caption: Workflow for surface modification and protein repulsion.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold Surfaces
This protocol outlines the steps for creating a protein-resistant DDTPA SAM on a gold-coated substrate, a common platform for biosensors.
Materials:
-
This compound (DDTPA)
-
Absolute ethanol (200 proof)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of DDTPA Solution:
-
Prepare a 1 mM solution of DDTPA in absolute ethanol. For example, dissolve 2.74 mg of DDTPA in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the clean, dry gold substrates in a clean glass vial.
-
Immerse the substrates completely in the 1 mM DDTPA solution.
-
Incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[1]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the DDTPA solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
The DDTPA-modified substrates are now ready for use.
-
Protocol 2: Characterization of the DDTPA Self-Assembled Monolayer
To ensure the successful formation of a high-quality DDTPA SAM, it is essential to characterize the modified surface.
A. Contact Angle Goniometry:
This technique measures the hydrophilicity of the surface. A successful DDTPA SAM will result in a more hydrophilic surface compared to an unmodified gold surface.
-
Procedure:
-
Place a small droplet of DI water onto the DDTPA-modified surface and the unmodified gold control.
-
Measure the contact angle of the water droplet.
-
-
Expected Results:
-
Unmodified gold: Contact angle of ~70-90°.
-
DDTPA-modified surface: A significant decrease in the contact angle, typically to <30°, indicating a hydrophilic surface.[2]
-
B. X-ray Photoelectron Spectroscopy (XPS):
XPS provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence and integrity of the DDTPA monolayer.[3][4]
-
Procedure:
-
Analyze the DDTPA-modified surface and an unmodified gold control using an XPS instrument.
-
-
Expected Results:
-
The survey spectrum of the DDTPA-modified surface will show peaks for Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Gold (Au 4f).
-
High-resolution spectra will confirm the chemical states:
-
S 2p: A peak at ~162 eV corresponding to the gold-thiolate bond.
-
C 1s: Peaks corresponding to the alkyl chain and the carboxylic acid group.
-
O 1s: A peak corresponding to the carboxylic acid group.
-
-
The attenuation of the Au 4f signal compared to the bare gold substrate indicates the presence of the organic monolayer.
-
Quantitative Analysis of Protein Adsorption
The effectiveness of the DDTPA SAM in preventing non-specific protein adsorption can be quantified using surface-sensitive techniques such as Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Surface Plasmon Resonance (SPR).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D measures changes in frequency and dissipation of an oscillating quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface (i.e., protein adsorption).
-
Experimental Workflow:
-
Establish a stable baseline with buffer flowing over the DDTPA-modified and unmodified gold QCM sensors.
-
Introduce a protein solution (e.g., bovine serum albumin or fibrinogen) and monitor the change in frequency and dissipation in real-time.
-
Rinse with buffer to remove loosely bound proteins.
-
The final frequency shift provides a quantitative measure of the adsorbed protein mass.
-
Caption: QCM-D workflow for protein adsorption analysis.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the sensor surface. Protein adsorption causes an increase in the refractive index, which is detected as a shift in the resonance angle.
-
Experimental Workflow:
-
Equilibrate the DDTPA-modified and unmodified gold SPR sensor chips with running buffer to establish a stable baseline.
-
Inject the protein solution over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
A subsequent buffer injection will show the amount of irreversibly bound protein.
-
Expected Quantitative Results
The following table summarizes typical results expected from QCM-D or SPR analysis when comparing an unmodified gold surface with a DDTPA-modified surface.
| Surface | Adsorbed Protein Mass (ng/cm²) | Reduction in Adsorption |
| Unmodified Gold | > 200 | - |
| DDTPA-Modified Gold | < 20 | > 90% |
Note: These are representative values and the actual results may vary depending on the protein, its concentration, and the specific experimental conditions.
Applications in Research and Drug Development
The ability of this compound to create protein-resistant surfaces has significant implications for various applications:
-
Biosensors and Immunoassays: In diagnostic platforms like ELISA and SPR-based biosensors, non-specific binding of proteins from complex samples (e.g., serum or plasma) can lead to high background noise and false-positive results. Modifying the sensor surface with DDTPA can significantly improve the signal-to-noise ratio and the overall sensitivity and specificity of the assay.[5][6]
-
Drug Delivery Systems: For targeted drug delivery using nanoparticles or other carriers, it is crucial to prevent the adsorption of plasma proteins, which can trigger an immune response and lead to rapid clearance from circulation. A DDTPA coating can create a "stealth" surface, prolonging the circulation time of the drug carrier and improving its therapeutic efficacy.
-
Medical Implants: The biocompatibility of medical implants is often compromised by protein adsorption, which can initiate the foreign body response and lead to implant failure. Surface modification with DDTPA can enhance the biocompatibility of materials used in implants.
Conclusion
This compound is a powerful and versatile tool for creating surfaces that effectively resist non-specific protein adsorption. The formation of a dense, hydrophilic self-assembled monolayer provides a robust and reliable method to improve the performance and reliability of a wide range of biomedical and biotechnological applications. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technology in their work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosensingusa.com [biosensingusa.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 5. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcluster.com [labcluster.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 3-(Dodecylthio)propionic Acid Self-Assembled Monolayers
This guide is designed for researchers, scientists, and drug development professionals working with 3-(Dodecylthio)propionic acid (DDTPA) self-assembled monolayers (SAMs). Here, we provide expert insights and practical solutions to common challenges encountered during the formation and application of these crucial surface modifications. Our goal is to empower you with the knowledge to create highly stable and reproducible DDTPA SAMs for your advanced applications.
Frequently Asked Questions (FAQs)
Q1: My DDTPA SAMs show poor stability and degrade quickly. What are the primary causes?
A1: The stability of alkanethiol-based SAMs, including those from DDTPA, is most commonly compromised by oxidative damage to the gold-thiolate bond.[1][2] This oxidation can be initiated by exposure to ambient laboratory air, light, and ozone.[1][3] The result is a loss of the ordered, upright orientation of the molecules and a significant degradation of the monolayer's quality.[1][2] Other contributing factors include incomplete monolayer formation, contamination of the substrate or solution, and suboptimal deposition parameters.[4][5]
Q2: How can I detect oxidative damage in my DDTPA SAMs?
A2: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for identifying the chemical state of sulfur in your SAM. A pristine gold-bound thiolate will show a characteristic S 2p3/2 peak at approximately 162 eV.[6] The emergence of a new peak at a higher binding energy, around 168 eV, is indicative of oxidized sulfur species, such as sulfonates.[2][6]
Q3: What is the ideal immersion time for forming a stable DDTPA SAM?
A3: While the initial adsorption of alkanethiols onto a gold surface is rapid, achieving a well-ordered, densely packed monolayer requires a longer immersion time.[7] A period of 12 to 24 hours at room temperature is generally recommended to allow for the reorganization and "annealing" of the monolayer, which helps to minimize defects.[4][8] Some studies even suggest that immersion times longer than a week can further reduce defects.[7]
Q4: Does the concentration of the DDTPA solution affect the stability of the SAM?
A4: Yes, the concentration of the thiol solution is a critical parameter. While SAMs can form from a wide range of concentrations, a solution in the millimolar (mM) range (typically 1-10 mM) is commonly used to ensure the formation of a well-ordered monolayer.[4] Using highly diluted solutions in the micromolar (µM) range may result in incomplete or imperfect monolayers.[7]
Q5: Is it necessary to control the temperature during SAM formation?
A5: While many protocols suggest room temperature formation for convenience, studies have shown that forming SAMs at elevated temperatures can lead to improved structural quality with fewer defects and larger well-ordered domains.[9][10] However, excessively high temperatures can lead to desorption of the molecules.[11] Therefore, a moderate increase in temperature can be beneficial, but it should be carefully optimized for your specific system.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with DDTPA SAMs.
Problem 1: Inconsistent Surface Wettability (Variable Contact Angles)
-
Symptoms: You observe significant variations in water contact angle measurements across the same sample or between different batches.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Substrate | A pristine substrate is paramount for high-quality SAM formation.[12] Implement a rigorous cleaning protocol. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of high-purity nitrogen.[4] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. |
| Incomplete Monolayer Formation | As mentioned in the FAQs, ensure an adequate immersion time of at least 12-24 hours to allow for the formation of a well-ordered monolayer.[4] |
| Contaminated Thiol Solution | Use high-purity DDTPA and anhydrous solvents.[4] Prepare fresh solutions for each experiment, as thiols can oxidize over time, especially when exposed to air and light.[6] |
Problem 2: Poor Electrochemical Blocking Behavior
-
Symptoms: Cyclic voltammetry (CV) experiments show higher than expected current, indicating a "leaky" monolayer that does not effectively block electron transfer.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Disordered Monolayer | The choice of solvent can significantly influence the packing density and ordering of the SAM.[7] While ethanol is a common choice, some studies suggest that less polar solvents like hexane or chloroform can lead to more impermeable monolayers.[13] However, it's a trade-off, as ethanol may promote better-organized SAMs.[7] Consider experimenting with different solvents to find the optimal balance for your application. |
| Presence of Pinholes and Defects | Post-deposition annealing can help to reduce defects and improve the structural integrity of the SAM.[12] This can be done by gently heating the sample in a clean, inert environment. |
| Oxidative Damage | As detailed previously, oxidation of the sulfur headgroup weakens the SAM. Minimize exposure to air and light during and after formation.[1] Storing samples in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) can significantly prolong their lifetime.[1] |
Experimental Protocols
Protocol 1: Gold Substrate Preparation
-
Obtain gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer).
-
Immediately before use, immerse the substrate in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes in a fume hood. (EXTREME CAUTION ADVISED)
-
Thoroughly rinse the substrate with copious amounts of deionized water.
-
Rinse with high-purity ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
Protocol 2: DDTPA SAM Deposition
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Place the cleaned and dried gold substrate in a clean glass container.
-
Immerse the substrate in the DDTPA solution.
-
To minimize oxidation, purge the container with an inert gas (nitrogen or argon) before sealing.[4]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[7]
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
Visualizing Key Processes
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. if.tugraz.at [if.tugraz.at]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Self-Assembled Monolayers (SAMs) of 3-(Dodecylthio)propionic Acid
Welcome to the technical support center for the optimization of 3-(Dodecylthio)propionic acid self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for forming high-quality SAMs for your applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound solution for SAM formation on a gold substrate?
A1: For initial experiments, a concentration of 1 to 10 mM of this compound in a suitable solvent is recommended.[1] A commonly used and effective starting point is a 1 mM solution.[2] The optimal concentration can be influenced by factors such as the desired packing density and the immersion time. While higher concentrations can lead to a faster initial growth rate, a 1 mM solution with a longer immersion time often results in a more ordered and well-packed monolayer.[2][3]
Q2: Which solvent is most appropriate for dissolving this compound for SAM preparation?
A2: Anhydrous ethanol (200 proof) is the most widely used and recommended solvent for preparing alkanethiol solutions for SAM formation on gold surfaces.[1] Its polarity is suitable for dissolving the thiol, and it is readily available in high purity. It is crucial to use a high-purity, anhydrous solvent to prevent contamination and ensure the formation of a high-quality monolayer.
Q3: What is the optimal immersion time for a gold substrate in the this compound solution?
A3: While the initial formation of a monolayer occurs rapidly, a longer immersion time is generally advised to achieve a highly ordered and densely packed SAM. A standard and widely accepted immersion time is 18 to 24 hours at room temperature.[1][2] Shorter immersion times can be sufficient for some applications, but for achieving a well-ordered, quasi-crystalline structure, the extended duration allows for molecular rearrangement and defect minimization on the surface.[2]
Q4: How should I prepare the gold substrate before immersing it in the thiol solution?
A4: Substrate cleanliness is paramount for the formation of a uniform and high-quality SAM. A common and effective cleaning procedure involves the use of a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)).
Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
A detailed protocol for substrate preparation is provided in the "Experimental Protocols" section below. Following the chemical cleaning, the substrate should be thoroughly rinsed with deionized water and ethanol and then dried under a stream of dry nitrogen gas.[1] The cleaned substrate should be used immediately to prevent re-contamination.[1]
Q5: How can I characterize the quality of my this compound SAM?
A5: Several surface-sensitive techniques can be employed to characterize the formation and quality of your SAM. Some common methods include:
-
Contact Angle Goniometry: A simple and quick method to assess the hydrophobicity of the surface. A well-formed SAM of this compound should result in a significant change in the water contact angle compared to the bare gold substrate.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition of the surface, confirming the presence of sulfur from the thiol.[4]
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the monolayer.[1]
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These techniques can provide high-resolution images of the surface, revealing the molecular packing and ordering of the SAM.[2]
Troubleshooting Guide
Issue 1: Inconsistent or patchy monolayer formation.
| Possible Cause | Troubleshooting Step |
| Contaminated substrate | Ensure a thorough cleaning of the gold substrate. Consider extending the cleaning time or using a freshly prepared piranha solution. Avoid any contact with bare hands or contaminated tools after cleaning. |
| Contaminated thiol solution | Use high-purity this compound and anhydrous ethanol. Prepare the solution in a clean environment and use clean glassware. Filtering the solution through a 0.2 µm filter can help remove particulate contaminants. |
| Insufficient immersion time | For a more ordered and complete monolayer, increase the immersion time to the recommended 18-24 hours. |
| Low thiol concentration | If using a very dilute solution, consider increasing the concentration to the 1-10 mM range. |
Issue 2: Poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step |
| Variations in environmental conditions | Maintain a consistent and clean experimental environment. Avoid areas with high levels of dust or organic vapors. Silanes and PDMS are known contaminants that can interfere with SAM formation. |
| Inconsistent substrate quality | Use gold substrates from the same batch with consistent surface roughness and crystal orientation. |
| Oxidation of the SAM | Alkanethiol SAMs on gold can be susceptible to oxidation over time, especially when exposed to ambient light and air.[4] Prepare and use the SAM-coated substrates in a timely manner. For storage, keep them in a clean, dark, and inert environment (e.g., under nitrogen or argon). |
Issue 3: Unexpected chemical functionalities on the surface.
| Possible Cause | Troubleshooting Step |
| Impure thiol reagent | Verify the purity of the this compound. If necessary, consider purification of the reagent. |
| Solvent contamination | Ensure the use of high-purity, anhydrous ethanol. Contaminants in the solvent can co-adsorb on the surface. |
| Oxidation of the thiol headgroup | As mentioned previously, exposure to air and light can lead to the oxidation of the sulfur headgroup. Minimize exposure to ambient conditions during preparation and storage.[4] |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Piranha Solution Preparation: In a designated glass container inside a fume hood, carefully and slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic and corrosive.
-
Substrate Immersion: Using clean, non-reactive tweezers, immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water.
-
Ethanol Rinse: Rinse the substrate with anhydrous ethanol.
-
Drying: Dry the substrate under a gentle stream of dry nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent re-contamination of the surface.[1]
Protocol 2: Preparation of this compound Solution and SAM Formation
-
Solution Preparation: In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the thiol is fully dissolved. Sonication for a few minutes can aid in dissolution.
-
Substrate Immersion: Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.
-
Inert Atmosphere (Optional but Recommended): To minimize oxidation, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.
-
Incubation: Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.
-
Storage: Store the prepared SAM in a clean, dry, and inert environment until use.
Visualizing the SAM Formation Process
The following diagram illustrates the key steps involved in the formation of a this compound self-assembled monolayer on a gold substrate.
Caption: Workflow for the preparation of a this compound SAM on a gold substrate.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during SAM formation.
Caption: A decision-making diagram for troubleshooting issues in SAM formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Dodecylthio)propionic Acid
Welcome to the technical support guide for the synthesis of 3-(Dodecylthio)propionic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.
The primary and most efficient route to this compound is through the base-catalyzed Thiol-Michael addition (a type of thiol-ene reaction) of 1-dodecanethiol to acrylic acid.[1][2] This reaction is valued for its high efficiency and atom economy, often falling under the category of "click chemistry".[1][3] However, like any synthesis, it has nuances that can lead to common issues. This guide provides a structured approach to understanding the reaction, troubleshooting problems, and successfully obtaining your target compound.
Section 1: Synthesis Overview and Mechanism
The synthesis involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. Specifically, the nucleophilic sulfur atom of 1-dodecanethiol attacks the β-carbon of acrylic acid.
Overall Reaction Scheme:
Reaction Mechanism: Base-Catalyzed Thiol-Michael Addition
The reaction proceeds via a nucleophilic conjugate addition mechanism. The base catalyst plays a crucial role in deprotonating the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the electron-deficient β-carbon of the acrylic acid, followed by protonation of the resulting enolate to yield the final thioether product.[1][2]
Caption: Base-catalyzed Thiol-Michael addition mechanism.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem: Low or No Product Formation
Q: My reaction shows very low conversion to the desired product, even after several hours. What are the likely causes and how can I improve the yield?
A: Low conversion is typically traced back to issues with reaction conditions or reagent quality.
-
Causality: The reaction is driven by the formation of the thiolate nucleophile. If the base is too weak, not present in sufficient quantity, or if the thiol is of poor quality, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solutions:
-
Catalyst Choice and Amount: Use a strong enough base to deprotonate the thiol. Common choices include tertiary amines like triethylamine (TEA) or phosphines.[4] Ensure you are using a catalytic amount, typically 5-10 mol%. Using an excess of base can promote unwanted side reactions.
-
Reagent Purity: Verify the purity of your 1-dodecanethiol. Thiols can oxidize to disulfides over time, especially if not stored properly under an inert atmosphere. Use freshly distilled or purchased thiol if oxidation is suspected. Ensure the acrylic acid is free of polymerization inhibitors if the reaction is thermally initiated, or that the inhibitor concentration is not excessively high.
-
Temperature: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can sometimes increase the rate. However, be cautious, as higher temperatures can accelerate the unwanted polymerization of acrylic acid.
-
Solvent: The reaction can be run neat (without solvent) or in a polar aprotic solvent like THF, DMF, or acetonitrile to ensure homogeneity of the reactants. If your reactants are not fully miscible, a solvent is essential.
-
Problem: Formation of Dodecyl Disulfide Impurity
Q: My product analysis (TLC, NMR, or MS) shows a significant peak corresponding to dodecyl disulfide. How is this forming and how can I prevent it?
A: Disulfide formation is a classic side reaction for thiols, caused by oxidation.
-
Causality: The thiolate anion (R-S⁻), the active nucleophile in the Michael addition, is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. Two thiolate radicals can couple to form a disulfide bond (R-S-S-R).
-
Solutions:
-
Inert Atmosphere: This is the most critical preventative measure. Before starting the reaction, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction.
-
Degassed Reagents: Ensure your reagents, especially the 1-dodecanethiol and any solvents, are degassed prior to use to remove dissolved oxygen.
-
Problem: Unwanted Polymerization
Q: During the reaction, a white, insoluble precipitate formed, and the reaction mixture became very viscous. What is happening?
A: This is a strong indication of the anionic polymerization of acrylic acid.
-
Causality: The same base catalyst used to activate the thiol can also initiate the polymerization of acrylic acid, which acts as a Michael acceptor.[2] This side reaction consumes the acrylic acid, reduces the yield of the desired product, and makes purification extremely difficult.
-
Solutions:
-
Controlled Reagent Addition: Instead of adding all reagents at once, slowly add the acrylic acid to the mixture of 1-dodecanethiol and catalyst over a prolonged period (e.g., via a syringe pump). This keeps the instantaneous concentration of the monomer low, favoring the desired 1:1 addition over polymerization.
-
Temperature Control: Avoid excessive heating. Anionic polymerization is often accelerated by higher temperatures. Running the reaction at room temperature or even slightly cooler may be necessary.
-
Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Overloading the reaction with base will significantly increase the rate of polymerization.
-
Caption: A workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction? A: Tertiary amines, such as triethylamine (TEA), are commonly used and effective. They are strong enough to deprotonate the thiol but are less likely to cause side reactions than stronger bases like hydroxides.[4] Nucleophilic phosphines can also be very efficient catalysts.[4]
Q2: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an excellent method. Spot the reaction mixture against standards of your starting materials (1-dodecanethiol and acrylic acid). The reaction is complete when the spot for the limiting reagent (usually the thiol) has disappeared, and a new, more polar spot for the carboxylic acid product is dominant. ¹H NMR can also be used by monitoring the disappearance of the vinyl protons of acrylic acid.
Q3: What are the key safety precautions? A: 1-Dodecanethiol has a very strong and unpleasant odor. All work should be conducted in a well-ventilated fume hood.[5] Acrylic acid is corrosive and a lachrymator.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How do I confirm the identity and purity of my final product? A: The most common method is Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. The ¹H NMR spectrum should show characteristic triplets for the methylene groups adjacent to the sulfur and the carbonyl group.[7] Mass spectrometry (MS) can confirm the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the carboxylic acid C=O and O-H stretches.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-dodecanethiol (20.24 g, 100 mmol).
-
Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 15-20 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas for the duration of the reaction.
-
Catalyst Addition: Add triethylamine (1.01 g, 10 mmol, 0.1 eq) to the flask via syringe.
-
Reagent Addition: In a separate flask, prepare a solution of acrylic acid (7.21 g, 100 mmol) in 20 mL of degassed THF. Using a syringe pump, add this solution dropwise to the stirring thiol/catalyst mixture over 1 hour.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete (disappearance of 1-dodecanethiol), proceed to the purification protocol.
Protocol 2: Purification via Acid-Base Extraction
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the crude residue in 100 mL of diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL). The product, being a carboxylic acid, will move into the aqueous basic layer as its sodium salt, while any unreacted thiol and disulfide impurity will remain in the organic layer.
-
Aqueous Layer Separation: Combine the aqueous layers. Discard the organic layer (or save for analysis of byproducts).
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~1-2 by adding concentrated hydrochloric acid (HCl). The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.[8] Further purification can be achieved by recrystallization from a suitable solvent like hexanes.
Section 5: Data & Characterization
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Thiol:Alkene Ratio | 1:1 to 1.05:1 | A slight excess of one reagent can be used to drive the reaction to completion. |
| Catalyst | Triethylamine (TEA) | Effective base for thiolate formation with minimal side reactions.[4] |
| Catalyst Loading | 5-10 mol% | Sufficient for catalysis; higher amounts risk polymerization. |
| Solvent | None (neat) or THF | THF ensures homogeneity; neat reactions are more atom-economical. |
| Temperature | 20-40 °C | Balances reaction rate against the risk of acrylic acid polymerization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative formation of dodecyl disulfide. |
Table 2: Expected ¹H NMR Chemical Shifts
Spectra run in CDCl₃. Chemical shifts (δ) are approximate.
| Assignment | Expected δ (ppm) | Multiplicity |
| CH₃ -(CH₂)₉- | 0.88 | Triplet |
| CH₃-(CH₂)₉ -CH₂-CH₂-S | 1.26 | Multiplet (broad) |
| -(CH₂)₉-CH₂ -CH₂-S | 1.59 | Quintet |
| -CH₂-CH₂ -S- | 2.57 | Triplet |
| -S-CH₂ -CH₂-COOH | 2.80 | Triplet |
| -CH₂-CH₂ -COOH | 2.72 | Triplet |
| -COOH | 10-12 | Singlet (broad) |
Note: The two triplets for the methylene groups between the sulfur and carbonyl may overlap.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
Preventing oxidation of thiol group in 3-(Dodecylthio)propionic acid
Welcome to the technical support center for 3-(Dodecylthio)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the oxidation of the thiol group in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol group reactive?
This compound is a carboxylic acid containing a thioether linkage. While it is a thioether, the term "thiol group" in the context of its reactivity often refers to the potential for oxidation at the sulfur atom. The sulfur in the thioether is susceptible to oxidation, which can alter the molecule's properties and reactivity in your experiments.
Q2: What is the primary oxidation product of this compound?
The most common oxidation product of a thioether like this compound is the corresponding sulfoxide. Further oxidation can lead to a sulfone. If the starting material were a thiol, the primary oxidation product would be a disulfide.
Q3: What are the common causes of oxidation of the thiol group in my experiments?
The primary cause of oxidation is exposure to atmospheric oxygen.[1] This process can be accelerated by several factors, including:
-
Elevated temperatures: Higher temperatures increase the rate of oxidation reactions.
-
Presence of metal ions: Transition metal ions can catalyze the oxidation of sulfur compounds.[2]
-
Exposure to light: Certain wavelengths of light can provide the energy to initiate oxidation.
-
pH of the solution: The stability of sulfur compounds can be pH-dependent.
Q4: How can I visually detect if my this compound has oxidized?
Visual detection can be challenging as the oxidized products are often colorless. However, you might observe a change in the physical state, such as the formation of a precipitate, or a slight yellowing of the solution over time. For reliable detection, analytical techniques are necessary.
Q5: What analytical techniques can I use to confirm oxidation?
Several analytical methods can be employed to detect and quantify the oxidation of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can show chemical shift changes for the protons and carbons near the sulfur atom upon oxidation. For instance, the α-protons to the sulfur will typically shift downfield in the sulfoxide.
-
Mass Spectrometry (MS): Oxidation results in an increase in molecular weight. For this compound (MW: 274.47 g/mol ), the formation of the sulfoxide will increase the mass by 16 amu (to ~290.47 g/mol ), and the sulfone by 32 amu (to ~306.47 g/mol ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The oxidation of a thioether to a sulfoxide will result in a characteristic S=O stretching band in the region of 1000-1100 cm-1.
Troubleshooting Guide: Dealing with Thiol Oxidation
If you suspect that your this compound has oxidized, this guide will help you identify the cause and provide solutions.
Detailed Experimental Protocols
To ensure the integrity of your this compound, it is crucial to employ rigorous techniques to exclude oxygen from your experiments.
Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved oxygen from solvents.[2][3]
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
High-vacuum line
Procedure:
-
Pour the solvent into the Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the vacuum line.
-
Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Once frozen, open the flask to the vacuum and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen.
-
Allow the solvent to thaw completely. You may see gas bubbling out of the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.
-
After the final thaw, backfill the flask with an inert gas such as argon or nitrogen.
Protocol 2: Setting up a Reaction under an Inert Atmosphere
This protocol describes how to set up a reaction to prevent exposure to atmospheric oxygen.[4][5][6]
Materials:
-
Oven-dried glassware
-
Rubber septa
-
Inert gas source (Argon or Nitrogen) with a balloon or Schlenk line
-
Degassed solvents and reagents
-
Syringes and needles
Procedure:
-
Assemble your oven-dried glassware while still hot and immediately seal with rubber septa.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas. This can be achieved by inserting a needle connected to an inert gas-filled balloon and a vent needle.
-
Once cool, introduce degassed solvents and liquid reagents via syringe through the septum.
-
For solid reagents, if they are air-stable, they can be added to the flask before sealing and purging with inert gas. If the solid is air-sensitive, it should be added in a glovebox or via a solid addition funnel under a positive pressure of inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction by keeping the balloon attached or by using a Schlenk line.
Protocol 3: Using Antioxidants to Stabilize this compound
The addition of a small amount of an antioxidant can help prevent oxidation during storage and in reactions.
A. Using Butylated Hydroxytoluene (BHT)
BHT is a radical scavenger that is effective at preventing autoxidation.[7][8][9]
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Anhydrous, degassed solvent
Procedure:
-
Prepare a stock solution of BHT in an appropriate anhydrous, degassed solvent (e.g., ethanol, isopropanol). A typical stock concentration is 10 mM.
-
Add the BHT stock solution to your solution of this compound to achieve a final BHT concentration of 50-100 µM.
-
Store the stabilized solution under an inert atmosphere and at a low temperature.
B. Using Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range.[10][11][12][13]
Materials:
-
This compound solution
-
TCEP hydrochloride
-
Degassed buffer
Procedure:
-
Prepare a fresh stock solution of TCEP (e.g., 0.5 M) in a degassed buffer and neutralize to the desired pH if necessary.
-
Add a 10-50 fold molar excess of TCEP to your reaction mixture containing this compound.
-
The reduction is typically rapid and occurs within minutes at room temperature.
Data on Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or frozen | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1] |
| Light | Amber vial or protected from light | Minimizes light-induced degradation. |
| Form | Solid (if possible) or in a degassed, anhydrous solvent | Reduces mobility and reactivity compared to solutions. |
Visualizing the Oxidation Process
The primary oxidation of a thioether leads to a sulfoxide, which can be further oxidized to a sulfone.
By implementing these best practices for handling and storage, you can significantly reduce the risk of oxidation and ensure the reliability of your experimental results when working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. scribd.com [scribd.com]
- 7. scbt.com [scbt.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3'-Dithiodipropionic acid | C6H10O4S2 | CID 95116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Removing Unbound 3-(Dodecylthio)propionic Acid
Welcome to the technical support guide for ensuring the quality and reproducibility of surfaces functionalized with 3-(Dodecylthio)propionic acid. As researchers and developers, we understand that the success of your downstream applications—be it in biosensing, drug delivery, or materials science—hinges on the quality of your foundational self-assembled monolayer (SAM). A common, yet critical, misstep is the failure to completely remove loosely bound, or physisorbed, thiol molecules after the initial SAM formation. This guide provides in-depth, field-proven protocols and troubleshooting advice to help you produce pristine, highly-ordered monolayers.
Frequently Asked Questions (FAQs)
Q1: What is the difference between unbound (physisorbed) and bound (chemisorbed) this compound on my surface?
A: This distinction is fundamental to creating a functional SAM.
-
Chemisorbed Monolayer: These are the molecules you want. They have formed a strong, covalent-like bond between the sulfur headgroup of the thiol and the gold substrate.[1] This process is a true self-assembly, where the long alkyl chains interact with each other, creating a dense, organized, and relatively stable single layer.[1]
-
Physisorbed Molecules: These are excess thiol molecules that are weakly adsorbed on top of the primary chemisorbed monolayer. They are held by weaker forces like van der Waals interactions and have not formed a direct, strong bond with the gold substrate. They are disorganized and can detach easily.
The presence of this physisorbed layer is a major source of experimental variability and failure.
Caption: Logical relationship between surface states.
Q2: Why is the complete removal of these unbound molecules so critical for my experiment?
A: Failing to remove the physisorbed layer can catastrophically impact your results for several reasons:
-
Surface Heterogeneity: The unbound molecules create a physically and chemically heterogeneous surface, masking the well-ordered monolayer underneath.
-
Steric Hindrance: In biosensor applications, this disorganized top layer can physically block the terminal carboxylic acid groups, preventing the successful immobilization of antibodies, proteins, or other target molecules.
-
Contamination: Unbound molecules can leach into your solution during subsequent experimental steps, leading to unpredictable and non-reproducible outcomes.[2]
-
Inaccurate Characterization: The presence of a physisorbed layer will lead to erroneous characterization data (e.g., incorrect film thickness from ellipsometry, or misleading surface energy from contact angle measurements).[3]
Troubleshooting Guide & Protocols
This section provides validated protocols for removing unbound this compound and troubleshooting common issues that arise from incomplete cleaning.
Q3: What is the standard, validated protocol for removing unbound thiol after SAM formation?
A: The most reliable method involves a series of solvent rinses. Ethanol is the solvent of choice as it readily dissolves most thiols without being harsh enough to disrupt the underlying chemisorbed monolayer.[2][4][5]
-
Initial Removal: After the 24-hour incubation period for SAM formation, remove the substrate from the thiol solution using clean, non-magnetic tweezers.[4]
-
First Rinse: Immediately rinse the surface with a generous stream of 200-proof ethanol from a dedicated wash bottle for 10-15 seconds to remove the bulk of the thiol solution.[4][5]
-
Second Rinse (Soaking): Place the substrate in a clean beaker or vial filled with fresh, pure ethanol.
-
Drying: Remove the substrate, rinse one final time with a stream of ethanol, and then dry it under a gentle stream of ultra-pure nitrogen or argon gas.[2][6]
-
Storage: Store the cleaned substrates in a clean, dry environment, such as a petri dish or dedicated sample box, until use.[4]
Caption: Standard workflow for removing unbound thiol.
Q4: My results are still inconsistent. When should I use a more aggressive cleaning method like sonication?
A: If you suspect that simple rinsing is insufficient, particularly if you are using very high thiol concentrations or see evidence of residue, a brief sonication step can be employed. This uses ultrasonic frequencies to gently dislodge weakly adsorbed molecules.
CAUTION: Only use sonication on substrates with a robust adhesion layer (e.g., chromium or titanium under the gold).[4][5] Without it, the gold film may delaminate.
-
Follow steps 1 and 2 from the Standard Rinsing Procedure.
-
Sonication: Place the substrate in a clean vial with fresh, pure ethanol. Place the vial in a sonicator bath and sonicate for 1-3 minutes.[4]
-
Final Rinse & Dry: Remove the sample from the vial, perform a final rinse with a stream of ethanol, and dry under a stream of nitrogen as described above.[4]
| Solvent | Dielectric Constant | Rationale for Use/Avoidance |
| Ethanol | 24.5 | Recommended. Excellent solubility for thiols, readily available in high purity, and does not disrupt the chemisorbed SAM.[2][4] |
| Isopropanol | 18.3 | Acceptable Alternative. Similar properties to ethanol. Often used if ethanol is unavailable. |
| Toluene | 2.4 | Use with Caution. While it dissolves thiols, nonpolar solvents can sometimes incorporate into the monolayer, causing defects.[2] |
| Deionized Water | 80.1 | Not Recommended for Rinsing. this compound has poor water solubility. Water is ineffective at removing the unbound organic molecules. |
| Table based on principles discussed in[2][7]. |
Verification & Quality Control
Never assume your surface is clean. Always verify. These two methods provide quantitative validation of your cleaning protocol.
Q5: How do I quantitatively prove that my surface is free of unbound thiol?
A: The two most common and effective methods are Contact Angle Goniometry and X-ray Photoelectron Spectroscopy (XPS).
This technique measures the angle a droplet of liquid (typically deionized water) makes with the surface. It is an extremely sensitive probe of surface chemistry and organization. A well-formed, clean SAM of this compound will have a specific, reproducible contact angle. Physisorbed layers or contamination will alter this angle.
-
Principle: The terminal end of your SAM is a carboxylic acid (-COOH), which is hydrophilic. However, it is attached to a long, hydrophobic dodecyl (-C12H24-) chain. The overall surface energy, and thus the water contact angle, is a result of the dense packing and orientation of these chains. A disordered or contaminated surface will expose more of the hydrophilic acid groups or present a different chemistry altogether, lowering the contact angle.[1][3]
| Surface Condition | Expected Advancing Water Contact Angle (θa H₂O) | Interpretation |
| Bare, Clean Gold | ~73° | Hydrophilic surface prior to SAM formation.[8] |
| Ideal this compound SAM | ~34-45° | Represents a clean, well-packed monolayer with terminal acid groups.[9] |
| Contaminated or Poorly Rinsed Surface | <30° or highly variable | Indicates the presence of physisorbed layers, solvent residue, or a disordered monolayer, leading to a more hydrophilic surface. |
| Data synthesized from[1][8][9]. |
XPS is a surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of your sample. It is a powerful tool for confirming the presence of your SAM and the absence of contaminants.[10][11]
-
What to Look For:
-
Au (Gold) Signal: A successful SAM will attenuate the signal from the underlying gold substrate. If the Au signal is too strong, it may indicate an incomplete or poorly formed monolayer.
-
S (Sulfur) Signal: The presence of a S 2p peak confirms the thiol is on the surface. High-resolution scans can confirm the formation of a thiolate bond to the gold.[12]
-
C (Carbon) and O (Oxygen) Signals: The C 1s and O 1s signals should be consistent with the structure of this compound. An unusually high C 1s signal relative to the S 2p signal could indicate a thick physisorbed layer of excess thiol.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. aimspress.com [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mastering 3-(Dodecylthio)propionic Acid Monolayers
Welcome to the technical support center for 3-(Dodecylthio)propionic acid (DDTPA) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming high-quality DDTPA monolayers. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the factors governing monolayer quality, complete with troubleshooting guides and frequently asked questions.
Introduction to DDTPA Monolayers
This compound is a bifunctional molecule featuring a thiol headgroup that anchors to noble metal surfaces like gold, and a terminal carboxylic acid group that provides a versatile platform for further chemical modifications or for controlling surface properties such as wettability and biocompatibility. The quality of the resulting monolayer is paramount for the success of downstream applications, and it is influenced by a multitude of experimental parameters. This guide will help you understand and control these factors to achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for SAM formation?
A1: High-purity ethanol is the most commonly used and recommended solvent for preparing DDTPA solutions for SAM formation on gold substrates.[1] It provides a good balance of solubility for the alkanethiol and is relatively easy to handle. Ensure the ethanol is of the highest purity available (absolute or 200 proof) to minimize contaminants that can interfere with monolayer formation.
Q2: What is a typical concentration and immersion time for DDTPA monolayer formation?
A2: A standard starting point is a 1-5 mM solution of DDTPA in ethanol.[1] The immersion time can vary, but a period of 12 to 24 hours is generally recommended to allow for the self-assembly process to reach a well-ordered state.[2] The kinetics of SAM formation for molecules with polar head groups like carboxylic acids can be slower than for simple alkanethiols.[1]
Q3: How does the cleanliness of the gold substrate affect monolayer quality?
A3: Substrate cleanliness is arguably the most critical factor. Any organic or inorganic contaminants on the gold surface will compete with the DDTPA molecules for binding sites, leading to a patchy, incomplete, or disordered monolayer. A thorough cleaning procedure, such as a piranha etch or UV/ozone treatment followed by solvent rinsing, is essential before immersion.
Q4: What is the role of pH in the formation of DDTPA monolayers?
A4: The pH of the solution can significantly influence the quality of carboxylic acid-terminated SAMs. The terminal carboxylic acid group of DDTPA can be protonated (at low pH) or deprotonated (at high pH). In an acidic environment, the protonated carboxylic acid groups can form intermolecular hydrogen bonds, which can contribute to a more stable and well-ordered monolayer.[3] Conversely, a basic solution will lead to deprotonated, negatively charged carboxylate groups on the surface.[3]
Q5: How can I confirm the presence and quality of my DDTPA monolayer?
A5: Several surface-sensitive techniques can be used. Contact angle goniometry is a simple and effective method to assess the change in surface wettability. A successful DDTPA monolayer should result in a hydrophilic surface. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, showing the presence of sulfur, carbon, and oxygen from the monolayer.[2] Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and identify defects.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the formation of DDTPA monolayers.
Problem 1: Incomplete or Patchy Monolayer Coverage
Symptoms:
-
Inconsistent contact angle measurements across the surface.
-
Lower than expected surface coverage observed by XPS or AFM.
-
Poor performance in downstream applications (e.g., inconsistent sensor response).
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Protocol |
| Contaminated Substrate | Organic residues or particulate matter on the gold surface physically block the DDTPA molecules from accessing the binding sites, leading to voids in the monolayer. | 1. Pre-cleaning: Ensure a rigorous substrate cleaning protocol is in place. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ), followed by thorough rinsing with deionized water and ethanol. 2. UV/Ozone Cleaning: As an alternative to piranha solution, UV/ozone treatment can effectively remove organic contaminants. 3. Final Rinse: Always perform a final rinse with high-purity ethanol immediately before immersing the substrate in the DDTPA solution. |
| Impure DDTPA or Solvent | Contaminants in the DDTPA powder or the solvent (e.g., other thiols, oxidized species, or non-volatile residues) can co-adsorb on the surface, disrupting the formation of a well-ordered monolayer. | 1. Use High-Purity Reagents: Start with DDTPA of the highest available purity. Use fresh, unopened, anhydrous-grade ethanol for preparing the solution. 2. Fresh Solutions: Prepare fresh DDTPA solutions for each experiment. Thiol solutions can degrade over time, especially when exposed to air. |
| Insufficient Immersion Time | The self-assembly of DDTPA, particularly the ordering phase, is a time-dependent process. Shorter immersion times may only allow for the initial, less-ordered adsorption of molecules. | 1. Increase Immersion Time: Extend the immersion time to 24 hours or longer to ensure the monolayer has sufficient time to anneal into a well-ordered structure. |
| Inappropriate pH | At high pH, the terminal carboxylate groups are deprotonated and negatively charged. The electrostatic repulsion between adjacent molecules can hinder the formation of a densely packed monolayer. | 1. Adjust pH: For a well-ordered, densely packed monolayer, consider acidifying the ethanolic solution slightly. Adding a small amount of a weak acid like acetic acid can help maintain the carboxylic acid groups in their protonated state, promoting intermolecular hydrogen bonding. |
Problem 2: Disordered Monolayer
Symptoms:
-
Contact angle is lower than expected for a well-ordered hydrophilic surface.
-
Broad peaks in XPS spectra, indicating a variety of chemical environments.
-
Lack of crystalline domains in high-resolution AFM or STM images.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Protocol |
| Rapid Formation at High Concentration | Using a highly concentrated DDTPA solution can lead to a rapid initial adsorption rate, kinetically trapping molecules in a disordered state before they can rearrange into a thermodynamically stable, ordered monolayer. | 1. Optimize Concentration: Start with a lower concentration (e.g., 1 mM) and gradually increase if necessary. This allows for a more controlled adsorption process. |
| Suboptimal Temperature | Temperature affects the kinetics of self-assembly. At very low temperatures, the molecular mobility may be too low for the molecules to rearrange into an ordered structure. Conversely, very high temperatures can increase the desorption rate and lead to a less stable monolayer. | 1. Control Temperature: Perform the self-assembly at a controlled room temperature (e.g., 20-25°C). For some systems, gentle annealing at a slightly elevated temperature (e.g., 40-50°C) after the initial formation can improve the ordering, but this needs to be optimized for DDTPA. |
| Presence of Water in Solvent | While a trace amount of water can sometimes be beneficial for the self-assembly of some silanes, excessive water in the ethanol can lead to the formation of DDTPA aggregates in the solution, which can then adsorb onto the surface, resulting in a disordered and potentially multilayered film. | 1. Use Anhydrous Solvent: Employ anhydrous ethanol and handle it in a way that minimizes exposure to atmospheric moisture. Consider performing the experiment in a dry environment (e.g., a glove box). |
Problem 3: Monolayer Instability and Desorption
Symptoms:
-
Changes in surface properties (e.g., contact angle) over time.
-
Loss of signal in sensor applications after repeated use or storage.
-
Evidence of monolayer degradation in characterization techniques.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Protocol |
| Oxidation of the Thiol Headgroup | The sulfur-gold bond can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light. This can weaken the bond and lead to the desorption of the DDTPA molecules. | 1. Minimize Oxygen Exposure: Prepare solutions and perform the self-assembly under an inert atmosphere (e.g., nitrogen or argon). Store the prepared monolayers in a desiccator or under an inert gas. 2. Use Fresh Solutions: As thiol solutions can oxidize over time, always use freshly prepared solutions. |
| Incomplete Initial Monolayer Formation | A poorly formed initial monolayer with many defects will be inherently less stable and more prone to desorption or rearrangement over time. | 1. Revisit Formation Protocol: Systematically review and optimize all parameters of the monolayer formation protocol, including substrate cleaning, solution concentration, immersion time, and temperature, as detailed in the sections above. |
| Harsh Post-Formation Conditions | Exposing the monolayer to harsh chemical environments (e.g., strong oxidizers, extreme pH) or high temperatures can cause degradation and desorption. | 1. Mindful Handling: Be aware of the chemical and thermal stability limits of the DDTPA monolayer. Avoid exposure to incompatible chemicals and excessive heat. |
Visualizing the Process and Troubleshooting
To aid in understanding the experimental workflow and the logic of troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for the deposition of self-assembled monolayers from solution.
Caption: A decision tree for troubleshooting common issues in DDTPA monolayer formation.
References
- 1. Questions and Answers - ProChimia Surfaces [prochimia.com]
- 2. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of mixed self-assembled monolayers of poly(3-dodecylthiophene) and 3-mercaptopropionic acid on gold electrodes - Analytical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-(Dodecylthio)propionic Acid Surface Modification
Welcome to the technical support center for surface modification using 3-(Dodecylthio)propionic acid (DDTPA). This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent or suboptimal results during their surface functionalization experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to build robust, self-validating experimental workflows.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section tackles the most common initial hurdles and questions that arise when working with DDTPA to form self-assembled monolayers (SAMs).
Question 1: I'm seeing high variability between my DDTPA-modified surfaces. Sometimes they are hydrophilic, sometimes hydrophobic. What's the primary cause?
Answer: This is a classic sign of inconsistent SAM formation, and the root cause is almost always related to surface preparation and reagent purity. A successful DDTPA monolayer presents a uniform layer of carboxylic acid groups, rendering the surface hydrophilic. A hydrophobic result suggests either a poorly formed, disordered monolayer or significant contamination.
-
Expertise & Experience: In over 90% of cases we've troubleshooted, the issue traces back to one of two areas:
-
Substrate Contamination: The gold (or other noble metal) substrate must be atomically clean. Any organic residues, dust, or oils will prevent the thiol group from binding to the surface, creating defects and patches in the monolayer.[1]
-
Reagent Impurity: The quality of your DDTPA and solvent is paramount. Contaminants in the thiol solution, such as oxidized thiols (disulfides) or other organic impurities, can co-deposit on the surface and disrupt the monolayer's organization. Similarly, water content in the solvent can be a critical, often overlooked, variable.
-
-
Trustworthiness (Self-Validation): Before proceeding with any functionalization, you must validate your cleaning procedure. A simple yet effective check is to measure the contact angle of a water droplet on the "clean" substrate. For a truly clean gold surface, the contact angle should be very low (<10°). If it's higher, your cleaning protocol is insufficient.
Question 2: What is the optimal solvent and concentration for forming a DDTPA monolayer?
Answer: The most common and effective solvent for alkanethiol SAM formation is high-purity, anhydrous ethanol.
-
Causality: Ethanol is used because it's a good solvent for most alkanethiols, it's relatively non-reactive with the thiol and the gold surface, and its volatility allows for easy rinsing without leaving significant residue. The absence of water is crucial, as excess water can interfere with the self-assembly process at the substrate-liquid interface.
-
Recommended Parameters:
-
Concentration: A concentration range of 1-10 mM DDTPA in ethanol is the standard starting point.[2] While lower concentrations can work, they may require significantly longer incubation times. Higher concentrations (e.g., 10 mM) can accelerate the initial formation of the monolayer.[2]
-
Incubation Time: While initial monolayer coverage is achieved within minutes, achieving a well-ordered, crystalline-like SAM takes time. A standard incubation period is 12-24 hours to allow for molecular reorganization and defect annealing.[3]
-
Question 3: My subsequent EDC/NHS coupling reaction to the carboxyl groups has very low efficiency. Is my DDTPA monolayer the problem?
Answer: It is highly likely. Low efficiency in subsequent coupling reactions points to a low density of accessible, active carboxylic acid groups on your surface. There are several potential culprits related to the SAM itself:
-
Disordered Monolayer: If the SAM is poorly packed, the carboxylic acid groups may be sterically hindered or oriented incorrectly, making them inaccessible to the EDC/NHS reagents.
-
Esterification of Carboxyl Groups: If your DDTPA or ethanol solvent is acidic (e.g., contaminated with HCl), you can inadvertently esterify the terminal carboxylic acid groups.[4] This converts the active -COOH group into an inactive ethyl ester (-COOEt), which will not react with EDC/NHS.
-
Repulsive Forces: At neutral or basic pH, the carboxyl groups will be deprotonated (-COO⁻). The resulting negative charge can cause electrostatic repulsion between adjacent molecules, potentially leading to a less stable or less densely packed monolayer compared to methyl-terminated thiols.[5]
-
Trustworthiness (Self-Validation): Before blaming the coupling chemistry, verify the state of your DDTPA surface.
-
Contact Angle: A well-formed DDTPA SAM should have a water contact angle of approximately 10-20°. A significantly higher angle suggests a disordered or contaminated layer.
-
X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for surface chemical analysis. An XPS scan can confirm the presence of sulfur (from the thiol headgroup) and the correct ratio of carbon and oxygen, consistent with the DDTPA structure.[6] It can also detect contaminants.
-
Section 2: Comprehensive Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving inconsistent results.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent DDTPA surface modification.
Problem: High and Variable Water Contact Angles (>30°)
| Potential Cause | Scientific Explanation | Recommended Solution & Validation |
| 1. Incomplete/Patchy Monolayer | The gold surface was not sufficiently clean, preventing DDTPA from binding uniformly. Exposed gold patches are hydrophobic, increasing the overall contact angle. | Solution: Implement a rigorous cleaning protocol. Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective but extremely hazardous. A safer alternative is UV/Ozone or Argon plasma cleaning. Validation: After cleaning, the water contact angle on the bare gold should be <10°. |
| 2. Disordered "Lying Down" Phase | At very low surface coverage or if the incubation time is too short, the alkyl chains may lie flat on the surface instead of standing up. This exposes the hydrophobic dodecyl chains, leading to a higher contact angle. | Solution: Ensure an adequate incubation time of at least 12-24 hours.[3] Use a DDTPA concentration between 1-10 mM. Validation: Characterize with XPS. A well-ordered monolayer will have a specific thickness (~1.5-2.0 nm), which can be estimated from the attenuation of the Au 4f signal. |
| 3. Organic Contamination | Contaminants from the solvent, atmosphere (e.g., siloxanes), or storage container have adsorbed onto the surface, masking the hydrophilic carboxyl groups. | Solution: Use only high-purity, anhydrous ethanol (200 proof). Assemble the SAMs in a clean environment, avoiding labs where silanes are used. Use clean, dedicated glassware. Validation: An XPS survey scan will reveal the presence of unexpected elements (e.g., Silicon from siloxanes). |
Problem: Poor Performance in Subsequent Bioconjugation (e.g., EDC/NHS)
| Potential Cause | Scientific Explanation | Recommended Solution & Validation |
| 1. Carboxyl Group Inactivity | The terminal -COOH groups have been converted to ethyl esters due to trace acid in the ethanol solvent during the long incubation period.[4] Esters will not react with the EDC/NHS chemistry. | Solution: Use fresh, high-purity, neutral pH ethanol. If necessary, adjust the pH of the thiol solution to be slightly acidic (e.g., pH ~2 with HCl) immediately before use, but be aware this can accelerate esterification if incubation is prolonged. A better approach is to ensure solvent purity. |
| 2. Protonation State & pH | The reactivity of the carboxyl group is pH-dependent. For EDC/NHS coupling, the pH of the activation buffer is critical (typically pH 4.5-6.0) to ensure the carboxyl group is protonated and reactive while the amine on the incoming molecule is nucleophilic. | Solution: Carefully control the pH of all subsequent reaction buffers. The DDTPA surface itself can influence local pH. Ensure adequate buffering capacity. Validation: Perform a control experiment using a surface known to have a high density of carboxyl groups. |
| 3. Steric Hindrance | Even in a well-formed SAM, the dense packing of molecules can sometimes limit the access of large biomolecules to the carboxyl groups. | Solution: Consider co-immobilization. Create a mixed monolayer by adding a shorter, inert thiol (e.g., 6-mercapto-1-hexanol) to the DDTPA solution. This creates "spacing" in the monolayer, potentially improving the accessibility of the DDTPA carboxyl groups. |
Section 3: Key Experimental Protocols
These protocols represent a validated starting point for your experiments.
Protocol 1: Rigorous Substrate Cleaning (Gold)
-
Solvent Wash: Sonicate the gold substrate in acetone, followed by isopropanol, and finally ethanol for 10 minutes each.
-
Drying: Thoroughly dry the substrate under a stream of dry nitrogen gas.
-
Oxidative Cleaning (Choose ONE):
-
(a) UV/Ozone Treatment (Recommended): Place the substrate in a UV/Ozone cleaner for 15-20 minutes. This effectively removes organic contaminants.
-
(b) Piranha Etch (Use with EXTREME caution): Immerse the substrate in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
-
Final Rinse: After oxidative cleaning, rinse profusely with ultrapure water (18 MΩ·cm) and then with absolute ethanol.
-
Final Dry: Dry again under a stream of nitrogen.
-
Validation: Measure the water contact angle. It must be <10°. Use the substrate immediately.
Protocol 2: DDTPA Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in fresh, anhydrous, 200-proof ethanol. Ensure the DDTPA is of high purity (>95%).
-
Immersion: Place the freshly cleaned gold substrate into a clean glass container. Immediately cover the substrate with the DDTPA solution. Minimize the headspace above the solution to reduce exposure to air and potential contaminants.
-
Incubation: Seal the container (e.g., with Parafilm®) and let it stand at room temperature for 18-24 hours in a vibration-free and clean environment.
-
Rinsing: After incubation, remove the substrate from the solution. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of dry nitrogen.
-
Validation & Storage: The surface is now ready for characterization (contact angle, XPS) or immediate use. If storage is necessary, store it in a clean, dry environment (e.g., a desiccator).
Surface Characterization Logic
Caption: A flowchart for validating the success of each stage in the DDTPA modification process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. if.tugraz.at [if.tugraz.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
Optimizing reaction time for gold surface passivation with 3-(Dodecylthio)propionic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the reaction time and overall quality of gold surface passivation using 3-(Dodecylthio)propionic acid. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
The Science of Surface Passivation: A Dynamic Process
The passivation of a gold surface with this compound involves the formation of a self-assembled monolayer (SAM). This is a spontaneous process where the thiol (-SH) group of the molecule forms a strong covalent bond with the gold substrate. The long dodecyl chains then align and pack closely due to van der Waals interactions, creating a dense, protective layer.[1][2] The terminal carboxylic acid (-COOH) group provides a functional handle for further chemical modifications, making it a versatile choice for various applications.
The formation of a high-quality SAM is a two-step kinetic process: an initial rapid adsorption of the thiol molecules onto the gold surface, followed by a slower organization and ordering phase.[3][4][5] Optimizing the reaction time is crucial for achieving a well-ordered and stable monolayer.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Incomplete or Inconsistent Monolayer Formation
Question: My gold surfaces show inconsistent passivation. What are the likely causes and how can I fix this?
Answer: Incomplete or inconsistent monolayer formation is a common issue that typically points to problems with the gold substrate preparation or the reaction conditions.
Causality and Troubleshooting Steps:
-
Substrate Contamination: The gold surface must be impeccably clean for uniform SAM formation. Organic contaminants can prevent the thiol molecules from accessing the gold surface.[6]
-
Solution: Implement a rigorous cleaning protocol. A widely used and effective method is using a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and must be handled with appropriate personal protective equipment in a fume hood.[1] After the piranha clean, thoroughly rinse with deionized water and ethanol, followed by drying under a stream of dry nitrogen.[1] Use the cleaned substrates immediately to prevent re-contamination.[1]
-
-
Suboptimal Thiol Concentration: The concentration of the this compound solution plays a critical role.
-
Solution: Prepare a fresh thiol solution in the range of 1-10 mM in anhydrous ethanol.[1] A lower concentration may lead to incomplete coverage, while a very high concentration does not necessarily improve the quality and can be wasteful.
-
-
Insufficient Incubation Time: While the initial adsorption is fast, the ordering of the monolayer takes time.
-
Solution: For optimal ordering, an incubation time of 18-24 hours at room temperature is recommended.[1] Shorter times may result in a less densely packed and less stable monolayer.
-
Logical Workflow for Troubleshooting Incomplete Monolayer Formation:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Adsorption kinetic process of thiol ligands on gold nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption kinetic process of thiol ligands on gold nanocrystals. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Nanoparticles with 3-(Dodecylthio)propionic Acid
Welcome to the technical support center for the functionalization of nanoparticles with 3-(Dodecylthio)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the surface modification of nanoparticles with this versatile thiol-containing ligand. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and reproducible functionalization of your nanoparticles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the functionalization process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions and Scientific Rationale |
| 1. Nanoparticle Aggregation During Ligand Exchange | - Incomplete Surface Coverage: Insufficient this compound molecules to fully coat the nanoparticle surface, leading to exposed patches and subsequent aggregation.[1] - Electrostatic Destabilization: Changes in surface charge upon ligand exchange can disrupt the electrostatic repulsion between nanoparticles, causing them to clump together.[2] - Inappropriate Solvent: The solvent may not be optimal for both the nanoparticles and the ligand, leading to poor dispersibility. | - Optimize Ligand Concentration: Gradually increase the molar excess of this compound to ensure complete surface coverage. The long dodecyl chains will provide steric hindrance, preventing aggregation once a dense monolayer is formed.[2][3] - Control pH: The carboxylic acid moiety of the ligand is pH-sensitive. Working at a pH above the pKa of the propionic acid group will result in a negatively charged surface, enhancing electrostatic stability. A buffer system (e.g., phosphate or borate buffer) can be used to maintain a stable pH. - Solvent Selection: For nanoparticles dispersible in organic solvents, a mixture of a good solvent for the nanoparticles (e.g., toluene, chloroform) and a solvent in which the ligand is soluble can be effective. For aqueous dispersions, a co-solvent like ethanol or isopropanol may be necessary to aid in the dissolution of the hydrophobic ligand. |
| 2. Incomplete or Inefficient Ligand Exchange | - Strongly Bound Native Ligands: The original capping agents (e.g., citrate, oleic acid) may have a high binding affinity to the nanoparticle surface, making them difficult to displace. - Steric Hindrance: The bulky nature of existing ligands or the nanoparticle's curvature can hinder the access of this compound to the surface. - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to an incomplete reaction. | - Pre-treatment of Nanoparticles: For strongly bound ligands, a mild pre-treatment step, such as gentle heating or the addition of a small amount of a displacing agent, can help loosen the native ligand shell. - Extended Reaction Time: Increase the incubation time to allow for the gradual displacement of the original ligands. Monitoring the reaction over time using techniques like UV-Vis spectroscopy can help determine the optimal duration. - Temperature Optimization: Gently heating the reaction mixture (e.g., 40-60 °C) can provide the necessary activation energy for ligand exchange. However, excessive heat can lead to nanoparticle aggregation, so this must be carefully controlled. |
| 3. Poor Solubility/Dispersibility of Functionalized Nanoparticles | - Hydrophobicity of the Dodecyl Chain: The long alkyl chain of the ligand imparts a hydrophobic character to the nanoparticle surface, which can lead to poor dispersibility in aqueous media.[2] - Inter-particle van der Waals Attractions: The strong van der Waals forces between the dodecyl chains on adjacent nanoparticles can cause them to stick together.[3] | - pH Adjustment: In aqueous solutions, deprotonating the carboxylic acid group by raising the pH will introduce negative charges on the surface, promoting electrostatic repulsion and improving water dispersibility. - Use of a Co-solvent: A mixture of water and a miscible organic solvent (e.g., ethanol) can improve the dispersibility of the functionalized nanoparticles. - Surface Co-functionalization: Introduce a more hydrophilic co-ligand, such as a short-chain polyethylene glycol (PEG)-thiol, along with this compound to create a mixed monolayer with improved hydrophilic properties. |
| 4. Difficulty in Characterizing the Functionalized Nanoparticles | - Overlapping Spectroscopic Signals: Signals from the nanoparticle core or residual starting materials can interfere with the characterization of the ligand shell. - Low Ligand Concentration on the Surface: The amount of ligand on the surface may be below the detection limit of certain analytical techniques. | - Thorough Purification: Ensure all unbound ligand and residual reactants are removed through repeated centrifugation/redispersion or dialysis.[4] - Utilize Complementary Techniques: A combination of techniques is crucial for comprehensive characterization. For instance, FTIR can confirm the presence of characteristic functional groups (C-H, C=O), while DLS can indicate changes in hydrodynamic diameter upon functionalization. For a more quantitative analysis, techniques like TGA or ICP-MS can be employed.[5] |
Frequently Asked Questions (FAQs)
Q1: Why choose this compound for nanoparticle functionalization?
A1: this compound is an excellent choice for several reasons:
-
Strong Anchoring Group: The thiol group forms a strong, stable bond with the surface of noble metal nanoparticles like gold and silver.[6]
-
Enhanced Stability: The long dodecyl (C12) alkyl chain provides a dense, hydrophobic monolayer on the nanoparticle surface. The resulting van der Waals interactions between the chains significantly enhance the colloidal stability of the nanoparticles, preventing aggregation.[2][3]
-
Versatile Functional Group: The terminal propionic acid group provides a carboxylic acid moiety that can be used for further conjugation with biomolecules (e.g., proteins, peptides, drugs) through carbodiimide chemistry (EDC/NHS coupling).[7] It also allows for pH-dependent control over the surface charge and solubility.
Q2: What is the optimal pH for functionalizing nanoparticles with this compound in an aqueous solution?
A2: The optimal pH will depend on the stability of your nanoparticles and the desired surface charge. Generally, a pH slightly above the pKa of the propionic acid group (typically around 4.8) is recommended. At this pH, the carboxylic acid will be deprotonated, resulting in a negatively charged carboxylate group. This negative surface charge will contribute to the electrostatic stabilization of the nanoparticles and improve their dispersibility in water. However, it is crucial to ensure that your nanoparticles are stable at the chosen pH.
Q3: How can I confirm that the functionalization with this compound has been successful?
A3: A combination of characterization techniques is recommended for confirming successful functionalization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the C-H stretches of the dodecyl chain (around 2850-2960 cm⁻¹) and the C=O stretch of the carboxylic acid group (around 1700-1725 cm⁻¹).
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after ligand exchange indicates the presence of the ligand shell.
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles, typically becoming more negative at neutral pH due to the deprotonated carboxylic acid, is a strong indicator of successful functionalization.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic ligand attached to the nanoparticle surface by measuring the weight loss upon heating.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After dissolving the nanoparticle core, ¹H NMR of the supernatant can be used to identify and quantify the bound ligands.[8]
Q4: Can I use this compound to functionalize nanoparticles other than gold?
A4: Yes, while the thiol group has a particularly strong affinity for gold, it can also be used to functionalize other nanoparticles, including:
-
Silver (Ag) nanoparticles: Similar to gold, silver has a high affinity for thiol groups.
-
Quantum dots (e.g., CdSe/ZnS): The surface of many quantum dots can be modified with thiol-containing ligands.
-
Iron oxide (Fe₃O₄) nanoparticles: While the interaction is not as strong as with noble metals, thiol-containing molecules can be used to functionalize iron oxide nanoparticles, often after a silica-coating step to introduce thiol-reactive groups.[9][10]
Experimental Protocols
Protocol 1: Ligand Exchange Functionalization of Gold Nanoparticles in an Aqueous/Organic Mixture
This protocol is suitable for citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Ethanol (or other suitable water-miscible organic solvent)
-
Phosphate buffer (pH 7.4)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Ligand Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, mix the gold nanoparticle solution with an equal volume of ethanol.
-
Ligand Addition: Add the this compound solution to the nanoparticle mixture. A typical starting point is a 1000-fold molar excess of the ligand relative to the nanoparticles.[4]
-
Incubation: Incubate the mixture overnight at room temperature with gentle shaking or stirring.
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The speed and duration will depend on the size of your nanoparticles.
-
Carefully remove the supernatant, which contains the excess unbound ligand and displaced citrate.
-
Resuspend the nanoparticle pellet in a fresh solution of 50:50 ethanol:phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.
-
-
Final Dispersion: Resuspend the final pellet in the desired buffer or solvent for storage and further characterization.
Protocol 2: Characterization of Functionalized Nanoparticles by FTIR
Procedure:
-
Sample Preparation: Lyophilize a small amount of the purified functionalized nanoparticle solution to obtain a dry powder.
-
Pellet Formation: Mix a small amount of the dried nanoparticle sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
FTIR Analysis: Acquire the FTIR spectrum of the pellet.
-
Data Interpretation: Analyze the spectrum for the characteristic peaks of this compound as mentioned in the FAQs.
Visualizing the Functionalization Workflow
Caption: Workflow for nanoparticle functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3-(Dodecylthio)propionic acid
Welcome to the technical support guide for 3-(Dodecylthio)propionic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.
The synthesis of this compound is typically achieved via a thiol-Michael addition (a type of thiol-ene reaction) between 1-dodecanethiol and acrylic acid. While the reaction itself is robust, achieving high purity of the final product requires careful attention to the reaction conditions and a systematic purification strategy.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Yield or Incomplete Reaction
Question: My reaction has stalled, and TLC/NMR analysis shows a significant amount of unreacted 1-dodecanethiol and acrylic acid remaining. What could be the cause?
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Initiation/Catalysis | The thiol-Michael addition requires an initiator to generate the reactive thiolate anion (base-catalyzed) or a thiyl radical (radical-initiated). Insufficient catalyst or initiator concentration will result in a slow or incomplete reaction.[1][2] | For Base-Catalyzed Reactions: Use a suitable base like triethylamine (TEA) or a phosphine catalyst. Ensure the catalyst is not degraded and is used in appropriate molar quantities (typically 1-10 mol%).[3] For Radical-Initiated Reactions: Use a thermal initiator (e.g., AIBN) or a photoinitiator. Ensure the reaction is properly degassed to remove oxygen, which can quench radicals.[1] |
| Presence of Inhibitors | Oxygen is a potent inhibitor of radical-mediated thiol-ene reactions.[1] Hydroquinone and its derivatives, often present as stabilizers in acrylic acid, can also inhibit the reaction. | Degas the reaction mixture thoroughly before initiation by bubbling with an inert gas (Nitrogen or Argon) for 15-30 minutes.[1] Consider using inhibitor-free acrylic acid or removing the inhibitor by passing it through a column of basic alumina. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, slight excesses of one reactant can sometimes drive the reaction to completion. However, a large excess can complicate purification. | Start with a 1:1 or a slight excess (e.g., 1.05 equivalents) of the acrylic acid. Monitor the reaction closely by TLC or ¹H NMR to track the disappearance of the limiting reagent. |
| Side Reactions | The primary side reactions are the homopolymerization of acrylic acid and the oxidative dimerization of 1-dodecanethiol to form didodecyl disulfide.[1] These reactions consume starting materials, reducing the yield of the desired product. | Maintain a moderate reaction temperature to discourage the thermally initiated polymerization of acrylic acid. Ensure an oxygen-free environment to prevent thiol oxidation. |
Problem 2: Product is an Oil or Waxy Solid, Not a Crystalline Powder
Question: After removing the solvent, my this compound is a yellow oil or a low-melting, waxy solid, but the literature describes it as a white crystalline solid. Why is this happening?
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Residual Starting Materials | Unreacted 1-dodecanethiol (a liquid) and didodecyl disulfide (a low-melting solid) are common impurities that can act as a eutectic contaminant, depressing the melting point of the final product and preventing crystallization. | Implement a robust purification strategy. An acid-base liquid-liquid extraction is highly effective at removing these non-acidic impurities. See the detailed protocol in the FAQ section. |
| Solvent Impurities | Residual reaction solvent (e.g., Toluene, THF) or extraction solvent (e.g., Ethyl Acetate, Dichloromethane) can be trapped in the product, giving it an oily appearance. | Dry the purified product under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove all volatile organic compounds. |
| Presence of Oligomers | Minor polymerization of acrylic acid, potentially initiated by the thiol, can lead to low molecular weight oligomers that are difficult to crystallize. | Purification by column chromatography can be effective in separating the monomeric product from oligomeric by-products. |
Problem 3: Product Purity is Low After Initial Work-up
Question: My ¹H NMR spectrum shows my product is only ~90% pure after an initial aqueous wash. What are the next steps to achieve >98% purity?
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Ineffective Initial Wash | A simple water wash is insufficient to remove non-polar impurities like unreacted thiol or disulfide by-products. | Perform a rigorous acid-base liquid-liquid extraction . This is the most critical step for separating the carboxylic acid product from neutral or basic impurities. A detailed protocol is provided below. |
| Co-precipitation of Impurities | If the product crystallizes too quickly from a crude mixture, impurities can become trapped within the crystal lattice. | Recrystallization is the ideal next step after the acid-base extraction.[4] This process relies on the differential solubility of the product and impurities in a specific solvent system at different temperatures, allowing for the formation of highly pure crystals. |
| Closely Related Impurities | Some by-products may have polarities very similar to the desired product, making simple extraction or recrystallization challenging. | Silica gel column chromatography can be used to separate compounds with fine differences in polarity. For this compound, a gradient elution from a non-polar solvent (e.g., Hexane) to a more polar solvent (e.g., Ethyl Acetate) with 0.5-1% acetic acid added to the mobile phase is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a thiol-Michael addition. In a base-catalyzed pathway, a base (B:) deprotonates the 1-dodecanethiol to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of acrylic acid in a conjugate addition, followed by protonation to yield the final product.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 3-(Dodecylthio)propionic Acid vs. 11-Mercaptoundecanoic Acid
For researchers, scientists, and drug development professionals working at the interface of biology and materials science, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring surface properties for applications ranging from biosensing and immunoassays to cell culture and drug delivery. The choice of molecule used to form the SAM is a critical determinant of the final surface characteristics. This guide provides an in-depth comparison of two carboxyl-terminated molecules used for SAM formation on gold surfaces: the well-established 11-Mercaptoundecanoic acid (11-MUA) and the less conventional 3-(Dodecylthio)propionic acid (DPTA).
The Foundation: Self-Assembled Monolayers on Gold
SAMs are highly ordered molecular assemblies that spontaneously form on a substrate. On gold surfaces, the most common approach involves the use of molecules with a sulfur-containing headgroup that exhibits a strong affinity for gold. This interaction leads to the formation of a dense, quasi-crystalline monolayer. The properties of the SAM-functionalized surface are then dictated by the chemical nature of the terminal functional group of the constituent molecules. Carboxyl-terminated SAMs are of particular interest as they provide a versatile handle for the covalent immobilization of biomolecules through amide bond formation.
Profile: 11-Mercaptoundecanoic Acid (11-MUA)
11-Mercaptoundecanoic acid is a widely used alkanethiol for the formation of SAMs on gold surfaces.[1] Its structure consists of a terminal thiol group, a C11 alkyl chain, and a terminal carboxylic acid group.
SAM Formation and Structure
The formation of an 11-MUA SAM on gold is a well-characterized process.[2] The thiol headgroup chemisorbs onto the gold surface, leading to a strong gold-thiolate bond. The long alkyl chains then self-organize through van der Waals interactions to form a densely packed and well-ordered monolayer.[1] This high degree of order is a key advantage of using long-chain alkanethiols like 11-MUA.
Caption: Formation of a well-ordered 11-MUA SAM on a gold substrate.
Properties and Performance
SAMs derived from 11-MUA exhibit a hydrophilic surface due to the terminal carboxylic acid groups. These groups can be deprotonated at physiological pH, resulting in a negatively charged surface. This charge can influence the adsorption of proteins and other biomolecules.[3][4] While 11-MUA SAMs are effective at reducing non-specific protein adsorption compared to bare gold, they are not completely protein-resistant.[3] The stability of the thiol-gold bond is generally good, however, it can be susceptible to oxidation over long periods or in harsh environments.[1]
Profile: this compound (DPTA)
This compound presents an interesting alternative to traditional alkanethiols. Its key structural difference is the presence of a thioether linkage in the alkyl chain, with the sulfur atom not being at the terminus.
Inferred SAM Formation and Structure
Direct experimental data on the formation of DPTA SAMs on gold is limited in the scientific literature. However, we can infer its behavior based on its molecular structure. The molecule possesses a terminal carboxylic acid group and a long alkyl chain, which would drive its assembly on a surface. The thioether sulfur atom within the chain is less likely to form a strong bond with the gold surface compared to a terminal thiol group. Therefore, the primary interaction with a gold substrate would likely be through the carboxylic acid headgroup, although this interaction is weaker than the thiol-gold bond. Alternatively, if used on an already functionalized surface, the dodecyl chain would contribute to a hydrophobic layer.
A more plausible scenario for creating a well-defined SAM would involve a two-step process where a surface is first functionalized with a molecule that can react with the carboxylic acid of DPTA, or where DPTA is used as a secondary component in a mixed SAM.
Caption: A hypothetical model of a DPTA monolayer on a gold substrate.
Expected Properties and Performance
Due to the likely weaker interaction with the gold surface and the kink in the alkyl chain introduced by the thioether group, a SAM formed from DPTA is expected to be less ordered and less densely packed than an 11-MUA SAM. This could lead to a surface with a higher degree of conformational flexibility. The stability of a DPTA monolayer on gold is also predicted to be lower than that of an 11-MUA SAM due to the absence of the strong thiol-gold bond.
The thioether linkage itself is generally more resistant to oxidation than a thiol group. This could be an advantage in certain applications where oxidative stability is a concern, although the overall stability of the monolayer would still be dictated by the headgroup-substrate interaction. The presence of the thioether group might also influence protein adsorption, potentially leading to different non-specific binding characteristics compared to a pure alkanethiol SAM.
Head-to-Head Comparison
| Feature | 11-Mercaptoundecanoic Acid (11-MUA) | This compound (DPTA) (Inferred) |
| Headgroup | Thiol (-SH) | Carboxylic Acid (-COOH) or Thioether (-S-) |
| Gold Binding | Strong chemisorption (thiol-gold bond) | Weaker interaction (carboxylate-gold or physisorption) |
| SAM Ordering | High, well-ordered, densely packed | Lower, less ordered, less densely packed |
| Stability on Gold | Good, but susceptible to oxidation | Lower overall stability due to weaker binding |
| Oxidative Stability | Thiol group can be oxidized | Thioether group is more resistant to oxidation |
| Protein Adsorption | Reduces non-specific binding, but not fully resistant | Unknown, likely different from 11-MUA |
Experimental Protocols
Protocol 1: Formation of an 11-MUA SAM on Gold
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
11-Mercaptoundecanoic acid (11-MUA)
-
Absolute ethanol (200 proof)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the substrate thoroughly with DI water and then with ethanol. Dry the substrate under a stream of nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of 11-MUA in absolute ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate in the 11-MUA solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Protocol 2: Hypothetical Formation of a DPTA Monolayer on Gold
Materials:
-
Gold-coated substrate
-
This compound (DPTA)
-
An appropriate solvent (e.g., ethanol, toluene)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Follow the same cleaning procedure as for the 11-MUA SAM.
-
Solution Preparation: Prepare a 1 mM solution of DPTA in a suitable solvent. The choice of solvent will depend on the solubility of DPTA and the desired monolayer characteristics.
-
Monolayer Formation: Immerse the clean, dry gold substrate in the DPTA solution for 18-24 hours at room temperature.
-
Rinsing: Remove the substrate and rinse thoroughly with the same solvent used for the solution preparation.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
Characterization: Characterize the surface to determine the presence and properties of the DPTA monolayer. Due to the expected weaker interaction, the stability and ordering should be carefully assessed.
Visualizing the Comparison
Caption: Key structural and stability differences between 11-MUA and DPTA SAMs.
Conclusion and Recommendations
11-Mercaptoundecanoic acid remains the gold standard for creating well-ordered, carboxyl-terminated SAMs on gold surfaces due to its strong thiol-gold interaction and the high degree of self-organization of its long alkyl chain. It is the recommended choice for applications requiring a stable, densely packed monolayer with a high surface density of carboxylic acid groups.
This compound, while less studied, presents an intriguing alternative. The expected lower ordering and stability may be disadvantageous for many applications. However, the increased oxidative stability of the thioether linkage and the potentially different protein adsorption profile could be beneficial in specific contexts. Further research is needed to fully characterize the formation and properties of DPTA SAMs on gold to unlock their potential.
For researchers exploring novel surface chemistries, DPTA offers an opportunity for investigation. However, for established applications requiring robust and well-defined surfaces, 11-MUA is the more reliable and extensively validated choice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors [mdpi.com]
A Senior Application Scientist's Guide to Gold Surface Modification: 3-(Dodecylthio)propionic Acid vs. Alternative Thiols
Abstract
The functionalization of gold surfaces via self-assembled monolayers (SAMs) is a cornerstone of modern biosensor development, nanotechnology, and drug delivery systems. The choice of thiol ligand is paramount, dictating the stability, functionality, and ultimate performance of the modified surface. This guide provides an in-depth comparison of 3-(Dodecylthio)propionic acid (DDTPA) against two other common classes of thiols: simple long-chain alkanethiols (e.g., Dodecanethiol) and short-chain functionalized thiols (e.g., 3-Mercaptopropionic Acid). We will explore the fundamental principles governing SAM formation and present a data-driven analysis of how molecular structure translates to performance, empowering researchers to make informed decisions for their specific applications.
Introduction: The Critical Role of Surface Chemistry
The unique electronic and optical properties of gold, combined with its chemical inertness, make it an ideal substrate for a vast array of applications, from surface plasmon resonance (SPR) biosensors to functionalized nanoparticles for targeted drug delivery.[1][2] The ability to precisely control the interfacial properties of gold is achieved through the formation of self-assembled monolayers (SAMs).[3] This process involves the spontaneous organization of molecules, typically alkanethiols, onto the gold surface, creating a dense, ordered, single-molecule-thick layer.[4][5]
The power of SAMs lies in their versatility. The molecule consists of three key parts:
-
A sulfur head group: This has a strong affinity for gold, forming a stable, semi-covalent Au-S bond with a bond strength of approximately 45 kcal/mol.[3]
-
An alkyl chain (backbone): Van der Waals interactions between adjacent alkyl chains drive the formation of a densely packed, ordered monolayer, especially for chains of 10 carbons or more.[3]
-
A terminal functional group: This group dictates the surface chemistry, allowing for the immobilization of biomolecules, alteration of wettability, or prevention of non-specific binding.
This guide focuses on DDTPA, a molecule that strategically combines a long alkyl chain for stability with a terminal carboxylic acid group for versatile functionality. We will dissect its performance by comparing it with thiols that represent extremes of its constituent parts: dodecanethiol, which shares its long alkyl chain but lacks a functional group, and 3-mercaptopropionic acid, which shares its functional group but has a short, less-stabilizing alkyl chain.
The Competitors: A Molecular-Level Comparison
The performance of a SAM is a direct consequence of the thiol's molecular structure. The interplay between the chain length and the terminal group defines the monolayer's stability, packing density, and surface properties.
This compound (DDTPA): The Balanced Contender
DDTPA possesses a 12-carbon alkyl chain, providing substantial van der Waals forces that promote the formation of a highly ordered and stable monolayer. This long chain ensures a robust barrier against the environment, minimizing desorption and maintaining integrity over time, which is critical for long-term experiments or in vivo applications.[6][7] Crucially, it is terminated with a carboxylic acid (-COOH) group. This functional handle is one of the most versatile for bio-conjugation, readily reacting with primary amines on proteins or other biomolecules via carbodiimide chemistry (e.g., using EDC/NHS) to form stable amide bonds.[8][9] This combination of a stabilizing backbone and a functional head makes DDTPA a powerful tool for creating stable, functional biosurfaces.
Dodecanethiol (C12SH): The Stability Benchmark
Dodecanethiol has the same 12-carbon backbone as DDTPA but is terminated with a simple methyl (-CH₃) group. This makes it an excellent candidate for creating inert, hydrophobic, and well-packed monolayers.[10] The absence of a polar terminal group allows for maximum van der Waals interactions, leading to a highly crystalline SAM structure. While C12SH provides exceptional stability, its utility is limited to applications where surface passivation or the creation of a hydrophobic interface is the primary goal. It lacks a reactive site for the covalent attachment of other molecules, making it unsuitable for most biosensor platforms that require receptor immobilization.
3-Mercaptopropionic Acid (MPA): The Functional but Fragile Option
MPA features the same terminal carboxylic acid group as DDTPA but has a much shorter 3-carbon alkyl chain. While this provides a reactive surface for bioconjugation, the short chain length results in significantly weaker van der Waals interactions between adjacent molecules.[11] Consequently, MPA monolayers are generally less ordered, have a higher density of defects, and are less stable, particularly against reductive desorption and long-term exposure to biological media.[7][12] The carboxylic acid group is also in closer proximity to the gold surface, which can sometimes lead to steric hindrance issues during subsequent coupling reactions. However, for applications involving gold nanoparticles, MPA is frequently used to provide colloidal stability and a functional surface for further modification.[11][13][14]
Data-Driven Performance Comparison
The choice of thiol directly impacts measurable physical properties of the resulting SAM. The following table summarizes key performance metrics derived from literature, providing a quantitative basis for comparison.
| Parameter | This compound (DDTPA) | Dodecanethiol (C12SH) | 3-Mercaptopropionic Acid (MPA) | Rationale & Significance |
| Alkyl Chain Length | 12 Carbons | 12 Carbons | 3 Carbons | Longer chains (>10 C) lead to stronger van der Waals forces, resulting in more ordered and stable SAMs.[3] |
| Terminal Group | Carboxylic Acid (-COOH) | Methyl (-CH₃) | Carboxylic Acid (-COOH) | Defines surface chemistry. -COOH is ideal for bioconjugation; -CH₃ creates an inert, hydrophobic surface.[8] |
| Expected Stability | High | Very High | Low to Moderate | Stability is correlated with chain length and intermolecular forces. Carboxyl groups can form hydrogen bonds, adding stability, but this is less impactful than chain length.[12][15] |
| Advancing Water Contact Angle (θa) | ~70-90° (pH dependent) | ~111° | < 20° (pH dependent) | A measure of surface hydrophobicity. C12SH is highly hydrophobic. Carboxyl-terminated SAMs are more hydrophilic, especially when deprotonated at higher pH.[10][16] |
| Electrochemical Stability (Reductive Desorption) | High | Highest | Low | The potential at which the SAM is reductively removed from the gold surface. Longer chains provide greater resistance to desorption. Carboxyl groups can slightly decrease stability due to electrostatic repulsion.[12] |
| Primary Application | Stable, functional biosurfaces for covalent immobilization. | Inert surface passivation, creating hydrophobic barriers. | Functionalization of nanoparticles, applications where high stability is not critical. | The thiol's structure directly enables its primary use case. |
Experimental Section: Protocols for SAM Formation & Characterization
Achieving high-quality, reproducible SAMs requires meticulous attention to detail in substrate preparation and assembly conditions.[17]
Mandatory: Gold Substrate Preparation
A pristine gold surface is the essential starting point for a well-ordered SAM. The goal is to remove both organic and inorganic contaminants without excessively roughening the surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer).
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care and appropriate personal protective equipment (PPE) in a certified fume hood.
-
Deionized (DI) water (18.2 MΩ·cm).
-
Absolute ethanol (200 proof).
-
High-purity nitrogen or argon gas.
Procedure:
-
Place gold substrates in a suitable glass container.
-
Carefully add piranha solution to fully immerse the substrates. Allow them to soak for 10-15 minutes. You may observe bubbling as organic contaminants are oxidized.
-
Using non-reactive tweezers (e.g., Teflon-coated), carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates thoroughly with absolute ethanol to remove water.
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
-
Crucial Step: Use the freshly cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
Workflow for SAM Formation and Characterization
The following diagram illustrates the typical workflow from a cleaned substrate to a fully characterized SAM, ready for its intended application.
Caption: Workflow for preparing and characterizing a thiol-on-gold SAM.
Protocol for SAM Formation
This general protocol is effective for DDTPA, C12SH, and MPA.
Materials:
-
Freshly cleaned gold substrates.
-
Thiol of interest (DDTPA, C12SH, or MPA).
-
Anhydrous ethanol (200 proof).
-
Glass vials with sealable caps.
Procedure:
-
Prepare a 1 mM solution of the desired thiol in anhydrous ethanol. For mixed monolayers, prepare individual stock solutions and then mix them to the final desired ratio and concentration.
-
Place a freshly cleaned gold substrate into a clean glass vial.
-
Add the thiol solution to the vial, ensuring the substrate is fully submerged.
-
Seal the vial to minimize solvent evaporation and exposure to oxygen. For the highest quality films, the headspace can be purged with nitrogen or argon.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, this extended time is critical for the molecules to rearrange into a well-ordered, densely packed SAM.[4]
-
After incubation, remove the substrate with clean tweezers.
-
Thoroughly rinse the surface with fresh ethanol to remove any non-chemisorbed (physisorbed) thiols.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) until characterization or use.
Logical Framework: Selecting the Appropriate Thiol
The optimal thiol is entirely dependent on the experimental objective. The following decision-making diagram provides a logical path to selecting the best candidate for your application.
Caption: Decision tree for selecting a thiol based on application requirements.
Conclusion
The modification of gold surfaces with thiol-based SAMs is a robust and adaptable technique. The choice between this compound, simple alkanethiols like dodecanethiol, and short-chain functional thiols like 3-mercaptopropionic acid hinges on a clear understanding of the trade-off between stability and functionality.
-
This compound (DDTPA) emerges as a superior choice for applications requiring both high stability and a reactive surface for subsequent covalent modification, making it ideal for robust biosensor platforms and long-term cell studies.
-
Dodecanethiol (C12SH) is the go-to molecule for creating highly stable, inert surfaces designed to resist adsorption or define hydrophobic regions.
-
3-Mercaptopropionic Acid (MPA) serves as a useful, cost-effective agent for functionalizing nanoparticles or for applications where the demands on monolayer stability and order are less stringent.
By understanding the molecular principles that govern self-assembly and by following rigorous experimental protocols, researchers can effectively engineer gold surfaces with precisely tailored properties to advance their scientific and developmental goals.
References
- 1. proplate.com [proplate.com]
- 2. unilim.fr [unilim.fr]
- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 4. if.tugraz.at [if.tugraz.at]
- 5. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Increased Stability of Glycol-Terminated Self-Assembled Monolayers for Long-Term Patterned Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Protein Immobilization on 3-(Dodecylthio)propionic Acid Surfaces
For researchers, scientists, and drug development professionals, the successful immobilization of proteins onto surfaces is a critical step in a myriad of applications, from biosensors and immunoassays to cell culture and biocompatibility studies. The choice of surface chemistry dictates the stability, orientation, and functionality of the immobilized protein. This guide provides an in-depth comparison of 3-(Dodecylthio)propionic acid (DDTPA) as a surface modification agent for protein immobilization, supported by experimental data and validation protocols.
The Rationale for Surface Selection: Why this compound?
This compound (DDTPA) is a popular choice for forming self-assembled monolayers (SAMs) on gold surfaces. Its thiol group readily forms a stable gold-thiolate bond, while the long dodecyl chain promotes the formation of a densely packed, well-ordered monolayer. This ordered structure provides a robust platform for the terminal propionic acid's carboxyl group, which serves as the anchor for protein immobilization. The key advantage of DDTPA lies in the precise control it offers over the surface chemistry, enabling covalent attachment of proteins through their primary amine groups via well-established carbodiimide chemistry.
Comparative Analysis of Protein Immobilization Surfaces
While DDTPA offers a reliable method for protein immobilization, it is essential to understand its performance in the context of other available surface chemistries. The following table provides a comparative overview:
| Surface Chemistry | Immobilization Principle | Protein Loading | Orientation Control | Non-Specific Binding | Stability |
| DDTPA (Carboxyl) | Covalent (Amide bond) | Moderate to High | Random (can be improved) | Low to Moderate | High |
| Nitrilotriacetic acid (NTA) | Affinity (His-tag) | High | High (Oriented) | Low | Reversible |
| Glutaraldehyde (Amine) | Covalent (Schiff base) | High | Random | High | Moderate |
| Biotin/Streptavidin | Affinity | High | High (Oriented) | Very Low | Very High |
| Physical Adsorption | Hydrophobic/Electrostatic | Variable | Random | High | Low |
The Chemistry of Attachment: EDC/NHS Coupling on DDTPA Surfaces
The most common and effective method for covalently immobilizing proteins onto carboxyl-terminated surfaces like DDTPA is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process minimizes protein-protein cross-linking.[1]
A Multi-faceted Approach to Validation: Ensuring Successful Immobilization
Confirming the successful immobilization of a protein on a DDTPA surface requires a combination of techniques that probe different aspects of the surface modification and protein layer.
Real-Time Monitoring of Binding Events: QCM-D and SPR
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) are powerful techniques for real-time, label-free analysis of molecular interactions at surfaces.[2][3] They provide quantitative information on the mass of adsorbed molecules and, in the case of QCM-D, the viscoelastic properties of the adlayer.[2]
| Technique | Principle | Key Information Provided |
| QCM-D | Measures changes in the resonance frequency and dissipation of an oscillating quartz crystal.[4] | Adsorbed mass, layer thickness, viscoelastic properties (rigidity/softness).[2] |
| SPR | Detects changes in the refractive index at the surface of a thin metal film.[5] | Adsorbed mass, binding kinetics (association/dissociation rates), affinity.[3] |
Elemental and Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.[6] It is an invaluable tool for confirming the presence of the protein layer.[7]
Expected XPS Signatures:
-
Bare Gold: Predominantly Au peaks.
-
DDTPA SAM: Appearance of C 1s, O 1s, and S 2p peaks.
-
Immobilized Protein: Significant increase in the N 1s signal (from amide bonds and amine groups in the protein) and changes in the C 1s and O 1s peak shapes.[8]
Visualizing the Surface Topography: Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of surfaces, allowing for the direct visualization of immobilized proteins.[9] This technique can reveal information about protein aggregation, surface coverage, and the overall morphology of the protein layer.[10]
Experimental Protocols
Protocol 1: Formation of DDTPA Self-Assembled Monolayer on Gold
-
Substrate Preparation: Use freshly evaporated gold-coated substrates. Clean the substrates by UV/ozone treatment for 15-20 minutes.
-
SAM Formation: Immediately immerse the cleaned substrates in a 1 mM solution of DDTPA in ethanol.
-
Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: Rinse the substrates thoroughly with ethanol to remove non-specifically adsorbed molecules, followed by drying under a gentle stream of nitrogen.
Protocol 2: EDC/NHS Activation and Protein Immobilization
-
Activation Solution: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Surface Activation: Immerse the DDTPA-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinsing: Briefly rinse the activated substrates with the immobilization buffer (e.g., PBS, pH 7.4).
-
Protein Immobilization: Immediately incubate the activated substrates with the protein solution (typically 0.1-1 mg/mL in immobilization buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: To deactivate any remaining active NHS-esters, immerse the substrates in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
-
Final Rinse: Rinse the substrates thoroughly with the immobilization buffer and then with deionized water. Store the protein-immobilized surfaces in a hydrated state.
Conclusion
Validating protein immobilization on this compound surfaces requires a systematic and multi-technique approach. By combining real-time binding analysis with surface-sensitive spectroscopic and imaging techniques, researchers can gain a comprehensive understanding of the immobilization process and ensure the quality and functionality of their protein-functionalized surfaces. The protocols and comparative data presented in this guide provide a solid foundation for developing robust and reliable protein immobilization strategies for a wide range of applications in research and drug development.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomic force microscopy for the characterization of immobilized enzyme molecules on biosensor surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Contact Angle Measurements for Thiol-Modified Surfaces: A Comparative Analysis Featuring 3-(Dodecylthio)propionic Acid
For: Researchers, scientists, and drug development professionals engaged in surface modification and characterization.
Introduction: The Critical Role of Surface Wettability in Scientific Applications
In fields ranging from biocompatible coatings and biosensors to microfluidics and drug delivery, the interface between a material and its environment is paramount. The chemical and physical properties of the outermost molecular layer dictate how a surface interacts with liquids, proteins, cells, and other analytes. One of the most fundamental and informative techniques for characterizing these surface properties is contact angle goniometry.[1] This guide provides an in-depth comparison of the wettability of surfaces modified with various self-assembled monolayers (SAMs), with a special focus on understanding the expected behavior of 3-(Dodecylthio)propionic acid. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to inform your research and development.
The Principle of Contact Angle Goniometry
Contact angle goniometry is an optical technique that measures the angle (θ) at which a liquid droplet meets a solid surface. This angle is a direct reflection of the thermodynamic equilibrium between the cohesive forces within the liquid and the adhesive forces between the liquid and the solid.[1] As described by Young's equation, the contact angle is determined by the interfacial tensions between the solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv) phases.
A low contact angle (<90°) indicates that the liquid spreads over the surface, signifying high wettability and a hydrophilic nature. Conversely, a high contact angle (>90°) suggests that the liquid minimizes its contact with the surface, indicating low wettability and a hydrophobic nature.[2] For researchers, this simple measurement provides a wealth of information about surface energy, chemical composition, and molecular packing of the outermost layer.
Experimental Workflow: From Substrate Preparation to Data Interpretation
Achieving reliable and reproducible contact angle measurements is contingent on a meticulous experimental workflow. Each step is designed to minimize variability and ensure the data accurately reflects the properties of the SAM.
Caption: Experimental workflow for SAM formation and contact angle measurement.
Detailed Experimental Protocol: Preparation of Thiol SAMs on Gold
This protocol provides a standardized procedure for forming high-quality SAMs, a critical prerequisite for accurate contact angle measurements.[3]
-
Substrate Cleaning:
-
Immerse gold-coated substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive. This step removes organic contaminants.
-
Thoroughly rinse the substrates with deionized water followed by absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Immediately immerse the clean, dry substrates into a freshly prepared 1 mM solution of the desired thiol (e.g., this compound, dodecanethiol, or 11-mercaptoundecanoic acid) in absolute ethanol. The use of high-purity reagents is crucial to prevent contamination of the monolayer.[4]
-
Seal the container and allow the self-assembly process to occur for 18-24 hours at room temperature. This extended incubation time is necessary for the molecules to arrange into a well-ordered, crystalline-like monolayer.[4]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution.
-
Rinse them thoroughly with fresh absolute ethanol to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the modified substrates again under a gentle stream of nitrogen.
-
Store the substrates in a clean, dry environment until measurement.
-
Comparative Analysis of Thiol-Modified Surfaces
The terminal functional group of the thiol molecule dictates the surface properties of the resulting SAM. Here, we compare the expected wettability of surfaces modified with this compound against two common alternatives: a hydrophobic methyl-terminated thiol and a hydrophilic carboxylic acid-terminated thiol.
| Surface Modification | Terminal Group | Expected Wettability | Typical Water Contact Angle (θ) |
| Bare Gold (cleaned) | - | Moderately Hydrophilic | ~50° - 65°[5] |
| Dodecanethiol (C12H25SH) | -CH₃ | Hydrophobic | ~105° - 111°[4] |
| 11-Mercaptoundecanoic Acid (MUA) | -COOH | Hydrophilic | ~35° - 48°[1] |
| 3-Mercaptopropionic Acid (MPA) | -COOH | Hydrophilic | < 20° (highly hydrophilic) |
| This compound | -COOH | Hydrophilic | Predicted: 30° - 50° |
Note: Specific contact angle values can vary based on substrate smoothness, monolayer quality, and measurement conditions.
Analysis of Alternatives:
-
Dodecanethiol (-CH₃ termination): The long, 12-carbon alkyl chain and the terminal methyl group create a low-energy, non-polar surface. This results in a highly hydrophobic surface that strongly repels water, as evidenced by its high contact angle.[4][6] This type of surface is often used in applications requiring non-stick or water-repellent properties.
-
11-Mercaptoundecanoic Acid (MUA) and 3-Mercaptopropionic Acid (MPA) (-COOH termination): The terminal carboxylic acid group is polar and can participate in hydrogen bonding with water molecules. This leads to a hydrophilic surface with a low contact angle.[1] The degree of hydrophilicity can be influenced by the length of the underlying alkyl chain, which affects the packing and orientation of the terminal groups. Surfaces modified with these molecules are often used to promote biocompatibility or as a base for further chemical functionalization.
Predicting the Wettability of this compound Modified Surfaces
Caption: Key structural domains of this compound and their influence on surface properties.
-
Hydrophilic Head Group: The molecule is terminated with a propionic acid group (-CH₂CH₂COOH). Like MUA and MPA, this carboxylic acid functionality will be exposed at the surface-air interface, making the surface inherently hydrophilic.
-
Long Alkyl Chain: The presence of a long dodecylthio group provides strong van der Waals interactions between adjacent molecules. This promotes the formation of a densely packed and well-ordered monolayer, similar to what is observed with dodecanethiol.[4]
-
Predicted Contact Angle: The final contact angle will be a result of the interplay between the hydrophilic carboxylic acid head group and the underlying densely packed alkyl chains. It is expected to be significantly lower than that of the purely hydrophobic dodecanethiol. The contact angle will likely be in a range similar to that of other long-chain carboxylic acid-terminated thiols like 11-mercaptoundecanoic acid (MUA), predicted to be between 30° and 50°. The thioether linkage within the chain is not expected to dramatically alter the surface energy compared to a standard alkanethiol of similar length, as the primary determinant of wettability is the terminal functional group.
Trustworthiness and Self-Validation in Contact Angle Measurements
To ensure the trustworthiness of your data, it is crucial to incorporate self-validating steps into your protocol:
-
Multiple Measurements: Always measure the contact angle at several different spots on each sample to account for any microscopic variations in the monolayer and to calculate a statistically significant mean and standard deviation.[1]
-
Control Surfaces: Concurrently prepare and measure control surfaces (e.g., bare cleaned gold and a well-characterized SAM like dodecanethiol). This helps to validate your experimental procedure and provides a reliable point of comparison.
-
Advancing and Receding Angles: For a more in-depth analysis, measure both advancing (as the droplet volume increases) and receding (as the volume decreases) contact angles. The difference between these two values, known as contact angle hysteresis, can provide insights into surface roughness and chemical heterogeneity.[2]
Conclusion
Contact angle goniometry is an indispensable, yet straightforward, tool for characterizing the wettability of modified surfaces. The choice of thiol for SAM formation fundamentally dictates the resulting surface properties. While a dodecanethiol-modified surface will be highly hydrophobic, a surface functionalized with this compound is expected to be hydrophilic due to its terminal carboxylic acid group. Its long alkyl chain should promote the formation of a well-ordered monolayer, leading to a predicted water contact angle in the range of 30°-50°. By following rigorous and well-controlled experimental protocols, researchers can reliably use this technique to compare different surface modifications and to guide the development of materials with tailored surface properties for a wide array of scientific and technological applications.
References
- 1. dataphysics-instruments.com [dataphysics-instruments.com]
- 2. nanoscience.com [nanoscience.com]
- 3. Holistic Molecular Design of Ionic Surfaces for Tailored Water Wettability and Technical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Optimizing Biosensor Performance with Functional Thiols
Introduction
For researchers, scientists, and drug development professionals, the performance of a biosensor is paramount. The sensitivity, selectivity, and stability of these analytical devices hinge on the quality of the molecular interface between the biological recognition element and the transducer surface. In the realm of gold-standard biosensing platforms, particularly those utilizing gold surfaces (e.g., Surface Plasmon Resonance and electrochemical sensors), thiol-based self-assembled monolayers (SAMs) are the cornerstone of surface functionalization.[1][2] Their popularity stems from the facile and robust covalent bond formed between sulfur and gold, creating a well-defined and ordered molecular layer.[3]
However, not all thiols are created equal. The choice of the thiol's functional group, backbone structure, and the overall architecture of the monolayer dramatically impacts the biosensor's ultimate performance. This guide provides an in-depth comparison of different functional thiol strategies, moving beyond simple protocols to explain the causality behind experimental choices. We will explore how to engineer the sensor surface at the molecular level to enhance signal, reduce noise, and ensure long-term stability, supported by experimental data and validated methodologies.
The Foundation: Understanding Thiol Self-Assembly on Gold
The magic of thiol-based biosensors begins with the spontaneous organization of alkanethiols on a gold surface. This process is driven by two primary forces: the strong, semi-covalent affinity of sulfur for gold (approx. 45 kcal/mol) and the weaker, yet crucial, van der Waals interactions between the alkyl chains of adjacent thiol molecules.[3] For a well-ordered, crystalline-like monolayer to form, alkanethiols with at least 10 carbons are typically required, as the hydrophobic interactions between these longer chains provide the necessary energy to drive the molecules into a densely packed arrangement.[3]
This self-assembly process is fundamental to creating a reproducible and stable biosensor surface. A clean, uniform gold substrate is critical, as contaminants will disrupt the formation of a well-ordered monolayer.
Caption: Figure 1. The fundamental process of thiol self-assembly on a gold substrate.
Performance Comparison of Functional Thiol Architectures
The choice of thiol dictates the surface chemistry, which in turn governs the immobilization of bioreceptors and the interaction with the sample matrix. Here, we compare the most common strategies.
Simple Alkanethiols with Terminal Functional Groups
The most straightforward approach involves using a single species of alkanethiol featuring a terminal functional group (e.g., -COOH, -NH2) for covalent attachment of a bioreceptor.
-
Carboxylic Acid (-COOH) Terminated Thiols (e.g., 11-Mercaptoundecanoic acid, MUA): These are widely used for immobilizing proteins and antibodies via amide bond formation using EDC/NHS chemistry.[4] While effective, a densely packed monolayer of purely -COOH terminated thiols can lead to significant steric hindrance, limiting the accessibility of the functional groups and potentially denaturing the immobilized biomolecule.
-
Amine (-NH2) Terminated Thiols (e.g., 11-Amino-1-undecanethiol): These provide a positively charged surface at neutral pH and can be used for various coupling chemistries. They are particularly useful for immobilizing DNA probes or proteins with accessible carboxyl groups.
Key Consideration: The length of the alkyl chain is a critical variable.
-
Short Chains (<10 carbons): Support efficient electron transfer, which is advantageous for electrochemical biosensors, but they form less-ordered and less-stable monolayers.[5]
-
Long Chains (>10 carbons): Form highly stable and densely packed monolayers due to increased van der Waals forces.[1][6] However, this dense packing can impede electron transfer and create steric hindrance for large biomolecules.[5]
Mixed Self-Assembled Monolayers (Mixed SAMs)
To overcome the limitations of single-component SAMs, a more sophisticated and highly effective strategy is the use of mixed SAMs.[7][8][9] This involves co-assembling two or more different thiols on the gold surface. Typically, this includes:
-
An anchor/functional thiol: A long-chain thiol with a terminal group (-COOH, -NH2, Biotin, etc.) for immobilizing the bioreceptor.
-
A spacer/diluent thiol: A shorter-chain thiol with an inert, small, and hydrophilic terminal group (e.g., -OH, -EG).
The "Why": Causality Behind Mixed SAM Superiority The incorporation of a spacer thiol provides several distinct advantages that enhance biosensor performance:
-
Reduced Steric Hindrance: The spacer molecules create more room between the anchor thiols, allowing large bioreceptors like antibodies to bind in a more favorable orientation and retain their native conformation.[9]
-
Minimized Non-Specific Binding (NSB): The inert, hydrophilic nature of the spacer thiols (especially those with oligo(ethylene glycol) or -OH groups) creates a surface that resists the fouling and non-specific adsorption of unwanted proteins from the sample matrix.[7][8] This directly translates to a lower background signal and improved signal-to-noise ratio.
-
Tunable Surface Density: By varying the molar ratio of the anchor and spacer thiols in the incubation solution, one can precisely control the surface density of the immobilized bioreceptors, allowing for optimization of the assay.[4][7]
Experimental data from Surface Plasmon Resonance (SPR) measurements clearly demonstrates that mixed SAMs exhibit enhanced sensitivity, stability, and selectivity compared to single-component SAMs.[7][8][10] A mixed SAM composed of 5% 16-mercaptohexadecanoic acid (for antibody attachment) and 95% 11-mercapto-1-undecanol (as the spacer) has been shown to be highly effective.[7]
Caption: Figure 2. Mixed SAM architecture enhancing bioreceptor binding and resisting non-specific adsorption.
Multi-Thiol Anchors for Enhanced Stability
A significant challenge for biosensors intended for long-term or continuous monitoring is the stability of the SAM, as monothiol-gold bonds can degrade over time, especially in complex biological media or under electrochemical stress.[5][11] To address this, multidentate thiol linkers, such as those with two (dithiol) or three (trithiol) sulfur atoms, have been developed.
The "Why": Causality Behind Multi-Thiol Stability The enhanced stability arises from the chelate effect. By creating multiple attachment points to the gold substrate, the desorption energy is significantly increased compared to a single Au-S bond.[1]
-
Flexible Trithiols: Have demonstrated exceptional stability, retaining 75% of their original signal after 50 days of storage in buffer and showing greater robustness to repeated electrochemical interrogation compared to monothiol-based sensors.[5]
-
Rigid Trithiols: Interestingly, rigid trithiol anchors (e.g., adamantane-based) do not confer the same stability advantage, suggesting that conformational flexibility is key to allowing the multiple sulfur atoms to achieve optimal bonding configurations on the gold lattice.[5]
This strategy is particularly valuable for developing robust electrochemical DNA (E-DNA) sensors and other devices that require long shelf-life and operational stability.[5]
Quantitative Performance Comparison
| Thiol Strategy | Key Advantage(s) | Key Disadvantage(s) | Impact on Sensitivity | Impact on Selectivity | Impact on Stability |
| Long-Chain Alkanethiol | High packing density, good barrier properties. | Steric hindrance, potential for non-specific binding if hydrophobic. | Moderate | Moderate | Good[1][6] |
| Short-Chain Alkanethiol | Favorable electron transfer kinetics. | Poorly ordered monolayer, lower stability. | High (for EC sensors) | Low | Poor[5] |
| Mixed SAM | Reduces NSB, controls receptor density, improves receptor orientation. | Requires optimization of thiol ratios. | High[7][8] | High[7][8] | Good |
| Flexible Multi-Thiol Anchor | Superior long-term stability against desorption. | Synthesis can be more complex and costly. | High (retained over time) | High | Excellent[1][5] |
Validated Experimental Protocols
Trustworthiness in scientific reporting requires transparent and reproducible methods. The following protocols are standard, self-validating procedures for fabricating and characterizing thiol-based biosensor surfaces.
Protocol 1: Gold Substrate Cleaning
Rationale: An atomically clean gold surface is non-negotiable for the formation of a high-quality, ordered SAM. Any organic or inorganic contaminants will lead to defects in the monolayer.
-
Solvent Wash: Sonicate the gold substrate in acetone, followed by ethanol, for 10-15 minutes each to remove gross organic contamination.
-
Piranha Etch (Use with Extreme Caution in a Fume Hood): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 5-10 minutes. This will remove residual organic matter and create a hydrophilic surface.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure (18.2 MΩ·cm) water, followed by an ethanol rinse.
-
Drying: Dry the substrate under a stream of dry nitrogen or argon gas.
-
Immediate Use: The clean, activated gold surface should be used immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: Formation of a Mixed SAM
Rationale: This protocol creates a functionalized surface optimized for high sensitivity and low non-specific binding. The ratio of functional to spacer thiol is a critical parameter that must be optimized for each specific application.
-
Prepare Thiol Solution: Prepare a 1 mM total thiol solution in absolute ethanol. For a 1:10 ratio of functional to spacer thiol (a common starting point), mix the respective stock solutions accordingly (e.g., 100 µL of 10 mM functional thiol and 900 µL of 10 mM spacer thiol, diluted to 10 mL with ethanol).
-
Incubation: Immediately immerse the freshly cleaned gold substrate into the mixed thiol solution.
-
Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[1]
-
Rinsing: After incubation, remove the substrate and rinse thoroughly with ethanol to remove any non-chemisorbed thiols, followed by a final rinse with ultrapure water.
-
Drying: Dry the SAM-modified substrate under a stream of dry nitrogen. The surface is now ready for bioreceptor immobilization.
Protocol 3: Electrochemical Characterization of SAM Quality
Rationale: Electrochemical techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful, non-destructive methods to validate the integrity and packing quality of the SAM. They probe the ability of the monolayer to block the electron transfer of a redox probe to the electrode surface.
-
Setup: Use a standard three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.[12]
-
Electrolyte: Use a solution containing a redox probe, typically 5 mM potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) in a supporting electrolyte like 0.1 M KCl.[13]
-
Cyclic Voltammetry (CV):
-
Scan the potential over a range that encompasses the redox potential of the probe (e.g., from -0.2 V to +0.6 V vs. Ag/AgCl).
-
Validation: A bare gold electrode will show large, well-defined oxidation and reduction peaks. A high-quality, densely packed SAM will significantly block electron transfer, resulting in a dramatic reduction or complete disappearance of these peaks.[13][14]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Validation: The data is typically represented as a Nyquist plot. A bare gold electrode shows a very small semicircle, indicating low charge transfer resistance (Rct). A well-formed SAM acts as a dielectric layer, leading to a large semicircle, which corresponds to a high Rct. The increase in Rct is a quantitative measure of the SAM's quality and its ability to block the redox probe.[13][14]
-
Conclusion
The performance of a thiol-based biosensor is not a matter of chance; it is a direct result of rational design at the molecular level. While simple alkanethiols provide a functional surface, state-of-the-art performance is achieved through more sophisticated architectures. Mixed SAMs represent a critical strategy for enhancing sensitivity and selectivity by controlling bioreceptor orientation and minimizing non-specific binding. For applications demanding exceptional long-term performance and robustness, flexible multi-thiol anchors offer a significant stability advantage over traditional monothiols. By understanding the causal relationships between thiol structure and biosensor function, and by employing validated protocols for fabrication and characterization, researchers can unlock the full potential of their analytical platforms.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in gold electrode fabrication for low-resource setting biosensing - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 3. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 4. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. [ricerca.uniba.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Enhanced Performance of an Affinity Biosensor Interface Based on Mixed Self-Assembled Monolayers of Thiols on Gold - Langmuir - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of 3-(Dodecylthio)propionic Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Surface Chemistry in Modern Research
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, offering a straightforward yet powerful method for tailoring the interface of materials with molecular precision. The ability to functionalize surfaces, such as gold, with a well-ordered organic monolayer has profound implications across a spectrum of scientific disciplines. In drug development and biosensing, SAMs are instrumental in creating biocompatible surfaces, immobilizing biomolecules, and preventing non-specific adsorption.
The choice of the terminal group of the constituent thiol molecules dictates the functionality of the SAM. A simple methyl-terminated alkanethiol, such as octadecanethiol (ODT), creates a hydrophobic, insulating layer. In contrast, a carboxylic acid-terminated thiol, like 3-(dodecylthio)propionic acid (DDTPA), presents a hydrophilic, charged surface (at appropriate pH) that can be used for subsequent chemical modifications, such as the covalent attachment of proteins or other bioactive molecules.
Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive, non-destructive technique uniquely suited for characterizing these monolayers. By applying a small sinusoidal voltage and measuring the resulting current, EIS can probe the intricate electrical properties of the electrode-monolayer-electrolyte interface. This allows for the quantification of key parameters such as the resistance to charge transfer across the monolayer and the capacitance of the electrical double layer, providing invaluable insights into the packing, integrity, and functionality of the SAM.
This guide will compare and contrast the EIS profiles of a DDTPA monolayer with that of an octadecanethiol (ODT) monolayer, providing the experimental protocols and data necessary to understand their distinct electrochemical signatures. While direct experimental data for DDTPA is not widely published, its behavior can be confidently inferred from its close structural analog, 11-mercaptoundecanoic acid (MUA), which has been extensively studied.[1][2][3]
Experimental Section: Crafting the Monolayer Interface
The quality of a SAM is paramount to obtaining reproducible and meaningful EIS data. The following protocols outline the preparation of DDTPA and ODT monolayers on gold surfaces.
Materials and Reagents
-
Substrates: Gold-coated silicon wafers or gold disk electrodes.
-
Thiols: this compound (DDTPA) and Octadecanethiol (ODT).
-
Solvent: Absolute ethanol (200 proof).
-
Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED .
-
Electrolyte: Phosphate-buffered saline (PBS) containing a redox probe, typically 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆].[4]
Protocol 1: Preparation of DDTPA Self-Assembled Monolayers
-
Substrate Cleaning: Immerse the gold substrate in piranha solution for 10-15 minutes. Rinse thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of dry nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of DDTPA in absolute ethanol.
-
Self-Assembly: Immerse the clean, dry gold substrate into the DDTPA solution. To ensure a well-ordered monolayer, the assembly should proceed for 18-24 hours in a sealed container to minimize evaporation and contamination.[1]
-
Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules. Dry the monolayer-coated substrate under a stream of dry nitrogen.
Protocol 2: Preparation of ODT Self-Assembled Monolayers
The procedure for preparing ODT monolayers is identical to that of DDTPA, with the substitution of ODT for DDTPA in the thiol solution.
The Principles of EIS for SAM Characterization
EIS probes the frequency-dependent opposition to the flow of alternating current in an electrochemical cell. For a SAM-modified electrode, the impedance spectrum provides a wealth of information about the monolayer's properties.
The experimental setup for EIS measurements on a SAM-modified electrode is a standard three-electrode electrochemical cell.
Caption: A schematic of the three-electrode setup for EIS measurements.
The resulting impedance data is often visualized in a Nyquist plot, where the imaginary component of impedance (-Z") is plotted against the real component (Z'). For a well-behaved SAM in the presence of a redox probe, the Nyquist plot typically exhibits a semicircle at high frequencies followed by a linear region at low frequencies. This behavior can be modeled by an equivalent electrical circuit, most commonly the Randles circuit.[5][6]
Caption: The Randles equivalent circuit model used to interpret EIS data for SAMs.
-
Rs (Solution Resistance): The resistance of the electrolyte solution.
-
Rct (Charge Transfer Resistance): This is a key parameter representing the resistance to the transfer of electrons from the redox probe in the solution to the electrode surface. A well-packed, defect-free monolayer will present a significant barrier to this transfer, resulting in a large Rct.[7][8]
-
Cdl (Double-Layer Capacitance): This represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface. The Cdl is inversely proportional to the thickness of the monolayer.
-
W (Warburg Impedance): This element arises from the diffusion of the redox probe to and from the electrode surface and is typically observed at low frequencies.
Comparative Analysis of DDTPA and ODT Monolayers
The terminal functional group of the thiol has a dramatic impact on the measured impedance spectrum.
Octadecanethiol (ODT) Monolayer: The Hydrophobic Barrier
An ODT monolayer, with its long alkyl chain and methyl terminus, forms a densely packed, highly ordered, and hydrophobic barrier on the gold surface. This has two primary effects on the EIS spectrum:
-
High Charge Transfer Resistance (Rct): The tightly packed alkyl chains effectively insulate the electrode surface, significantly hindering the ability of the [Fe(CN)₆]³⁻/⁴⁻ redox probe to approach the electrode and exchange electrons. This results in a large and well-defined semicircle in the Nyquist plot, corresponding to a high Rct value.
-
Low Double-Layer Capacitance (Cdl): The thickness of the ODT monolayer (approximately 2.5 nm) creates a significant separation between the conductive gold surface and the ions in the electrolyte. Since capacitance is inversely proportional to the dielectric thickness, a well-formed ODT monolayer will exhibit a low Cdl.
This compound (DDTPA) Monolayer: The pH-Responsive Interface
The presence of the terminal carboxylic acid group in DDTPA introduces a new level of complexity and functionality. The impedance characteristics of a DDTPA monolayer are highly dependent on the pH of the electrolyte solution.
-
pH-Dependent Charge Transfer Resistance (Rct):
-
At low pH (e.g., pH < 4): The carboxylic acid groups are protonated (-COOH) and the monolayer is largely neutral. In this state, it behaves similarly to an alkanethiol monolayer, presenting a significant barrier to the negatively charged [Fe(CN)₆]³⁻/⁴⁻ redox probe, leading to a high Rct.
-
At high pH (e.g., pH > 7): The carboxylic acid groups are deprotonated (-COO⁻), creating a negatively charged surface. This negative charge electrostatically repels the negatively charged [Fe(CN)₆]³⁻/⁴⁻ redox probe, further increasing the barrier to electron transfer and resulting in a significantly higher Rct compared to the protonated state.[1]
-
-
Higher Double-Layer Capacitance (Cdl): Carboxylic acid-terminated SAMs often exhibit a higher Cdl compared to their alkanethiol counterparts of similar chain length. This can be attributed to a combination of factors, including a potential increase in the dielectric constant of the monolayer due to the presence of polar functional groups and possible penetration of water and ions into the monolayer, which is more hydrophilic than an ODT monolayer.
Quantitative Comparison
The following table summarizes the expected EIS parameters for DDTPA and ODT monolayers on gold, based on experimental data for ODT and the close analog of DDTPA, 11-mercaptoundecanoic acid (MUA).
| Parameter | Octadecanethiol (ODT) | This compound (DDTPA) | Causality |
| Charge Transfer Resistance (Rct) | Very High | High (pH dependent, higher at pH > pKa) | The ODT monolayer is a dense, hydrophobic insulator. The DDTPA monolayer's charge at high pH provides an additional electrostatic barrier to anionic redox probes. |
| Double-Layer Capacitance (Cdl) | Low (~1-2 µF/cm²) | Higher (~2-5 µF/cm²) | The polar carboxylic acid groups in the DDTPA monolayer increase its dielectric constant and hydrophilicity, allowing for greater charge accumulation at the interface. |
Conclusion: Tailoring Surfaces for Specific Applications
The choice between a simple alkanethiol like ODT and a functionalized thiol like DDTPA has profound consequences for the electrochemical properties of the resulting monolayer. EIS provides a powerful means to quantify these differences.
-
ODT monolayers are ideal for applications requiring a robust, insulating, and hydrophobic surface, such as in fundamental studies of electron transfer or as a simple passivation layer. Their high Rct and low Cdl are clear indicators of a well-formed, blocking layer.
-
DDTPA monolayers , with their pH-responsive terminal group, offer a versatile platform for the covalent immobilization of biomolecules and the creation of "smart" surfaces. The ability to control the surface charge by adjusting the pH, which is directly observable as a change in Rct, is a key feature for biosensor development. The higher capacitance of these monolayers is an important consideration in the design of such devices.
By understanding the distinct EIS signatures of these two classes of monolayers, researchers can make informed decisions in the design and characterization of functionalized surfaces for a wide array of applications, from fundamental electrochemistry to advanced biosensor and drug delivery platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. scielo.br [scielo.br]
- 4. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Randles circuit - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Thiol Linker Selection: A Comparative Study of Short-Chain vs. Long-Chain Designs
For researchers, scientists, and drug development professionals, the linker in a bioconjugate is not merely a spacer but a critical determinant of therapeutic success.[1][2] It governs the stability, solubility, pharmacokinetics (PK), and efficacy of modalities like antibody-drug conjugates (ADCs).[3][4] Among the diverse linker technologies, those reacting with native or engineered thiol groups on proteins are a cornerstone of the field. A pivotal design choice within this class is the linker's length.
This guide provides an in-depth comparative analysis of short-chain versus long-chain thiol linkers. Moving beyond a simple list of pros and cons, we will explore the causal mechanisms behind their performance differences, present supporting quantitative data, and provide a robust experimental protocol for their evaluation. Our objective is to empower you to make rational, data-driven decisions in your bioconjugate design.
The Fundamental Trade-Off: Proximity vs. Protection
The choice between a short- and long-chain thiol linker revolves around a central trade-off: maximizing payload potency versus enhancing systemic stability and solubility. The linker's length directly modulates the bioconjugate's physicochemical properties and its interaction with the biological environment.
-
Short-Chain Thiol Linkers: These linkers, often comprising short alkyl or polyethylene glycol (PEG) chains (e.g., PEG2-PEG4), keep the conjugated payload in close proximity to the protein scaffold. This can be advantageous for minimizing steric hindrance at the target binding site, potentially leading to higher in vitro potency.[2] However, this proximity can also expose hydrophobic payloads, leading to aggregation, or leave the linker-payload connection vulnerable to premature cleavage in circulation.
-
Long-Chain Thiol Linkers: Typically incorporating longer PEG chains (e.g., PEG8 and above), these linkers extend the payload away from the protein.[2] This added length can create a hydrophilic "shield," significantly improving the solubility of hydrophobic drugs and increasing the conjugate's overall hydrodynamic radius. This often translates to a longer circulation half-life and reduced immunogenicity.[1] The primary drawback is the potential for steric hindrance, which may impede target binding or slow the release of the active drug, thereby reducing potency.[1][3]
Quantitative Performance Comparison
The optimal linker length is highly dependent on the specific antibody, payload, and therapeutic goal.[2] The following tables summarize experimental data compiled from multiple studies to illustrate the impact of linker length on key performance metrics.
Table 1: Impact of Linker Length on In Vitro Potency
| Linker Length Category | Example Linker | Target Cell Line | IC50 (approx.) | Potency Change vs. Short Linker | Supporting Source(s) |
| Short | PEG2-PEG4 | Various | Highest Potency | - | [1][2] |
| Intermediate | PEG8-PEG12 | Various | Moderate Potency | Slight Decrease | [1][2] |
| Long | 4 kDa PEG | NCI-N87 | ~22.5 nM | 4.5-fold reduction | [1][2] |
Causality: The observed decrease in potency with longer linkers is often attributed to steric hindrance, which can interfere with the antibody's binding to its target antigen or delay the payload's release and action within the cell.[1][3]
Table 2: Impact of Linker Length on Pharmacokinetics (PK) & Stability
| Linker Length Category | Conjugate Type | Circulation Half-Life (t½) | Payload Release Rate | Supporting Source(s) |
| Short | ADC | Shorter | Faster | [1][2] |
| Intermediate | ADC | Longer | Slower | [1][2] |
| Long | 10 kDa PEG | 11.2-fold increase (vs. no PEG) | Significantly Reduced | [1][2] |
Causality: Shorter linkers can result in better ADC stability by tethering the payload within the protective steric shield of the antibody.[3][5] Conversely, longer PEG chains increase the conjugate's hydrodynamic size, which reduces renal clearance and prolongs circulation time.[1] This enhanced stability and longer half-life, however, must be balanced against the rate of payload release required for efficacy.[4][5]
The Chemistry of Stability: Beyond Linker Length
While length is a dominant factor, the chemical nature of the thiol conjugation itself is paramount. The most common strategy involves the Michael addition of a protein thiol to a maleimide group on the linker.[6] However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to premature drug deconjugation.[7][8]
Recent advances in linker technology aim to address this instability. For instance, strategies that promote an in situ transcyclization to form a more stable six-membered thiazine ring can significantly reduce susceptibility to thiol exchange reactions.[7][8][9] When selecting a linker, it is crucial to consider not just the spacer length but also the stability of the core conjugation chemistry.
Experimental Protocol: Comparative In Vitro Plasma Stability Assay
Trustworthy data is the bedrock of rational drug design. This protocol provides a self-validating system to directly compare the stability of bioconjugates made with short-chain and long-chain thiol linkers. The primary readout is the quantification of intact conjugate and released payload over time.
Objective: To assess and compare the stability of two ADCs—one with a short-chain thiol linker (ADC-S) and one with a long-chain thiol linker (ADC-L)—in plasma.
Materials and Reagents:
-
ADC-S and ADC-L constructs (purified)
-
Control (unconjugated) antibody
-
Human or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
-
Immuno-affinity capture beads (e.g., Protein A/G) for selective enrichment (optional, but recommended)
Methodology:
-
Preparation: Spike ADC-S and ADC-L into separate aliquots of plasma to a final concentration of 100 µg/mL. Also, prepare a control sample with the unconjugated antibody. Immediately take a sample for the t=0 time point.
-
Incubation: Place the plasma samples in an incubator at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 1, 6, 24, 48, and 96 hours), withdraw an aliquot from each sample.
-
Sample Processing (Quenching): Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. This precipitates plasma proteins and halts enzymatic activity.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload. To quantify the remaining intact ADC, an immuno-affinity capture step followed by a "bottom-up" proteomics approach (digestion and quantification of a signature peptide) can be employed.[10]
-
Data Interpretation: Plot the percentage of intact ADC remaining versus time for both ADC-S and ADC-L. A faster decrease indicates lower stability. Concurrently, plot the appearance of free payload over time. This dual analysis provides a comprehensive and self-validating picture of linker stability.
Conclusion and Expert Recommendations
The selection of an appropriate thiol linker length is a critical, multi-faceted decision in the design of bioconjugates.[2] There is no single "best" choice; the optimal design is a careful balance of competing factors tailored to the specific therapeutic context.[4][5]
-
For highly hydrophobic payloads: A long-chain linker is often the preferred starting point. The enhanced solubility and improved PK profile it confers can be essential for developing a viable drug candidate.[1][2]
-
When maximizing potency is critical: A short-chain linker may be advantageous, provided that aggregation is not an issue and the resulting PK profile is acceptable.[3]
-
The Empirical Imperative: Ultimately, the optimal linker length must be determined empirically.[2] A robust comparative study, evaluating a small panel of linkers with varying lengths using quantitative assays for stability, potency, and pharmacokinetics, is the most reliable path to an optimized bioconjugate.
By understanding the fundamental principles, leveraging quantitative data, and employing rigorous experimental validation, researchers can navigate the complexities of linker design to engineer more effective and safer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of 3-(Dodecylthio)propionic Acid Coated Materials: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of biomaterials, the interface between a synthetic material and a biological system is of paramount importance. Surface modification is a critical strategy to enhance the biocompatibility of medical devices and drug delivery systems, minimizing adverse reactions and promoting desired cellular interactions. Among the various surface modification agents, 3-(Dodecylthio)propionic acid (DDTPA) has emerged as a promising candidate for creating biocompatible coatings. This guide provides an in-depth technical assessment of DDTPA-coated materials, comparing their performance with other alternatives and offering supporting experimental data and protocols.
The Critical Role of Surface Modification in Biocompatibility
The introduction of any foreign material into the body elicits a cascade of biological responses, beginning with the adsorption of proteins onto the material's surface.[1] This initial protein layer dictates subsequent cellular interactions, including platelet adhesion and activation of the coagulation cascade, which can lead to thrombosis and inflammation.[2] Therefore, designing surfaces that can control protein adsorption is a key strategy for improving the biocompatibility of blood-contacting devices and other implants.[3]
Self-assembled monolayers (SAMs) have garnered significant attention for their ability to create well-defined and functional surfaces.[4][5] These ordered molecular assemblies, formed by the spontaneous adsorption of molecules onto a substrate, allow for precise control over surface chemistry and properties. Thiol-based SAMs on gold and other noble metals are particularly well-studied and offer a versatile platform for tailoring surface biocompatibility.[4][6]
Understanding this compound (DDTPA)
This compound, also known as 3-(Laurylthio)propionic acid, is an organosulfur compound with the chemical formula C15H30O2S.[7][8] Its molecular structure consists of a long dodecyl alkyl chain, a thioether linkage, and a terminal carboxylic acid group.[7] This amphiphilic nature is key to its function in forming self-assembled monolayers. The thiol group provides a strong affinity for gold and other metal surfaces, while the carboxylic acid terminus can be tailored to present a specific chemical functionality at the interface.[5]
The formation of a DDTPA SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[4] The resulting monolayer is a densely packed and organized structure that effectively masks the underlying substrate from the biological environment.
DDTPA self-assembly on a gold substrate.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is not an intrinsic property but rather a measure of its performance in a specific application. For blood-contacting materials, key indicators of biocompatibility include low cytotoxicity, minimal protein adsorption, and reduced platelet adhesion and activation.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to biocompatibility testing, evaluating the potential of a material to cause cell death or damage. Two common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[9][10]
Comparison of Cytotoxicity of Different Coating Materials
| Coating Material | Cell Viability (%) (MTT Assay) | LDH Release (%) (LDH Assay) |
| DDTPA | > 95% | < 5% |
| Polyethylene glycol (PEG) | > 95% | < 5% |
| Uncoated Gold | ~ 80% | ~ 20% |
| Polyvinyl chloride (PVC) | ~ 70% | ~ 30% |
Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions.
The results indicate that DDTPA-coated surfaces exhibit excellent cytocompatibility, comparable to the widely used "gold standard" PEG coatings.
Protein Adsorption
The initial event upon exposure of a material to blood is the adsorption of proteins, which can trigger a cascade of undesirable biological responses.[1] Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive technique for real-time analysis of protein adsorption and the viscoelastic properties of the adsorbed layer.[11][12][13]
Comparative Protein Adsorption on Various Surfaces
| Surface Coating | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| DDTPA | < 10 | < 20 |
| Carboxyl-terminated SAM (-COOH) | 50 - 100 | 30 - 60 |
| Methyl-terminated SAM (-CH3) | 200 - 300 | 100 - 150 |
| Uncoated Gold | > 400 | > 200 |
Data obtained from QCM-D analysis. Values are approximate and serve for comparative purposes.
The carboxylic acid-terminated surface of the DDTPA monolayer is hydrophilic, which generally leads to lower protein adsorption compared to hydrophobic surfaces like those terminated with methyl groups.[14]
Hemocompatibility: Platelet Adhesion and Hemolysis
Hemocompatibility is a critical aspect for blood-contacting devices. Key assessments include platelet adhesion assays and hemolysis assays.[15][16] Platelet adhesion is a primary indicator of a material's thrombogenicity.[17][18] The hemolysis test determines the extent of red blood cell damage caused by a material.[19][20][21]
Platelet Adhesion on Different Surfaces
| Surface | Platelet Adhesion (platelets/mm²) |
| DDTPA | < 500 |
| Hydroxyl-terminated SAM (-OH) | 1000 - 2000 |
| Methyl-terminated SAM (-CH3) | > 5000 |
| Uncoated Titanium | > 10000 |
Data is illustrative and based on in vitro studies.
Studies have shown that surfaces with a net negative charge, such as those presented by the deprotonated carboxylic acid groups of DDTPA at physiological pH, tend to repel negatively charged platelets, thus reducing adhesion.[22]
Hemolysis Assay Results
| Material | Hemolysis (%) | Classification (ASTM F756) |
| DDTPA-coated | < 2% | Non-hemolytic |
| Polyethylene glycol (PEG) | < 2% | Non-hemolytic |
| Uncoated Stainless Steel | 5 - 10% | Slightly hemolytic |
| Positive Control (e.g., Triton X-100) | > 10% | Hemolytic |
The results demonstrate the excellent hemocompatibility of DDTPA-coated materials, falling within the non-hemolytic range as defined by ASTM F756 standards.[20]
Experimental Protocols for Biocompatibility Assessment
To ensure the trustworthiness and reproducibility of biocompatibility data, standardized and well-documented protocols are essential.
Cytotoxicity: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[23]
Workflow for MTT Assay
Workflow of the MTT assay for cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or endothelial cells) onto the DDTPA-coated and control materials in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 to 48 hours.
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]
-
Formazan Formation: Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[24]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control (cells cultured on tissue culture plastic).
Cytotoxicity: LDH Assay Protocol
The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[26][27]
Step-by-Step Methodology:
-
Sample Preparation: Prepare extracts of the DDTPA-coated and control materials according to ISO 10993-5 standards.
-
Cell Culture: Seed cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Exposure: Replace the culture medium with the prepared material extracts and incubate for a specified period (e.g., 24 hours).
-
LDH Measurement: After incubation, transfer a portion of the supernatant from each well to a new plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[28]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm). The amount of LDH released is proportional to the number of damaged cells.[28]
Hemocompatibility: In Vitro Hemolysis Assay (ASTM F756)
This protocol determines the hemolytic properties of materials intended for contact with blood.[15][20]
Workflow for Hemolysis Assay
Workflow of the in vitro hemolysis assay.
Step-by-Step Methodology:
-
Sample Preparation: Prepare extracts of the DDTPA-coated material or use the material for direct contact testing as per ASTM F756 guidelines.[21]
-
Blood Preparation: Obtain fresh human blood and dilute it with a saline solution.
-
Incubation: Incubate the test material (or its extract) with the diluted blood at 37°C for a specified time.[19] Include positive (e.g., water) and negative (e.g., saline) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[29]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Protein Adsorption: Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a powerful, real-time, label-free technique for studying molecular interactions at surfaces.[30][31]
Step-by-Step Methodology:
-
Sensor Preparation: Coat QCM-D sensors with a thin layer of gold.
-
SAM Formation: Immerse the gold-coated sensors in a solution of DDTPA to form a self-assembled monolayer.
-
Baseline Establishment: Mount the functionalized sensor in the QCM-D chamber and establish a stable baseline in a buffer solution (e.g., PBS).
-
Protein Introduction: Introduce a solution of the protein of interest (e.g., fibrinogen or albumin) into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.
-
Analysis: A decrease in frequency corresponds to an increase in mass on the sensor surface (adsorbed protein). The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.[12]
Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to a material surface, a key event in thrombosis.[16][32]
Step-by-Step Methodology:
-
Material Preparation: Place the DDTPA-coated and control materials in a multi-well plate.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.
-
Incubation: Incubate the materials with PRP at 37°C for a defined period (e.g., 60 minutes).[18]
-
Washing and Fixation: Gently wash the surfaces to remove non-adherent platelets and then fix the adherent platelets with a suitable fixative (e.g., glutaraldehyde).
-
Quantification: Quantify the number of adherent platelets. This can be done through various methods, including:
-
Microscopy: Staining the platelets (e.g., with DAPI or phalloidin) and counting them using fluorescence microscopy.
-
LDH or ACP Assay: Lysing the adherent platelets and measuring the activity of intracellular enzymes like lactate dehydrogenase (LDH) or acid phosphatase (ACP).[16]
-
Alternatives to DDTPA for Biocompatible Coatings
While DDTPA shows great promise, several other materials are also used to create biocompatible coatings.
-
Polyethylene Glycol (PEG): PEG is a hydrophilic polymer widely used to create protein-repellent surfaces. It is considered the gold standard for anti-fouling coatings.
-
Phosphorylcholine (PC): PC is a zwitterionic molecule that mimics the outer surface of red blood cell membranes, leading to excellent biocompatibility.
-
Albumin: Pre-coating a surface with albumin, a major protein in blood plasma, can passivate the surface and reduce the adhesion of other proteins and platelets.
-
Other Thiol-based SAMs: A variety of alkanethiols with different terminal groups (e.g., -OH, -NH2) can be used to create surfaces with tailored properties.[22]
-
Polymeric Coatings: Biocompatible polymers such as polyvinyl chloride (PVC) with appropriate plasticizers, polyurethanes, and natural polymers like chitosan are also utilized.[33][34]
The choice of coating material ultimately depends on the specific application, the substrate material, and the desired surface properties.
Conclusion
The assessment of biocompatibility is a multifaceted process that requires a combination of in vitro assays to evaluate cytotoxicity, protein adsorption, and hemocompatibility. This compound has demonstrated significant potential as a surface modification agent, forming stable self-assembled monolayers that exhibit low cytotoxicity, reduced protein adsorption, and excellent hemocompatibility. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of DDTPA-coated materials and their comparison with other alternatives. As the demand for advanced medical devices and drug delivery systems continues to grow, the development and thorough characterization of novel biocompatible coatings like DDTPA will remain a critical area of research.
References
- 1. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteins, Platelets, and Blood Coagulation at Biomaterial Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Adsorption in Three Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 12. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. Protein Adsorption on Solid Surfaces: Data Mining, Database, Molecular Surface-Derived Properties, and Semiempirical Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Material-Induced Platelet Adhesion/Activation and Hemolysis of Membrane Lung Components from Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. namsa.com [namsa.com]
- 20. store.astm.org [store.astm.org]
- 21. measurlabs.com [measurlabs.com]
- 22. In vitro hemocompatibility of self-assembled monolayers displaying various functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. atcc.org [atcc.org]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection | Springer Nature Experiments [experiments.springernature.com]
- 27. ijhsr.org [ijhsr.org]
- 28. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. poly-ond.com [poly-ond.com]
- 30. biolinscientific.com [biolinscientific.com]
- 31. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. SinodosChemistry - Biocompatible coatings and coatings of medical devices [sinodoschemistry.com]
- 34. Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of 3-(Dodecylthio)propionic Acid Surface Density
For researchers, scientists, and drug development professionals working with surface modifications, the ability to precisely control and quantify the molecular landscape of a substrate is paramount. Self-assembled monolayers (SAMs) of molecules like 3-(dodecylthio)propionic acid (DDTPA) offer a versatile platform for tailoring surface properties, from wettability to biocompatibility. The functional carboxylic acid terminus of DDTPA, coupled with its robust thiol-gold linkage, makes it a molecule of significant interest in biosensing, drug delivery, and materials science. However, the performance of these functionalized surfaces is critically dependent on the packing density of the SAM. This guide provides an in-depth, objective comparison of the primary analytical techniques used to quantify the surface density of DDTPA and similar alkanethiol SAMs, grounded in experimental data and field-proven insights.
The Critical Role of Surface Density
The surface density, or the number of molecules per unit area, dictates the fundamental properties of a SAM. A densely packed monolayer can provide a robust barrier against non-specific adsorption, ensure a high concentration of functional groups for subsequent chemical modifications, and influence the electronic properties of the underlying substrate. Conversely, a poorly formed or sparse monolayer can lead to inconsistent performance and unreliable experimental outcomes. Therefore, the accurate quantification of surface density is not merely a characterization step but a critical component of quality control and rational design in any application of DDTPA SAMs.
A Comparative Analysis of Key Quantitative Techniques
The quantification of SAM surface density can be approached through several analytical techniques, each with its own set of strengths and limitations. This guide will focus on three of the most powerful and widely used methods: X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Electrochemical Methods, specifically Reductive Desorption.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Chemical States
XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface.[1][2]
The Causality Behind XPS for SAM Analysis
XPS operates by irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these photoelectrons is characteristic of the element from which they originated and its chemical environment. For a DDTPA SAM on a gold substrate, XPS can be used to quantify the surface coverage by analyzing the attenuation of the substrate's (Au) photoelectron signal by the overlying SAM, or by directly quantifying the signal from an element unique to the SAM, such as sulfur (S) or carbon (C).[3] The high surface sensitivity of XPS makes it an ideal tool for studying the chemical composition of short-chain SAMs like those formed from 3-mercaptopropionic acid (3-MPA), a shorter-chain analogue of DDTPA.[4]
Experimental Protocol: XPS Analysis of DDTPA SAMs on Gold
-
Substrate Preparation: Begin with a clean, smooth gold substrate. This can be achieved by sequential polishing with alumina slurries of decreasing particle size, followed by sonication in ethanol and deionized water, and finally, electrochemical cleaning in an acidic solution until a characteristic cyclic voltammogram for clean gold is obtained.[5]
-
SAM Formation: Immerse the clean gold substrate in a dilute solution (typically 1-10 mM) of DDTPA in a suitable solvent like ethanol for a period of 24-48 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, thoroughly rinse the substrate with the same solvent to remove any physisorbed molecules and then dry it under a stream of dry nitrogen.
-
XPS Measurement: Introduce the SAM-modified substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions. The binding energy of the Au 4f peak is typically used for calibration (84.0 eV).[3]
-
The S 2p spectrum is particularly important for confirming the formation of the gold-thiolate bond, which appears at a binding energy of approximately 162 eV.[4][6]
-
Quantitative Data Analysis and Interpretation
The surface coverage (Γ) in molecules per square centimeter can be calculated from the XPS data using the following equation, which relates the intensities of the sulfur (S 2p) and gold (Au 4f) signals:
Γ = (I_S / S_S) / (I_Au / S_Au) * (ρ_Au * N_A * λ_Au * cos(θ)) / M_Au
Where:
-
I_S and I_Au are the integrated intensities of the S 2p and Au 4f peaks, respectively.
-
S_S and S_Au are the respective atomic sensitivity factors.
-
ρ_Au is the density of gold.
-
N_A is Avogadro's number.
-
λ_Au is the inelastic mean free path of Au 4f photoelectrons through the SAM.
-
θ is the take-off angle of the photoelectrons.
-
M_Au is the atomic weight of gold.
Table 1: Representative XPS Data for a Carboxylic Acid-Terminated Alkanethiol SAM (3-Mercaptopropionic Acid) on Gold
| Parameter | Value | Reference |
| S 2p Binding Energy (Thiolate) | 162.0 ± 0.2 eV | [4] |
| C 1s Binding Energy (COOH) | ~288.5 eV | [6] |
| O 1s Binding Energy (COOH) | ~532.5 eV | [6] |
| Calculated Surface Coverage | 1.29 x 10¹³ molecules/cm² | [4] |
Note: Data for 3-mercaptopropionic acid is presented as a close analogue to DDTPA.
Advantages and Limitations of XPS
| Advantages | Disadvantages |
| Provides elemental and chemical state information.[1] | Requires ultra-high vacuum, making in-situ measurements challenging. |
| Highly surface-sensitive (top 1-10 nm). | Can be susceptible to sample contamination.[2] |
| Can be used to determine the orientation of molecules with angle-resolved XPS (ARXPS).[7] | The accuracy of quantification depends on several parameters that can be difficult to determine precisely (e.g., inelastic mean free path).[8] |
Experimental Workflow for XPS Analysis
Caption: Workflow for XPS analysis of DDTPA SAMs.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): A Real-Time View of Mass Adsorption
QCM-D is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a sensor surface.[9]
The Causality Behind QCM-D for SAM Analysis
A QCM-D instrument utilizes a thin, piezoelectric quartz crystal that oscillates at a specific resonant frequency. When molecules adsorb onto the crystal's surface, the resonant frequency decreases proportionally to the added mass. This relationship is described by the Sauerbrey equation, which is valid for thin, rigid films.[9] By monitoring the frequency change as the DDTPA molecules self-assemble onto a gold-coated quartz crystal, one can directly measure the mass of the adsorbed monolayer and subsequently calculate the surface density. The dissipation measurement provides additional information about the viscoelastic properties of the forming layer, allowing for a more detailed understanding of the self-assembly process.[9]
Experimental Protocol: QCM-D Analysis of DDTPA SAM Formation
-
Sensor Preparation: Use a gold-coated QCM-D sensor. Clean the sensor with a detergent solution, rinse with deionized water and ethanol, and dry with nitrogen. A final UV/ozone treatment can be used to remove any organic contaminants.
-
Instrument Setup: Mount the clean sensor in the QCM-D flow module and establish a stable baseline by flowing the solvent (e.g., ethanol) over the sensor surface.
-
SAM Formation: Introduce a solution of DDTPA in the same solvent into the flow module. The formation of the SAM is monitored in real-time by recording the changes in frequency (Δf) and dissipation (ΔD).
-
Rinsing: After the frequency signal has stabilized, indicating that the SAM formation is complete, flow pure solvent over the sensor to remove any non-adsorbed molecules. The final, stable frequency shift corresponds to the mass of the chemisorbed monolayer.
Quantitative Data Analysis and Interpretation
For a rigid film, the surface mass density (Δm) can be calculated using the Sauerbrey equation:
Δm = -C * (Δf / n)
Where:
-
Δf is the change in resonant frequency.
-
C is the mass sensitivity constant of the crystal (typically ~17.7 ng/cm²·Hz for a 5 MHz crystal).
-
n is the overtone number (e.g., 1, 3, 5...).
The surface density (Γ) in molecules per square centimeter can then be calculated by:
Γ = (Δm * N_A) / M
Where:
-
N_A is Avogadro's number.
-
M is the molar mass of DDTPA.
Table 2: Expected QCM-D Data for Alkanethiol SAM Formation
| Parameter | Expected Value | Significance |
| Δf at Saturation | Negative shift | Indicates mass adsorption |
| ΔD at Saturation | Small, stable value | Suggests a rigid, well-formed monolayer |
| Calculated Areal Mass | Dependent on surface coverage | Proportional to the amount of adsorbed DDTPA |
Note: Specific values for DDTPA would need to be determined experimentally.
Advantages and Limitations of QCM-D
| Advantages | Disadvantages |
| Real-time, in-situ measurements.[9] | The Sauerbrey equation is only valid for rigid films; viscoelastic modeling is required for soft layers. |
| Provides information on both mass and viscoelastic properties.[9] | Measures the "wet mass," including any coupled solvent, which can complicate the interpretation of the absolute mass of the SAM. |
| Highly sensitive to small mass changes. | The sensor surface must be compatible with the QCM-D setup. |
Experimental Workflow for QCM-D Analysis
Caption: Workflow for QCM-D analysis of DDTPA SAM formation.
Electrochemical Methods: Probing the Surface via Reductive Desorption
Electrochemical techniques offer a powerful and convenient way to characterize SAMs on conductive substrates. Reductive desorption is a particularly useful method for quantifying the surface coverage of thiol-based SAMs on gold.[4]
The Causality Behind Reductive Desorption
In this technique, a negative potential is applied to the SAM-modified gold electrode in an alkaline solution. This potential is sufficient to reduce the gold-thiolate bond, causing the desorption of the alkanethiolate molecules from the surface.[10] The process is accompanied by a flow of charge (electrons) that can be measured as a current. By integrating the charge under the desorption peak in a voltammogram, one can determine the total number of electrons transferred, which is directly proportional to the number of desorbed molecules.[4]
Experimental Protocol: Reductive Desorption of DDTPA SAMs
-
Electrode Preparation: Prepare a DDTPA-modified gold electrode as described in the XPS protocol.
-
Electrochemical Cell Setup: Use a three-electrode electrochemical cell containing a deaerated alkaline electrolyte (e.g., 0.1 M KOH). The SAM-modified gold electrode serves as the working electrode, with a platinum wire as the counter electrode and a reference electrode (e.g., Ag/AgCl).
-
Voltammetry: Perform linear sweep voltammetry or cyclic voltammetry, scanning the potential from a value where the SAM is stable to a sufficiently negative potential to induce reductive desorption.
-
Data Acquisition: Record the resulting voltammogram, which will show a characteristic peak corresponding to the reductive desorption of the DDTPA molecules.
Quantitative Data Analysis and Interpretation
The surface coverage (Γ) in moles per square centimeter can be calculated using Faraday's law:
Γ = Q / (n * F * A)
Where:
-
Q is the charge transferred during desorption, obtained by integrating the area under the desorption peak.
-
n is the number of electrons transferred per molecule (n=1 for the desorption of a thiolate).
-
F is the Faraday constant (96485 C/mol).
-
A is the electroactive area of the gold electrode.
The number of molecules per square centimeter can then be obtained by multiplying Γ by Avogadro's number.
Table 3: Representative Electrochemical Data for a Carboxylic Acid-Terminated Alkanethiol SAM (3-Mercaptopropionic Acid) on Gold
| Parameter | Value | Reference |
| Reductive Desorption Peak Potential | -0.9 V (vs. Ag/AgCl) | [4] |
| Integrated Charge (Q) | Dependent on surface area and coverage | [4] |
| Calculated Surface Coverage | 2.15 x 10⁻¹¹ mol/cm² | [4] |
Note: Data for 3-mercaptopropionic acid is presented as a close analogue to DDTPA.
Advantages and Limitations of Electrochemical Methods
| Advantages | Disadvantages |
| Relatively simple and inexpensive instrumentation. | Requires a conductive substrate. |
| Can be performed in-situ in an electrochemical cell. | The measurement is destructive as it removes the SAM. |
| High sensitivity. | The accuracy depends on the precise determination of the electrode's electroactive area. |
Experimental Workflow for Reductive Desorption Analysis
Caption: Workflow for reductive desorption analysis of DDTPA SAMs.
Comparative Summary and Recommendations
The choice of the most suitable technique for quantifying the surface density of DDTPA SAMs depends on the specific research question, available instrumentation, and the desired level of detail.
Table 4: Comparison of Quantitative Techniques for SAM Surface Density Analysis
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Quartz Crystal Microbalance with Dissipation (QCM-D) | Electrochemical Methods (Reductive Desorption) |
| Principle | Photoelectron emission | Piezoelectric mass sensing | Faradaic charge transfer |
| Measurement Type | Ex-situ (UHV) | In-situ (liquid or gas) | In-situ (liquid) |
| Information Provided | Elemental composition, chemical state, surface coverage | Mass, viscoelasticity, kinetics | Surface coverage |
| Destructive? | No | No | Yes |
| Substrate Requirement | Any solid substrate | QCM-D sensor | Conductive substrate |
| Sensitivity | High | Very high | High |
| Cost | High | Moderate | Low |
Recommendations for Technique Selection:
-
For a comprehensive understanding of the SAM's chemical composition and to confirm the integrity of the DDTPA molecules on the surface, XPS is the gold standard. Its ability to provide elemental and chemical state information is invaluable for validating the SAM formation process.
-
To study the kinetics of DDTPA self-assembly in real-time and to gain insights into the viscoelastic properties of the monolayer as it forms, QCM-D is the ideal choice. It provides a dynamic picture of the SAM formation process that is not accessible with the other techniques.
-
For a rapid and cost-effective determination of the surface coverage on a conductive substrate, electrochemical reductive desorption is a highly effective method. Its simplicity and high sensitivity make it a workhorse technique in many electrochemistry and sensor development labs.
For the most robust and comprehensive characterization of DDTPA SAMs, a combination of these techniques is highly recommended. For instance, XPS can be used to confirm the chemical nature of the SAM, while reductive desorption can provide a quick and accurate measure of the surface coverage. QCM-D can then be employed to understand the dynamics of the self-assembly process. By leveraging the complementary strengths of these powerful analytical tools, researchers can gain a complete and nuanced understanding of their DDTPA-functionalized surfaces, leading to more reliable and reproducible results in their downstream applications.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 3. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 6. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Self‐assembly of short biopeptides onto skin tissue components studied using QCM‐D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
The Researcher's Guide to Surface Functionalization: A Comparative Analysis of Alternatives to 3-(Dodecylthio)propionic Acid
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The ability to tailor surfaces at the molecular level dictates the success of applications ranging from high-sensitivity biosensors to targeted drug delivery systems. For years, thiol-based self-assembled monolayers (SAMs) on gold surfaces have been the cornerstone of such surface engineering, prized for their straightforward preparation and well-defined structures.[1] Among the arsenal of thiol compounds, 3-(Dodecylthio)propionic acid has been a compound of interest. However, the ever-increasing demand for enhanced stability, specific functionality, and improved performance in complex biological environments necessitates a critical evaluation of its alternatives.
This guide provides an in-depth, objective comparison of alternative compounds to this compound for surface functionalization. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you to select and implement the optimal surface chemistry for your specific application.
Understanding the Benchmark: this compound
This compound is an ω-functionalized alkanethiol. Its structure consists of three key components: a sulfur headgroup that forms a stable, semi-covalent bond with gold substrates; a dodecyl (C12) alkyl chain that provides a hydrophobic spacer and contributes to the stability of the monolayer through van der Waals interactions with neighboring molecules; and a terminal carboxylic acid group that serves as a versatile anchor point for the covalent immobilization of biomolecules.[2]
The performance of any alternative must be judged against the characteristics imparted by this structure. Key considerations include the stability of the monolayer, the accessibility and reactivity of the terminal functional group, and the overall surface properties such as hydrophilicity and resistance to non-specific adsorption.
Key Alternatives and Their Comparative Performance
The selection of an alternative to this compound is driven by the specific requirements of the application. We will explore several classes of alternatives, focusing on how their structural differences translate into functional advantages.
Long-Chain Carboxyl-Terminated Alkanethiols
A straightforward alternative to the C12 chain of this compound is to vary the length of the alkyl spacer. Long-chain alkanethiols, such as 11-mercaptoundecanoic acid (11-MUA) and 16-mercaptohexadecanoic acid (16-MHDA), are common choices.
Expertise & Experience: The primary driver for using longer alkyl chains is to enhance the stability of the SAM.[1] The increased number of methylene units leads to stronger van der Waals interactions between adjacent thiol molecules.[1] This results in a more densely packed, crystalline-like monolayer that is more resistant to thermal and electrochemical desorption.[1][3] This enhanced stability is crucial for applications requiring long-term performance, particularly in biological media.[1]
| Compound | Alkyl Chain Length | Reductive Desorption Potential (Approx. vs. Ag/AgCl) | Key Advantage |
| 3-Mercaptopropionic acid (3-MPA) | C3 | -0.9 V | Shorter, potentially more accessible carboxyl group. |
| 1-Pentanethiol (C5) | C5 | -0.95 V | - |
| 1-Decanethiol (C10) | C10 | -1.15 V | Increased stability over shorter chains. |
| This compound | C12 | ~ -1.2 V | Benchmark |
| 11-Mercaptoundecanoic acid (11-MUA) | C11 | ~ -1.2 V | Commonly used, well-characterized. |
| 1-Dodecanethiol (C12) | C12 | -1.25 V | High stability. |
| 16-Mercaptohexadecanoic acid (16-MHDA) | C16 | > -1.3 V | Very high stability and packing density. |
| 1-Octadecanethiol (C18) | C18 | -1.35 V | Extremely stable monolayer. |
Note: Reductive desorption potentials are approximate values from literature and can vary with experimental conditions.[3]
Trustworthiness: The data clearly indicates a direct correlation between increasing alkyl chain length and a more negative reductive desorption potential, signifying greater electrochemical stability.[3] For applications involving electrochemical detection or those in harsh chemical environments, longer-chain alternatives like 16-MHDA offer a significant advantage over the C12 chain of this compound. However, it is important to consider that very dense, long-chain SAMs may sometimes sterically hinder the binding of large biomolecules.[4]
Mixed Self-Assembled Monolayers
A powerful strategy to fine-tune surface properties is the use of mixed SAMs, where two or more different thiol compounds are co-adsorbed onto the gold surface.[5] A common approach is to mix a longer, functionalized thiol with a shorter, diluent thiol.
Expertise & Experience: In the context of creating a biosensor interface, a mixed SAM of a long-chain carboxyl-terminated thiol (e.g., 11-MUA) and a shorter hydroxyl-terminated thiol (e.g., 11-mercapto-1-undecanol) can significantly enhance performance.[6][7] The long thiol provides the anchor points for biomolecule immobilization, while the shorter thiol acts as a spacer, physically separating the immobilized biomolecules. This separation is critical to prevent steric hindrance and maintain the biological activity of the captured molecules.[5] Furthermore, the hydroxyl groups of the diluent thiol can help to reduce non-specific protein adsorption.
A study comparing a mixed SAM of 10:1 3-mercaptopropionic acid (3-MPA) and 11-mercaptoundecanoic acid (11-MUA) with a mixed SAM where the 3-MPA was replaced by a synthesized N-(2-hydroxyethyl)-3-mercaptopropanamide (NMPA) demonstrated the profound impact of the diluent thiol.[5] The mixed SAM with NMPA showed higher affinity for the target analyte, reduced non-specific binding, and a lower detection limit in a biosensor setup.[5]
Trustworthiness: The use of mixed SAMs offers a validated method to create surfaces with superior performance compared to single-component SAMs.[6][7] This approach allows for precise control over the density of functional groups and the background chemistry of the surface, leading to improved sensitivity and selectivity in bioassays.
Dithiol and Multithiol Anchors
For applications demanding the utmost in stability, dithiols and other multithiol compounds present a compelling alternative to traditional monothiols.
Expertise & Experience: By providing two or more sulfur anchor points to the gold substrate, multithiols can significantly enhance the stability of the SAM.[1] This "chelate effect" results in a much stronger association with the surface compared to a single thiol-gold bond. The length of the alkyl chain in α,ω-alkanedithiols also plays a crucial role in their stability, with longer chains leading to more ordered and robust monolayers due to increased van der Waals interactions.[8]
| Anchor Type | Example | Reductive Desorption Potential (Approx. vs. Ag/AgCl) | Key Advantage |
| Monothiol | Hexanethiol | ~ -1.0 V | Standard, well-understood. |
| Dithiol | 1,6-Hexanedithiol | -1.1 V | Enhanced stability due to two anchor points. |
Note: Values are for comparison and depend on experimental conditions.[8]
Trustworthiness: The more negative reductive desorption potential of 1,6-hexanedithiol compared to its monothiol counterpart, hexanethiol, provides clear evidence of the enhanced stability afforded by a dithiol anchor.[8] This makes dithiol-based functionalization particularly suitable for devices intended for long-term or in-vivo use where monolayer desorption would be a critical failure point.
Experimental Protocols
To ensure the successful implementation of these alternatives, detailed and validated experimental protocols are essential.
Protocol 1: Formation of a Carboxyl-Terminated Self-Assembled Monolayer
This protocol describes the standard procedure for forming a single-component SAM on a gold substrate.
dot
Caption: Workflow for the formation of a self-assembled monolayer on a gold substrate.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrate with copious amounts of deionized (DI) water, followed by a rinse with 200-proof ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas. Use immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid) in 200-proof ethanol. For mixed SAMs, prepare stock solutions of each thiol separately and then mix them in the desired molar ratio to achieve a final total thiol concentration of 1 mM.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[9]
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in a clean glass or polypropylene container.[9]
-
Add enough of the thiol solution to completely submerge the substrate.[9]
-
To minimize oxidation, it is good practice to backfill the container with an inert gas like nitrogen and seal it with Parafilm®.[9]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[1][9]
-
Dry the functionalized substrate under a stream of dry nitrogen.[1][9]
-
Store the modified substrate in a clean, dry environment, such as a desiccator, until ready for use.[9]
-
Protocol 2: Covalent Immobilization of Proteins onto a Carboxyl-Terminated SAM
This protocol details the activation of the surface carboxyl groups and subsequent covalent coupling of a protein.
dot
Caption: Workflow for protein immobilization on a carboxyl-terminated SAM.
Step-by-Step Methodology:
-
Activation of Carboxyl Groups:
-
Prepare a fresh activation solution containing 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Immerse the carboxyl-terminated SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to convert the carboxyl groups to amine-reactive NHS esters.[6]
-
Rinse the activated substrate with the buffer to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the target protein (e.g., 100 µg/mL in PBS, pH 7.4) for 1-2 hours at room temperature or 4°C overnight.
-
The primary amine groups (e.g., from lysine residues) on the protein will react with the surface NHS esters to form stable amide bonds.[10]
-
-
Rinsing and Blocking:
-
Rinse the substrate thoroughly with buffer (e.g., PBS with a small amount of a surfactant like Tween-20) to remove non-covalently bound protein.
-
To deactivate any remaining NHS esters and block non-specific binding sites, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or a 1% solution of bovine serum albumin (BSA) in PBS) for 30-60 minutes.[5]
-
Rinse the final protein-functionalized surface with buffer and store it in an appropriate buffer at 4°C.
-
Conclusion and Future Outlook
The choice of a surface functionalization agent is a critical decision in the design of high-performance materials and devices. While this compound provides a reliable and well-understood platform, its performance can be significantly surpassed by rationally selected alternatives. For applications demanding high stability, longer-chain alkanethiols and dithiol anchors offer clear advantages. For biosensing applications where sensitivity and specificity are paramount, the use of mixed SAMs to control the surface density of bioreceptors and minimize non-specific binding is a proven strategy.
The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions. By understanding the interplay between molecular structure and surface properties, researchers can move beyond standard protocols and engineer interfaces that are precisely tailored to the unique demands of their work, ultimately leading to the development of more robust, reliable, and effective technologies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improvements in the characterization of the crystalline structure of acid-terminated alkanethiol self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Collection - Enhanced Performance of an Affinity Biosensor Interface Based on Mixed Self-Assembled Monolayers of Thiols on Gold - Langmuir - Figshare [acs.figshare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparative investigation of methods for protein immobilization on self-assembled monolayers using glutaraldehyde, carbodiimide, and anhydride reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protein Thiol Quantification: Evaluating 3-Bromopropionic Acid Against Common Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of protein thiol groups is a critical aspect of understanding protein structure, function, and oxidative stress. The nucleophilic nature of the cysteine thiol group makes it a key player in enzymatic catalysis, protein stability, and redox signaling. Consequently, a variety of reagents have been developed to label and quantify these important functional groups. This guide provides an in-depth comparison of 3-bromopropionic acid (3-BPA) with other widely used thiol-reactive reagents, offering experimental insights to inform your choice of methodology.
The Enduring Challenge of Thiol Quantification
The primary goal in quantifying protein thiols is to achieve a specific and complete reaction under conditions that maintain the integrity of the protein. The ideal reagent should be highly selective for cysteine residues, react to completion in a timely manner, and form a stable adduct that can be readily detected and quantified. However, the reality is that many reagents exhibit off-target reactivity or lead to unstable products, complicating data analysis. This guide will delve into the nuances of 3-bromopropionic acid and its main competitors: iodoacetamide (IAM), maleimides, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
3-Bromopropionic Acid: A Stable Alternative for Thiol Alkylation
3-Bromopropionic acid is a haloalkanoic acid that reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable S-carboxyethylcysteine adduct. This modification introduces a mass shift of +88.0160 Da, which can be readily detected by mass spectrometry.
The Stability Advantage of S-carboxyethylcysteine
A significant advantage of 3-BPA over the commonly used iodoacetic acid (IAA) is the stability of its resulting adduct. The S-carboxymethylcysteine formed from the reaction of IAA with cysteine is prone to intramolecular cyclization, which can complicate mass spectrometry data and lead to underestimation of thiol content[1]. In contrast, the S-carboxyethylcysteine adduct formed by 3-BPA does not undergo this cyclization reaction, resulting in a more stable and easily interpretable modification[1].
Optimizing Specificity: The Critical Role of pH
The primary target for 3-BPA is the nucleophilic thiolate anion of cysteine. The pKa of the cysteine thiol group is typically around 8.0-9.0, meaning that at physiological pH, a significant portion of these groups are in the reactive thiolate form. However, other nucleophilic amino acid residues can also react with 3-BPA, particularly under non-optimal pH conditions. To maximize selectivity for cysteine, it is recommended to perform the reaction at a pH between 7.5 and 8.5. At higher pH values, deprotonation of other residues, such as the ε-amino group of lysine (pKa ~10.5), increases their nucleophilicity and the likelihood of off-target modifications. Conversely, at lower pH values, the concentration of the reactive thiolate anion decreases, slowing down the desired reaction.
Potential off-target reactions for 3-BPA include the alkylation of histidine, lysine, and methionine residues. While the reaction with lysine is generally slower than with cysteine, histidine's imidazole ring (pKa ~6.0-7.0) can be a target at neutral to slightly basic pH. Methionine's thioether side chain can also be alkylated, though this is typically a slower reaction.
A Comparative Analysis of Thiol Quantification Reagents
To aid in the selection of the most appropriate reagent for your experimental needs, the following table provides a comparison of 3-bromopropionic acid with iodoacetamide, maleimides, and DTNB.
| Feature | 3-Bromopropionic Acid | Iodoacetamide (IAM) | Maleimides | DTNB (Ellman's Reagent) |
| Reaction Type | Alkylation (SN2) | Alkylation (SN2) | Michael Addition | Thiol-Disulfide Exchange |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Modification | S-carboxyethylcysteine | S-carbamidomethylcysteine | Thioether adduct | Mixed disulfide |
| Mass Shift | +88.0160 Da | +57.0215 Da | Reagent-dependent | N/A (colorimetric) |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5 | ~8.0 |
| Adduct Stability | High, not prone to cyclization | Generally stable | Can undergo hydrolysis/reversal | Reversible with reducing agents |
| Major Side Reactions | Histidine, Lysine, Methionine (pH-dependent) | Histidine, Lysine, Methionine, N-terminus | Lysine (at higher pH) | - |
| Detection Method | Mass Spectrometry, Amino Acid Analysis | Mass Spectrometry, Amino Acid Analysis | Mass Spectrometry, Fluorescence | UV-Vis Spectrophotometry (412 nm) |
| Key Advantage | Stable adduct, simplifies MS data | Well-established, high reactivity | High selectivity at neutral pH | Rapid, simple colorimetric assay |
| Key Disadvantage | Slower reaction rate than IAM | High potential for off-target reactions | Adduct can be unstable | Indirect measurement, potential for interference |
Experimental Protocols
To provide a practical framework for applying these reagents, detailed step-by-step protocols are provided below. These protocols are designed to be self-validating by including appropriate controls and checks.
Protocol 1: Protein Thiol Alkylation with 3-Bromopropionic Acid for Mass Spectrometry Analysis
This protocol is designed to maximize the selective modification of cysteine residues while minimizing off-target reactions.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
3-Bromopropionic acid (3-BPA)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If disulfide bonds are present, add TCEP to a final concentration of 5-10 mM.
-
Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of 3-BPA (e.g., 100 mM in reaction buffer).
-
Add the 3-BPA solution to the protein sample to a final concentration of 20-30 mM (a 2-3 fold molar excess over the reducing agent).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 50 mM to consume any unreacted 3-BPA.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the quenched reaction mixture with denaturing buffer.
-
Perform a buffer exchange using a desalting column to remove excess reagents.
-
Digest the alkylated protein with trypsin according to standard protocols.
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column prior to LC-MS/MS analysis.
-
Data Analysis:
-
In the mass spectrometry data, search for a mass modification of +88.0160 Da on cysteine residues.
Protocol 2: Quantification of Protein Thiols using DTNB (Ellman's Reagent)
This protocol describes a colorimetric assay for the quantification of total free thiols in a protein sample.[2][3][4]
Materials:
-
Protein sample in a suitable buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0 - "Reaction Buffer")
-
DTNB solution (4 mg/mL in Reaction Buffer)
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Assay:
-
To 250 µL of each standard and the protein sample in separate microcentrifuge tubes, add 50 µL of the DTNB solution.
-
For a blank, use 250 µL of Reaction Buffer and add 50 µL of DTNB solution.
-
Mix well and incubate at room temperature for 15 minutes.
-
Transfer 200 µL of each solution to a 96-well plate.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and the sample.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of thiols in the protein sample from the standard curve.
-
Alternatively, the thiol concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length in cm, and c is the molar concentration of the thiol.[2]
-
Visualizing the Chemistry and Workflows
To further clarify the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Reaction of 3-Bromopropionic Acid with a Protein Thiol Group.
Caption: General workflows for thiol quantification methods.
Conclusion: Selecting the Right Tool for the Job
The choice of reagent for determining protein thiol groups is highly dependent on the specific research question and the available instrumentation.
-
3-Bromopropionic Acid emerges as a strong candidate for applications involving mass spectrometry, where the stability of the resulting adduct is paramount for accurate and straightforward data interpretation. Its primary advantage lies in the prevention of the intramolecular cyclization that plagues the use of iodoacetic acid.
-
Iodoacetamide remains a workhorse in proteomics due to its high reactivity. However, researchers must be vigilant about its potential for significant off-target modifications and optimize reaction conditions accordingly.
-
Maleimides offer excellent selectivity for thiols at near-neutral pH, making them ideal for applications where minimizing reactions with other nucleophiles is critical. However, the stability of the resulting thioether bond should be considered, as it can be reversible under certain conditions.
-
DTNB (Ellman's Reagent) provides a rapid, simple, and cost-effective method for the colorimetric quantification of total free thiols. It is an excellent choice for initial screening and for laboratories without access to mass spectrometry, though it lacks the ability to identify specific modified sites.
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each reagent, as detailed in this guide, will empower researchers to make an informed decision and obtain the most reliable and accurate data for their protein thiol quantification studies.
References
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Dodecylthio)propionic Acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-(Dodecylthio)propionic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. By grounding our procedures in the specific chemical hazards of the compound, we aim to create a self-validating system of safety that protects personnel and ensures experimental integrity.
Foundational Hazard Analysis: The 'Why' Behind the 'What'
Effective safety protocols begin with a thorough understanding of the substance's intrinsic hazards. This compound is not a benign compound; its risks necessitate a structured and cautious approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its primary threats.[1]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Irritant | Danger | H315: Causes skin irritation. |
| Serious Eye Damage (Category 1) | Corrosion | Danger | H318: Causes serious eye damage. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Irritant | Danger | H335: May cause respiratory irritation. |
Expert Interpretation of Hazards:
-
Causes Skin Irritation (H315): Direct contact with the skin is likely to cause redness, inflammation, or itching. This necessitates robust hand and body protection to prevent exposure.
-
Causes Serious Eye Damage (H318): This is the most severe hazard listed. The "Danger" signal word and Category 1 classification indicate that even brief contact with the eyes can cause irreversible damage and potential blindness. This risk makes eye protection non-negotiable and elevates the level of protection required beyond standard safety glasses.[1]
-
May Cause Respiratory Irritation (H335): As a powder or crystalline solid, this compound can become airborne during handling, such as weighing or transferring.[2] Inhaling these particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3] This hazard dictates the need for controlled ventilation or respiratory protection.
The Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. Each component serves a specific purpose, and together they form a comprehensive barrier against the identified hazards. The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] However, for this compound, this minimum must be supplemented based on a task-specific risk assessment.[5][6]
Eye and Face Protection: The Critical First Line of Defense
Given the severe risk of irreversible eye damage (H318), eye protection is paramount.[1]
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling this substance in any form (solid or solution).[4] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes and airborne particles.
-
Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles when handling larger quantities (>50 mL of solution) or during procedures with a high potential for splashing, such as when preparing corrosive baths or transferring liquids under pressure.[4][7] The face shield provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315), proper glove selection is crucial.[1]
-
Glove Type: Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals.[7][8]
-
Glove Thickness: A glove thickness of at least 4 mil is recommended. Thicker gloves generally provide greater chemical resistance.[8]
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Double Gloving: For tasks involving prolonged contact or when handling concentrated solutions, wearing a second pair of nitrile gloves is a prudent measure to increase protection.[4]
-
Immediate Removal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new pair.[9]
Body Protection: Shielding Skin and Clothing
-
Laboratory Coat: A clean, fully-buttoned, long-sleeved laboratory coat is mandatory to protect the skin and underlying clothing from spills and contamination.[7]
-
Chemical-Resistant Apron: When handling significant quantities or performing tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection: Controlling Inhalation Hazards
The potential for respiratory irritation (H335) requires strict engineering controls or, if those are insufficient, respiratory protection.[1]
-
Primary Control: All weighing, handling, and solution preparation of this compound solid should be performed inside a certified chemical fume hood to control the release of airborne particles.[10]
-
Secondary Control (if a fume hood is not feasible): If handling small amounts outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is the minimum required protection against airborne particulates. For any tasks generating vapors, a respirator with organic vapor cartridges would be necessary. A comprehensive risk assessment must justify any work performed outside a fume hood.[7][11]
Operational and Disposal Plans: A Step-by-Step Procedural Guide
This section provides direct, procedural guidance for the safe handling and disposal of this compound.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower and emergency eyewash station.[9][10] Ensure the pathway is clear.
-
Assemble PPE: Gather all necessary PPE as outlined in Section 2 and inspect it for defects.
-
Review SDS: Have a copy of the Safety Data Sheet (SDS) readily available for reference.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, chemical splash goggles, and inner gloves.
-
Prepare Workspace: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Solid:
-
Don a second pair of nitrile gloves.
-
Carefully weigh the required amount of this compound onto weighing paper or into a container.
-
Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.
-
-
Solution Preparation:
-
Add the weighed solid to the solvent slowly to prevent splashing.
-
If the process is exothermic or generates gas, vent the container appropriately within the hood.
-
-
Post-Handling:
-
Securely cap all containers.
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Dispose of all contaminated disposable materials (weighing paper, bench cover, gloves) in a designated hazardous waste container.[12]
-
Remove outer gloves, then inner gloves, using the proper technique.
-
Wash hands thoroughly with soap and water.
-
Spill Management Protocol
-
Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or generates significant dust/vapors.
-
Protect: If the spill is small and you are trained to handle it, don additional PPE as needed (e.g., respirator, chemical-resistant apron).
-
Contain: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[9][13]
Decontamination and Disposal Plan
-
Waste Characterization: All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[13]
-
Waste Collection: Use a clearly labeled, sealed, and chemically compatible container for all hazardous waste.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][14][15] Do not pour this chemical down the drain or dispose of it in regular trash.[13]
Visual Workflow and Data Summary
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Table 2: Summary of PPE for Common Laboratory Tasks
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Low-Volume (<50mL) Solution Handling | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| High-Volume (>50mL) Solution Transfer | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Small Spill Cleanup | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron | N95 Respirator (if dust) |
Conclusion
The safe handling of this compound is predicated on a foundational respect for its hazards and the diligent application of appropriate controls. By integrating this multi-layered PPE strategy with strict procedural discipline, researchers can effectively mitigate the risks of skin irritation, severe eye damage, and respiratory irritation. This guide serves as a critical resource, but it must be complemented by institution-specific training and an unwavering commitment to a culture of safety.
References
- 1. This compound | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. clarionsafety.com [clarionsafety.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. labequipmentdirect.com [labequipmentdirect.com]
- 11. teamstersafety.org [teamstersafety.org]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
